molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Cat. No.: B1397979
CAS No.: 1184947-02-1
M. Wt: 224.25 g/mol
InChI Key: GKHIHRYGKFTENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyldibenzo[B,F]oxepin-10(11H)-one (CAS 1184947-02-1) is a high-value dibenzoxepin scaffold with significant potential in scientific research, particularly in oncology and pharmaceutical development. This compound, with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol, serves as a versatile synthon for synthesizing diverse complex structures, including various dibenzo[e,h]azulenes . A key area of investigation is its promising in vitro cytotoxicity against a range of human cancer cell lines. Research indicates specific activity against NCI-H460 (lung, IC50 = 4.2 µM), HL-60 (leukemia, IC50 = 8.15 µM), and NCI-H292 (lung, IC50 = 11.11 µM), suggesting a role as a candidate for anticancer agent development . The mechanism of action is believed to involve the induction of apoptosis through the modulation of key cell survival and proliferation pathways . As part of the dibenzo[b,f]oxepin class, which is recognized for its pharmacological significance, this methyl derivative is a critical intermediate for constructing heterocyclic compounds with potential biological activities . Our product is provided with a minimum purity of 97% and is accompanied by a batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance . It is recommended to be stored sealed in a dry environment at 2-8°C . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-6H-benzo[b][1]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIHRYGKFTENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Pharmaceutical Interest

6-Methyldibenzo[b,f]oxepin-10(11H)-one (CAS No. 1184947-02-1) is a tricyclic ketone built upon the dibenzo[b,f]oxepin framework. This class of compounds is of significant interest in medicinal chemistry and drug development, serving as a versatile synthon for creating more complex molecular architectures.[1][2] The parent dibenzo[b,f]oxepine structure is a core component in various pharmacologically active agents.[3][4] The 6-methyl derivative, in particular, has been investigated for its potential as an anticancer agent, demonstrating in vitro cytotoxicity against several human cancer cell lines.[1]

A thorough understanding of the physicochemical properties of a lead compound like this compound is a non-negotiable prerequisite in the drug development pipeline. These properties govern everything from its synthesis and purification to its formulation, stability, and pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed examination of these critical parameters, offering both theoretical insights and validated experimental protocols for their determination.

Part 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental identifiers.

Chemical Structure

The molecule features a central seven-membered oxepine ring fused to two benzene rings, with a ketone at the 10-position and a methyl group at the 6-position.

Caption: 2D structure of this compound.

Key Molecular Identifiers

A summary of the primary identifiers for this compound is crucial for accurate documentation and database searches.

IdentifierValueSource
CAS Number 1184947-02-1[1][5][6]
Molecular Formula C₁₅H₁₂O₂[1][5]
Molecular Weight 224.25 g/mol [1][5]
IUPAC Name 6-methyl-11H-dibenzo[b,f]oxepin-10-one[5]
Synonyms 1-methyl-6H-benzo[b][1]benzoxepin-5-one[1]
InChI Key GKHIHRYGKFTENO-UHFFFAOYSA-N[5]

Part 2: Core Physicochemical Properties and Determination Protocols

The following sections detail the key physicochemical properties, their importance in a pharmaceutical context, and standardized protocols for their experimental determination.

Melting Point

Scientific Context: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. This parameter is critical for quality control during synthesis and for downstream formulation processes such as hot-melt extrusion.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting point range.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Ramp Rate: Begin heating at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. Then, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Scientific Context: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy. Solubility in various organic solvents is also vital for designing purification, analytical, and formulation processes.

Expected Properties: The molecule possesses a large, nonpolar surface area due to its three-ring system, which will dominate its solubility profile. The ketone and ether functionalities provide some polarity and can act as hydrogen bond acceptors with protic solvents.[7][8] Therefore, this compound is expected to have low aqueous solubility but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[9]

Experimental Protocol: Kinetic Solubility Assay via UV-Vis Spectroscopy

This high-throughput method is commonly used in early drug discovery to estimate aqueous solubility.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), e.g., 10 mM.

  • Serial Dilution: Add a small volume of the DMSO stock to a series of wells in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of concentrations.

  • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for dissolution and precipitation to reach a pseudo-equilibrium.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Transfer the clear filtrate to a UV-transparent 96-well plate. Measure the absorbance at the compound's λ_max.

  • Calculation: Compare the absorbance of the samples to a standard curve prepared in the same buffer system (co-solvated with a small amount of DMSO to ensure solubility) to determine the concentration of the dissolved compound. The highest measured concentration is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Assay.

Lipophilicity (LogP)

Scientific Context: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. It profoundly influences membrane permeability, plasma protein binding, and metabolic clearance. For orally administered drugs, a LogP value typically between 1 and 5 is often targeted to balance solubility and permeability.

Expected Properties: The parent compound, Dibenzo[b,f]oxepin-10(11H)-one, has a computed XLogP3 value of 2.9.[10] The addition of a methyl group to this structure will slightly increase its lipophilicity. Therefore, the LogP for this compound is expected to be slightly greater than 2.9, placing it in a favorable range for drug-like properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most accurate method for measuring LogP.

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Dissolution: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated octanol phase. Seal the container and shake vigorously for a set time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log10([Compound]_octanol / [Compound]_aqueous).

Caption: Workflow for Shake-Flask LogP Determination.

Part 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8–7.5 ppm). A key diagnostic signal would be a singlet for the methyl group (C6-CH₃) around δ 2.3 ppm.[1] The methylene protons (C11-H₂) adjacent to the ketone would likely appear as a singlet further downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the ketone carbonyl at a very low field (δ 195–200 ppm).[1] Multiple signals will be present in the aromatic region (δ 120-160 ppm), along with signals for the methyl and methylene carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretch of the ketone, typically around 1680-1700 cm⁻¹. Other key signals will include C-O-C stretching from the ether linkage and C-H stretching from the aromatic rings.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 224.25. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Part 4: Storage and Stability

For research and development purposes, proper storage is essential to maintain the integrity of the compound.

  • Storage Conditions: It is recommended to store this compound sealed in a dry environment at 2-8°C.[1][6] Inert atmosphere (nitrogen or argon) is preferable for long-term storage to prevent potential oxidation.

  • Chemical Stability: The ketone functionality is generally stable but can be susceptible to reduction. The benzylic ether linkage and the aromatic rings are relatively robust. As with many complex organic molecules, exposure to strong light, high temperatures, and strong oxidizing or reducing agents should be avoided.

Conclusion

This compound is a compound with a well-defined structure and significant potential in pharmaceutical research. Its physicochemical profile is characterized by high lipophilicity and low expected aqueous solubility, typical of a multi-ring aromatic scaffold. These properties are critical considerations for its development as a potential therapeutic agent, influencing everything from its synthesis and handling to its ultimate biological activity. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data quality and accelerating the drug discovery process.

References

  • This compound - Benchchem.
  • This compound | CymitQuimica.
  • 1184947-02-1|this compound - BLDpharm.
  • Physical Properties of Ketones and Aldehydes | OpenOChem Learn.
  • NEET UG : Physical and Chemical Properties of Ketones - Unacademy.
  • Dibenzo[b,f]oxepin-10(11H)-one - PubChem. [Link]

  • 11H-dibenzo[b,f]oxepin-10-one oxime | C14H11NO2 | CID 73845406 - PubChem. [Link]

  • 24.
  • Properties of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Ketone - Wikipedia. [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes - ResearchGate. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC - NIH. [Link]

  • Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular... - ResearchGate. [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC - PubMed Central. [Link]

Sources

Synthesis pathways for 6-Methyldibenzo[b,f]oxepin-10(11H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Introduction

This compound (CAS No. 1184947-02-1), a tricyclic heteroaromatic compound with the molecular formula C₁₅H₁₂O₂, represents a pivotal scaffold in medicinal chemistry and materials science.[1][2] The dibenzo[b,f]oxepine core is a recurring motif in various pharmacologically active molecules, exhibiting properties ranging from anticancer to antidepressant and anti-inflammatory activities.[3][4] Specifically, this compound serves as a versatile synthon for the creation of more complex molecular architectures, including dibenzo[e,h]azulenes and potential microtubule inhibitors.[3][5][6] Research has highlighted its notable in vitro cytotoxicity against several human cancer cell lines, underscoring its potential in the development of novel oncologic agents.[3]

This guide provides a detailed examination of the principal synthetic pathways to this compound, with a primary focus on the robust and widely employed intramolecular Friedel-Crafts acylation strategy. We will dissect the synthesis of the requisite diaryl ether precursor and the subsequent cyclization step, offering field-proven insights into experimental choices and detailed protocols for execution. Alternative synthetic strategies will also be reviewed to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Synthesis Strategy: Intramolecular Friedel-Crafts Acylation

The most direct and frequently documented approach to constructing the dibenzo[b,f]oxepin-10(11H)-one core is through an intramolecular Friedel-Crafts acylation. This powerful reaction forms the central seven-membered ring by creating a new carbon-carbon bond on an electron-rich aromatic ring.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals the key precursor: a 2-phenoxybenzoic acid derivative. The critical bond formation is the intramolecular electrophilic attack of the carboxylic acid (or its activated form) onto the adjacent phenyl ring, facilitated by the ortho-ether linkage.

Retrosynthesis Target <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15053738&t=l'SCALE='TRUE'/>TD>TR><TR><TD>6-Methyldibenzo[b,f]oxepin-10(11H)-oneTD>TR>TABLE>> Precursor <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=534729&t=l'SCALE='TRUE'/>TD>TR><TR><TD>2-(2-Methylphenoxy)benzoic acidTD>TR>TABLE>> Target->Precursor Intramolecular Friedel-Crafts Acylation Reagents <<TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=6965&t=l'SCALE='TRUE'/>TD>TR><TR><TD>o-Cresol + 2-Chlorobenzoic acidTD>TR>TABLE>> Precursor->Reagents Ullmann Condensation

Caption: Retrosynthetic analysis of the target molecule.

Part A: Synthesis of the Diaryl Ether Precursor

The foundational step in this pathway is the construction of the diaryl ether linkage. The Ullmann condensation is the classic and reliable method for this transformation, involving the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of our target molecule, the specific precursor required is 2-(2-methylphenoxy)benzoic acid .

Causality Behind Experimental Choices: The Ullmann reaction, while requiring elevated temperatures, is highly effective for forming sterically hindered diaryl ethers. The choice of a copper catalyst is critical for facilitating the coupling between the phenoxide and the aryl halide. The use of a base, such as potassium carbonate, is necessary to deprotonate the phenol, forming the reactive phenoxide nucleophile.

Experimental Protocol 1: Synthesis of 2-(2-methylphenoxy)benzoic acid via Ullmann Condensation

Materials:

  • o-Cresol

  • 2-Chlorobenzoic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI) or Copper powder

  • Pyridine or N,N-Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl), concentrated

  • Diatomaceous earth (optional, for filtration)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-cresol (1.0 eq), 2-chlorobenzoic acid (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add the copper catalyst (e.g., CuI, ~0.1 eq).

  • Add a high-boiling polar aprotic solvent such as pyridine or DMF.

  • Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with water.

  • Filter the mixture, potentially through a pad of diatomaceous earth, to remove the copper catalyst and other solids.

  • Transfer the aqueous filtrate to a beaker and carefully acidify to a pH of ~2 by the slow addition of concentrated HCl. This will precipitate the carboxylic acid product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part B: Intramolecular Friedel-Crafts Cyclization

With the diaryl ether precursor in hand, the key ring-closing step can be performed. The intramolecular Friedel-Crafts acylation cyclizes the molecule to form the tricyclic ketone.

Causality Behind Experimental Choices: The choice of cyclizing agent is paramount for the success of this reaction.

  • Polyphosphoric Acid (PPA): A widely used and effective reagent that acts as both a catalyst and a solvent. It promotes the formation of the acylium ion intermediate required for the electrophilic aromatic substitution.

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid): A more potent alternative to PPA, often allowing for lower reaction temperatures and shorter reaction times.

  • Acid Chloride Route (e.g., SOCl₂ then AlCl₃): A two-step classical approach where the carboxylic acid is first converted to a more reactive acid chloride, which then undergoes a Lewis acid-catalyzed cyclization. This method can be very effective but adds a step to the procedure.[7]

The PPA method is often preferred for its operational simplicity.[8] The reaction proceeds via the formation of a mixed anhydride with polyphosphoric acid, which then eliminates the polyphosphate to generate the electrophilic acylium ion that cyclizes.

Experimental Protocol 2: Cyclization to form this compound

Materials:

  • 2-(2-Methylphenoxy)benzoic acid

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Place the precursor acid, 2-(2-methylphenoxy)benzoic acid (1.0 eq), into a round-bottom flask.

  • Add polyphosphoric acid (PPA) in a sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the acid).

  • Heat the mixture with stirring, typically to 80-120 °C. The optimal temperature should be determined empirically.

  • Maintain the temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed. A successful reaction often results in a 78% yield.[9]

  • Allow the reaction mixture to cool slightly before carefully pouring it onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Approaches

While Friedel-Crafts acylation is a primary route, other strategies have been developed for the synthesis of the dibenzo[b,f]oxepine scaffold.[10][11]

  • Intramolecular McMurry Reaction: This method involves the titanium-mediated reductive coupling of a diaryl ether bearing two carbonyl groups (aldehydes or ketones).[3][11] Using reagents like TiCl₄ and zinc, it forms the central ring by creating a C=C double bond, yielding dibenzo[b,f]oxepines rather than the target ketone.[3]

  • Palladium-Catalyzed Reactions: Modern synthetic methods, such as sequential Heck reactions and Pd-catalyzed etherification, offer alternative routes.[5] Intramolecular α-arylation of ketones, where a palladium catalyst is used to couple an enolate with an aryl halide on the same molecule, represents a powerful C-C bond-forming strategy.[12]

  • Wagner-Meerwein Rearrangement: This approach can be used to expand a xanthene ring into the dibenzo[b,f]oxepine system.[4][9]

Data Summary

The following table summarizes the key parameters for the primary synthesis pathway described.

Step Reaction Key Reagents Typical Conditions Typical Yield Reference
1 Ullmann Condensationo-Cresol, 2-Chlorobenzoic acid, K₂CO₃, CuIPyridine, Reflux, 12-24h60-80%General
2 Intramolecular Friedel-Crafts2-(2-Methylphenoxy)benzoic acid, PPA80-120 °C, 1-4h~78%[9]

Visualization of Workflow

The overall process from commercially available starting materials to the final purified product is outlined below.

Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization start Start: o-Cresol & 2-Chlorobenzoic Acid ullmann Ullmann Condensation (K₂CO₃, CuI, Pyridine) start->ullmann acidification Aqueous Workup & Acidification (HCl) ullmann->acidification purify1 Filtration & Recrystallization acidification->purify1 precursor Isolated Precursor: 2-(2-Methylphenoxy)benzoic acid purify1->precursor cyclization Friedel-Crafts Cyclization (Polyphosphoric Acid) precursor->cyclization Proceed to Cyclization workup Quench on Ice & Neutralization (NaHCO₃) cyclization->workup extraction Solvent Extraction workup->extraction purify2 Column Chromatography extraction->purify2 final_product Final Product: This compound purify2->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving an initial Ullmann condensation to form a diaryl ether carboxylic acid, followed by an efficient intramolecular Friedel-Crafts cyclization. This pathway offers good yields and relies on well-established, scalable chemical transformations. The resulting tricyclic ketone is a valuable building block for the synthesis of complex heterocyclic compounds with significant biological potential, particularly in the realm of oncology. The understanding of this core synthesis and its alternatives provides researchers with a robust toolkit for accessing this important chemical scaffold.

References

  • Benchchem. This compound.

  • El-Aal, H. A. K. A., et al. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar.

  • Various Authors. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. ResearchGate.

  • Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC - NIH.

  • Various Authors. (2021). Dibenzo[b,f]oxepines: Syntheses and applications. A review. ResearchGate.

  • Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar.

  • Waghmare, P. S., & Gedu, S. (2024). Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular... ResearchGate.

  • Sokol, K. R., et al. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Monatshefte für Chemie - Chemical Monthly.

  • Various Authors. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. ResearchGate.

  • Sokol, K. R., et al. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC - NIH.

  • da Silva, A. B., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC - NIH.

  • Stanchev, S., et al. (2010). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. ResearchGate.

  • Mokale, S. N., et al. (2016). Designed pharmacophore of phenoxy-2-methyl propanoic acid derivatives (5a–j). ResearchGate.

  • CymitQuimica. This compound.

  • Google Patents. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

  • Sady, S., et al. (2014). A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate.

  • PrepChem.com. Synthesis of 2-phenylpropionic acid.

  • Aboul-Enein, H. Y., et al. (2015). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. PubMed Central.

  • BLDpharm. 1184947-02-1|this compound.

Sources

An In-depth Technical Guide to 6-Methyldibenzo[b,f]oxepin-10(11H)-one (CAS No. 1184947-02-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyldibenzo[b,f]oxepin-10(11H)-one, bearing the CAS number 1184947-02-1, is a heterocyclic ketone built upon the privileged dibenzo[b,f]oxepine scaffold. This tricyclic system is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, with a particular focus on its emerging role as a potential anticancer agent. The document synthesizes available data on its chemical and physical characteristics, outlines synthetic approaches, and delves into its biological activity, including its pro-apoptotic mechanism of action in cancer cells. This guide is intended to serve as a valuable resource for researchers engaged in the exploration of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a derivative of the dibenzo[b,f]oxepine ring system, which is characterized by two benzene rings fused to a central seven-membered oxepine ring. The methyl and ketone functional groups contribute to its specific chemical reactivity and biological profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1184947-02-1[1][2][3]
Molecular Formula C₁₅H₁₂O₂[1][2]
Molecular Weight 224.25 g/mol [1][2]
IUPAC Name 6-methyl-11H-dibenzo[b,f]oxepin-10-one[1]
Synonyms 1-methyl-6H-benzo[b][1]benzoxepin-5-one[1]
InChI Key GKHIHRYGKFTENO-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC=CC2=C1OC3=CC=CC=C3C(=O)C2
Appearance Solid (visual inspection)
Purity ≥97% (as offered by suppliers)[1]
Storage Conditions 2-8°C, sealed in a dry environment[1][4]
Structural Elucidation

The structural confirmation of this compound relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for verifying the core structure, including the oxepine ring and the position of the methyl substituent. Expected characteristic signals include multiplets in the aromatic region (δ 6.8–7.5 ppm) and a singlet for the methyl group protons (around δ 2.3 ppm). The carbonyl carbon would exhibit a characteristic resonance in the ¹³C NMR spectrum (δ 195–200 ppm).[1]

  • High-Resolution Mass Spectrometry (HRMS) : HRMS provides an accurate mass measurement, which is essential for confirming the elemental composition and molecular formula of the compound.[1]

Synthesis and Chemical Reactivity

The dibenzo[b,f]oxepine scaffold can be constructed through various synthetic strategies. While a specific, detailed protocol for this compound is not widely published, general methods for the synthesis of this class of compounds are well-documented.

General Synthetic Strategies

Two common approaches for the synthesis of the dibenzo[b,f]oxepin-10(11H)-one core include:

  • Intramolecular McMurry Coupling : This reaction typically involves the titanium-mediated reductive coupling of two carbonyl groups to form an alkene, which in this context would be part of the oxepine ring. The synthesis would likely start from appropriately substituted diaryl ethers.[1][5]

  • Intramolecular α-Arylation : This method involves the formation of a carbon-carbon bond between an enolate and an aryl halide, catalyzed by a transition metal, to construct the seven-membered ring.[6]

A plausible synthetic workflow is depicted below:

G cluster_synthesis General Synthetic Workflow A Starting Materials (e.g., substituted phenols and benzoic acids) B Formation of Diaryl Ether Intermediate A->B Etherification C Intramolecular Cyclization B->C e.g., McMurry Coupling or Intramolecular α-Arylation D This compound C->D

A generalized synthetic approach to the dibenzo[b,f]oxepine scaffold.
Chemical Reactivity

The presence of the ketone and the aromatic rings makes this compound a versatile synthon for the synthesis of more complex heterocyclic systems.[1][7] The carbonyl group can undergo various reactions such as reduction to an alcohol, or serve as a handle for the introduction of other functional groups. The aromatic rings are amenable to electrophilic substitution reactions.

Biological Activity and Mechanism of Action

The primary area of research interest for this compound is its potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Source
NCI-H460Lung4.2[1]
HL-60Leukemia8.15[1]
NCI-H292Lung11.11[1]
Proposed Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of this compound is believed to be mediated through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. While the precise molecular targets of this compound have not been fully elucidated, it is hypothesized to modulate key signaling pathways involved in cell survival and proliferation.

For the broader class of dibenzo[b,f]oxepines, studies have implicated the involvement of the B-cell lymphoma-2 (Bcl-2) family of proteins in their pro-apoptotic effects.[8][9] Specifically, some derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Mcl-1, thereby shifting the cellular balance towards apoptosis.[9]

The proposed apoptotic pathway is illustrated in the following diagram:

G cluster_apoptosis Proposed Apoptotic Signaling Pathway Compound This compound Cell Cancer Cell Compound->Cell Survival Modulation of Cell Survival and Proliferation Pathways Cell->Survival Bcl2 Downregulation of anti-apoptotic Bcl-2 family proteins (e.g., Mcl-1) Survival->Bcl2 Caspases Activation of Caspase Cascade Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A putative signaling pathway for apoptosis induction.

Experimental Protocols

Due to the limited availability of detailed published procedures for this specific compound, the following protocols are generalized based on standard laboratory practices for similar molecules.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture : Culture the desired cancer cell lines (e.g., NCI-H460, HL-60, NCI-H292) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add to the wells, ensuring the final solvent concentration does not affect cell viability. Include a vehicle control (solvent only).

  • Incubation : Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] As with any chemical compound, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place as recommended.[1][4]

  • Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

A comprehensive Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Future Perspectives

This compound represents a promising starting point for the development of novel anticancer agents. Future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and evaluating a library of derivatives to identify compounds with improved potency and selectivity.

  • In Vivo Efficacy Studies : Assessing the antitumor activity of promising candidates in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling : Evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds.

Conclusion

This compound is a valuable chemical entity with demonstrated in vitro anticancer activity. Its dibenzo[b,f]oxepine core is a well-recognized privileged structure in medicinal chemistry, suggesting a high potential for further development. This technical guide has summarized the current knowledge of its chemical and biological properties, providing a foundation for future research aimed at harnessing its therapeutic potential. Further in-depth investigations are warranted to fully characterize its mechanism of action and to explore its utility in the development of new cancer therapies.

References

  • Structural reassignment of a dibenz[b,f][1][3]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). Retrieved January 19, 2026, from a public repository of scientific literature.

  • This compound. (n.d.).
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2022). Molecules, 27(18), 5836.
  • Dibenzo[b,f]oxepin-10(11H)-one - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Iron(II) promoted direct synthesis of dibenzo[b,e]oxepin-11(6H)-ones and their anthelmintic activity. (2017). Tetrahedron, 73(33), 5036-5043.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2023). ChemistryOpen, 12(9), e202300125.
  • A New Benzo[4][10]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. (2022). International Journal of Molecular Sciences, 23(15), 8233.

  • Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. (2008). Arkivoc, 2008(15), 244-268.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). International Journal of Molecular Sciences, 24(14), 12066.
  • 11H-dibenzo[b,f]oxepin-10-one oxime | C14H11NO2 | CID 73845406 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • Natural Dibenzo[b,f]oxepines, Pacharin and Bauhiniastatin-1, Isolated from Bauhinia acuruana Induce Apoptosis on Breast Cancer Cells via MCL-1 Protein Reduction. (2022). Planta Medica, 88(11), 915-923.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (n.d.). Retrieved January 19, 2026, from a university's institutional repository.
  • Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells. (2023). Life Sciences, 321, 121611.

Sources

Unraveling the Multifaceted Mechanism of Action of 6-Methyldibenzo[b,f]oxepin-10(11H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyldibenzo[b,f]oxepin-10(11H)-one, a prominent member of the dibenzo[b,f]oxepine class of compounds, has emerged as a molecule of significant interest in pharmacological research. Its diverse biological activities, ranging from potent anticancer effects to anti-inflammatory and neuropharmacological modulation, underscore its potential as a versatile therapeutic scaffold. This in-depth technical guide synthesizes the current understanding of the multifaceted mechanism of action of this compound. We will delve into its primary modes of action, including the induction of apoptosis and microtubule disruption in cancer cells, inhibition of key inflammatory mediators such as p38 MAP kinase and COX-2, and its putative interaction with neurotransmitter systems. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the scientific evidence and proposing experimental frameworks to further elucidate its therapeutic potential.

Introduction: The Therapeutic Promise of a Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core is a privileged heterocyclic structure found in a variety of medicinally relevant natural products and synthetic compounds.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antidepressant, and antipsychotic activities.[1][3] this compound (Figure 1) has garnered particular attention for its pronounced in vitro cytotoxicity against several human cancer cell lines, suggesting its potential as a lead compound in oncology drug discovery.[4] This guide will provide a detailed exploration of the molecular mechanisms that are thought to underpin the diverse biological effects of this compound.

Figure 1: Chemical Structure of this compound

Molecular Formula: C₁₅H₁₂O₂ Molecular Weight: 224.25 g/mol [4]

Anticancer Activity: A Dual-Pronged Assault on Malignant Cells

The most extensively documented activity of this compound is its potent cytotoxic effect on cancer cells. The underlying mechanism appears to be a combination of apoptosis induction and disruption of the microtubule network, two critical pillars of anticancer therapy.

Induction of Apoptosis

This compound is believed to trigger programmed cell death, or apoptosis, by modulating key signaling pathways that govern cell survival and proliferation.[4] While the precise molecular cascade initiated by this compound is yet to be fully elucidated, evidence from related compounds suggests a potential involvement of the mitochondrial (intrinsic) pathway of apoptosis. This pathway is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

A plausible, though not yet directly confirmed, mechanism for this compound could involve the generation of reactive oxygen species (ROS) within the mitochondria, a mechanism observed with other proapoptotic benzodiazepines.[5] This oxidative stress can lead to the collapse of the mitochondrial transmembrane potential and the subsequent release of apoptotic mediators.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-H460Lung4.2[4]
HL-60Leukemia8.15[4]
NCI-H292Lung11.11[4]
Microtubule Network Disruption

The dibenzo[b,f]oxepine scaffold has been identified as a potential inhibitor of microtubule polymerization.[1][6] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.[7] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death, a mechanism exploited by highly successful anticancer drugs such as paclitaxel and the vinca alkaloids.

It is hypothesized that dibenzo[b,f]oxepines, including the 6-methyl derivative, may bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.[8] This disruption of the microtubule network would effectively halt cell division in rapidly proliferating cancer cells.

G cluster_0 This compound cluster_1 Anticancer Mechanisms cluster_2 Cellular Outcomes compound This compound apoptosis Apoptosis Induction compound->apoptosis Modulation of cell survival pathways microtubule Microtubule Disruption compound->microtubule Inhibition of tubulin polymerization cell_death Cancer Cell Death apoptosis->cell_death microtubule->cell_death

Figure 2: Dual anticancer mechanisms of this compound.

Anti-inflammatory Activity: Targeting Key Signaling Nodes

Chronic inflammation is a hallmark of numerous diseases, and the dibenzo[b,f]oxepine scaffold has shown promise in mitigating inflammatory responses. The anti-inflammatory effects of this compound are likely mediated through the inhibition of at least two key pro-inflammatory targets: p38 MAP kinase and cyclooxygenase-2 (COX-2).

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Structurally related dibenzo[b,e]oxepin-11(6H)-ones have been identified as highly potent and selective inhibitors of p38α MAP kinase.[9][10] These compounds have been shown to inhibit the release of TNF-α from human whole blood, demonstrating their potential as anti-inflammatory agents.[9] It is highly probable that this compound shares this inhibitory activity, thereby exerting its anti-inflammatory effects.

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[11] this compound is suggested to be an inhibitor of COX-2.[4] By inhibiting COX-2, the compound can reduce the synthesis of inflammatory prostaglandins, contributing to its overall anti-inflammatory profile.

G cluster_0 This compound cluster_1 Anti-inflammatory Targets cluster_2 Downstream Effects cluster_3 Outcome compound This compound p38 p38 MAP Kinase compound->p38 Inhibition cox2 COX-2 compound->cox2 Inhibition cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->cytokines prostaglandins Reduced Prostaglandin Synthesis cox2->prostaglandins inflammation Reduced Inflammation cytokines->inflammation prostaglandins->inflammation

Figure 3: Anti-inflammatory mechanisms of this compound.

Neuropharmacological Activity: Modulation of Monoamine Neurotransmission

The dibenzo[b,f]oxepine class of compounds has a well-established history in neuropharmacology, with many derivatives exhibiting antidepressant and anxiolytic properties.[1] These effects are primarily attributed to their interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[10]

By inhibiting the reuptake of serotonin and/or norepinephrine from the synaptic cleft, these compounds increase the concentration of these neurotransmitters, leading to enhanced neurotransmission. This is the primary mechanism of action for many clinically successful antidepressant medications. While direct binding studies for this compound on SERT and NET are not yet available, its structural similarity to known monoamine reuptake inhibitors strongly suggests that this is a likely mechanism contributing to its potential neuropharmacological effects.

Experimental Protocols for Mechanistic Elucidation

To further validate and expand upon the proposed mechanisms of action for this compound, a series of targeted in vitro assays are recommended.

Apoptosis Induction Assays
  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

  • Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).

  • Mitochondrial Membrane Potential (ΔΨm) Assay: To assess for mitochondrial depolarization, a key event in the intrinsic apoptotic pathway, using fluorescent dyes such as JC-1 or TMRM.

  • Western Blot Analysis: To probe for changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (Bax, Bak, Bcl-xL), cytochrome c release, and cleaved PARP.

G cluster_0 Apoptosis Assays start Treat Cancer Cells with This compound annexin Annexin V/PI Staining start->annexin caspase Caspase Activity Assay start->caspase mmp Mitochondrial Membrane Potential Assay start->mmp western Western Blot start->western end Quantify Apoptosis Induction annexin->end caspase->end mmp->end western->end

Figure 4: Experimental workflow for investigating apoptosis induction.

Microtubule Polymerization Assay
  • In Vitro Tubulin Polymerization Assay: To directly measure the effect of the compound on the polymerization of purified tubulin into microtubules, typically by monitoring changes in light scattering or fluorescence.

  • Immunofluorescence Microscopy: To visualize the microtubule network in cells treated with the compound and observe any disruptions, such as microtubule depolymerization or abnormal mitotic spindle formation.

Enzyme Inhibition Assays
  • p38 MAP Kinase Inhibition Assay: A biochemical assay using recombinant p38α MAP kinase to determine the IC₅₀ value of the compound.

  • COX-1/COX-2 Inhibition Assays: Using commercially available kits to determine the IC₅₀ values for both COX isoforms and to assess the selectivity of the compound for COX-2 over COX-1.[12][13]

Neurotransmitter Transporter Binding Assays
  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for human serotonin (hSERT) and norepinephrine (hNET) transporters expressed in a suitable cell line, using specific radioligands.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a multifaceted mechanism of action that spans oncology, inflammation, and neuropharmacology. Its ability to induce apoptosis, disrupt microtubule dynamics, inhibit key inflammatory enzymes, and potentially modulate monoamine neurotransmission makes it a valuable lead compound for further drug development.

Future research should focus on a number of key areas:

  • In vivo efficacy studies: To translate the promising in vitro findings into animal models of cancer and inflammatory diseases.

  • Detailed signaling pathway analysis: To precisely map the molecular events downstream of its primary targets.

  • Structure-activity relationship (SAR) studies: To optimize the dibenzo[b,f]oxepine scaffold for enhanced potency and selectivity for specific targets.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of this compound and its derivatives.

By systematically addressing these areas, the full therapeutic potential of this intriguing class of compounds can be realized.

References

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC. (URL: [Link])

  • Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood - PubMed. (URL: [Link])

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - MDPI. (URL: [Link])

  • The path of p38α MAP kinase inhibition - Universität Tübingen. (URL: [Link])

  • Synthesis and Study of Building Blocks with Dibenzo[ b,f]oxepine: Potential Microtubule Inhibitors - PubMed. (URL: [Link])

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. (URL: [Link])

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - MDPI. (URL: [Link])

  • Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed. (URL: [Link])

  • Metabolically Stable Dibenzo[b,e]oxepin-11(6H)-ones as Highly Selective p38 MAP Kinase Inhibitors: Optimizing Anti-Cytokine Activity in Human Whole Blood | Request PDF - ResearchGate. (URL: [Link])

  • Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC - PubMed Central. (URL: [Link])

  • Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed. (URL: [Link])

  • A New Benzo[3][14]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines - MDPI. (URL: [Link])

  • Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC. (URL: [Link])

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - MDPI. (URL: [Link])

  • Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides | Request PDF - ResearchGate. (URL: [Link])

Sources

An In-Depth Technical Guide to the Therapeutic Target Landscape of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dibenzo[b,f]oxepine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1] This technical guide focuses on a specific derivative, 6-Methyldibenzo[b,f]oxepin-10(11H)-one (Molecular Formula: C₁₅H₁₂O₂), a molecule with emerging potential, particularly in oncology.[2] While comprehensive research on this specific entity is in its nascent stages, existing data on its in vitro cytotoxicity, coupled with the well-documented pharmacological profile of the broader dibenzo[b,f]oxepine class, allows for the formulation of robust hypotheses regarding its therapeutic targets.[2][3] This document serves as a roadmap for researchers and drug development professionals, outlining a logical, evidence-based approach to elucidating the mechanism of action and validating the primary therapeutic targets of this promising compound.

Introduction to this compound

This compound is a tricyclic heterocyclic compound featuring a central seven-membered oxepine ring fused to two benzene rings, with a methyl group at position 6 and a ketone at position 10.[4][5] The dibenzo[b,f]oxepine core is prevalent in numerous medicinally relevant plants and synthetic compounds, which have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antidepressant, and antipsychotic properties.[1][6] The presence of the ketone functional group suggests that this molecule may engage in specific hydrogen bonding and other interactions within biological targets, distinguishing its activity profile from other derivatives like the clinically used antidepressant, Doxepin.[2]

Preliminary evidence strongly positions this compound as a candidate for anticancer drug development.[2] This guide will primarily focus on delineating a strategic research plan to validate its hypothesized targets in oncology, while also considering secondary therapeutic avenues based on the scaffold's known polypharmacology.

Primary Therapeutic Area: Oncology

The most direct evidence for the therapeutic potential of this compound comes from its demonstrated cytotoxic effects against several human cancer cell lines.[2] The mechanism is believed to involve the induction of apoptosis, a hallmark of many effective chemotherapeutic agents.[2]

In Vitro Cytotoxicity Profile

Initial screening has provided quantitative data on the compound's efficacy, highlighting its potency in the low micromolar range against specific cancer cell types.

Cell LineCancer TypeIC₅₀ (µM)
NCI-H460Lung Cancer4.2[2]
HL-60Leukemia8.15[2]
NCI-H292Lung Cancer11.11[2]

Table 1: Published in vitro cytotoxicity data for this compound.

This data provides a compelling rationale for prioritizing an oncological investigation. The following sections outline the most probable molecular targets based on this activity and the established pharmacology of the parent scaffold.

Potential Target 1: Tubulin and Microtubule Dynamics

A significant body of research has identified the dibenzo[b,f]oxepine scaffold as a potent inhibitor of microtubule polymerization, a mechanism shared with successful anticancer drugs like colchicine and the vinca alkaloids.[1][7] Microtubules are critical for mitotic spindle formation during cell division, and their disruption leads to cell cycle arrest and apoptosis.[7] Given that cancer cells have a higher rate of division, they are particularly susceptible to microtubule-targeting agents.[1]

Causality for Investigation: The structural similarity of this compound to known microtubule inhibitors from the same chemical class makes this a high-priority avenue for investigation. Its potent cytotoxic activity aligns with the expected cellular outcome of microtubule disruption.

Workflow for Validating Tubulin as a Target

G cluster_invitro In Vitro / Biochemical Validation cluster_cell Cell-Based Functional Validation assay1 Tubulin Polymerization Assay assay2 [³H]Colchicine Binding Assay assay1->assay2 Confirms direct binding assay3 Immunofluorescence Microscopy assay2->assay3 Visualizes cellular effect assay4 Cell Cycle Analysis (Flow Cytometry) assay3->assay4 Correlates microtubule disruption with cell cycle effects assay5 Apoptosis Assay (Annexin V/PI Staining) assay4->assay5 Links cell cycle arrest to apoptosis end Conclusion: Tubulin is a direct target assay5->end start Hypothesis: Compound inhibits microtubule dynamics start->assay1

Caption: Experimental workflow for validating tubulin interaction.

  • Objective: To determine if this compound directly inhibits the polymerization of purified tubulin into microtubules.

  • Materials:

    • Lyophilized bovine brain tubulin (>99% pure).

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP (100 mM stock).

    • Paclitaxel (positive control for polymerization).

    • Colchicine (positive control for inhibition).

    • This compound dissolved in DMSO.

    • 96-well clear bottom plates.

    • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

  • Methodology:

    • Prepare a 2X tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • In a 96-well plate, add 50 µL of 2X test compounds (including vehicle control, positive controls, and a serial dilution of the test compound) to appropriate wells.

    • Pre-warm the plate reader to 37°C.

    • To initiate the reaction, add 50 µL of the 2X tubulin solution containing 2 mM GTP to each well.

    • Immediately place the plate in the reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

    • Data Analysis: Plot absorbance vs. time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound to the controls. Calculate the IC₅₀ value for inhibition of polymerization.

  • Self-Validation: The inclusion of both positive (paclitaxel, colchicine) and negative (DMSO vehicle) controls ensures the assay is performing correctly. A dose-dependent inhibition by the test compound provides strong evidence of a direct effect.

Potential Target 2: Estrogen Receptor (ER) in Breast Cancer

Several studies have synthesized dibenzo[b,f]oxepine derivatives structurally analogous to Tamoxifen, a well-known selective estrogen receptor modulator (SERM).[8] These compounds exhibited potent antiproliferative activity against both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines, suggesting a potential dual mechanism involving ER antagonism and other pathways.[8] Molecular docking studies have further supported favorable binding interactions of these analogues with the estrogen receptor.[8]

Causality for Investigation: Although the initial cytotoxicity data for this compound did not include breast cancer lines, the structural precedent within its chemical class makes the estrogen receptor a plausible and high-value target to investigate, potentially opening a new therapeutic indication.

Signaling Pathway: Estrogen Receptor-Mediated Proliferation

G E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds & Activates ERE Estrogen Response Element (DNA) ER->ERE Binds as Dimer Proliferation Cell Proliferation & Survival Genes (e.g., Cyclin D1, c-Myc) ERE->Proliferation Initiates Transcription Compound 6-Methyldibenzo[b,f]oxepin- 10(11H)-one Compound->ER Antagonizes (Hypothesized)

Caption: Hypothesized antagonism of the ER signaling pathway.

  • Objective: To determine if this compound can compete with estradiol for binding to the human estrogen receptor alpha (ERα).

  • Materials:

    • Recombinant human ERα ligand-binding domain (LBD).

    • [³H]-Estradiol (radiolabeled ligand).

    • Assay Buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

    • Unlabeled 17β-estradiol (for non-specific binding and positive control).

    • This compound dissolved in DMSO.

    • Scintillation vials and scintillation fluid.

    • Filter plates (e.g., glass fiber filters) and vacuum manifold.

    • Liquid scintillation counter.

  • Methodology:

    • In a multi-well plate, set up reactions containing a fixed concentration of ERα LBD and [³H]-Estradiol.

    • Add a serial dilution of the test compound to the wells.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

    • Incubate the plate for a defined period (e.g., 2-18 hours) at 4°C to reach equilibrium.

    • Rapidly transfer the reaction mixtures to the filter plate and wash with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

    • Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ or Kᵢ value.

  • Self-Validation: The clear displacement of the radioligand by the unlabeled estradiol control validates the assay's integrity. A dose-dependent reduction in radioligand binding by the test compound indicates competitive binding to the ERα LBD.

Secondary Therapeutic Areas for Exploration

The rich pharmacology of the dibenzo[b,f]oxepine scaffold warrants exploratory screening in other therapeutic areas.[1]

  • Neuropharmacology: Derivatives have shown activity as antidepressants and antipsychotics, often through modulation of dopamine and serotonin receptors.[1] A primary screen using a receptor binding panel (e.g., from the Psychoactive Drug Screening Program - PDSP) would be a cost-effective first step to identify potential CNS targets.

  • Anti-inflammatory: The linkage of some derivatives to the inhibition of pro-inflammatory cytokines via p38 MAP kinase suggests a potential role in treating inflammatory diseases.[9] An initial screen could involve a lipopolysaccharide (LPS)-stimulated macrophage assay (e.g., RAW 264.7 cells) to measure the inhibition of nitric oxide or TNF-α production.

Conclusion and Future Directions

This compound is a promising chemical entity with compelling preliminary data supporting its development as an anticancer agent. The logical and evidence-based next step is a systematic validation of its primary hypothesized molecular targets: tubulin and the estrogen receptor. The experimental workflows and protocols detailed in this guide provide a robust framework for this investigation. Successful validation of these targets will pave the way for lead optimization, in vivo efficacy studies, and the ultimate translation of this molecule into a novel therapeutic.

References

  • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Source: MDPI. URL: [Link]

  • Title: A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Source: PMC - NIH. URL: [Link]

  • Title: Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Source: ResearchGate. URL: [https://www.researchgate.net/publication/257858639_Dibenzo[b_f]oxepin-1011H-one_and_dibenzo[b_f]thiepin-1011H-one_as_useful_synthons_in_the_synthesis_of_various_dibenzoe_h]azulenes]([Link])

  • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Source: PMC. URL: [Link]

  • Title: Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. Source: PubMed. URL: [Link]

  • Title: New short strategy for the synthesis of the dibenz[b,f]oxepin scaffold. Source: PubMed. URL: [Link]

  • Title: Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Source: PMC - PubMed Central. URL: [Link]

  • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Source: OUCI. URL: [Link]

Sources

Topic: In Vitro Cytotoxicity of 6-Methyldibenzo[b,f]oxepin-10(11H)-one Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] This guide focuses on a specific derivative, 6-Methyldibenzo[b,f]oxepin-10(11H)-one, and its potential as an anticancer agent. Preliminary data indicates its selective cytotoxicity against several human cancer cell lines, suggesting it warrants further investigation.[3] This document provides a comprehensive framework for evaluating its in vitro cytotoxicity through a multi-assay approach, elucidating its mechanism of action, and interpreting the resulting data. We present detailed, field-proven protocols for cytotoxicity screening and mechanistic studies, grounded in established scientific principles to ensure data integrity and reproducibility. The overarching goal is to equip researchers with the necessary technical knowledge to rigorously assess the therapeutic potential of this compound.

Introduction to the Dibenzo[b,f]oxepine Scaffold

The tricyclic dibenzo[b,f]oxepine core is a significant pharmacophore found in compounds with a wide array of therapeutic properties, including antidepressant, anti-inflammatory, antipsychotic, and anticancer activities.[1][4] Its rigid, three-dimensional structure allows for specific interactions with various biological targets. Within the realm of oncology, derivatives of this scaffold have been shown to exert cytotoxic effects, often by interfering with critical cellular processes like microtubule dynamics, which are essential for cell division.[5][6][7] The structural similarity to a (Z)-stilbene motif, a known tubulin-binding pharmacophore, is a key reason for this activity.[5] This inherent biological activity makes the dibenzo[b,f]oxepine skeleton a promising starting point for the development of novel chemotherapeutic agents.

Compound Profile: this compound

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₅H₁₂O₂

  • Molecular Weight: 224.25 g/mol

  • CAS Number: 1184947-02-1

This compound is a derivative of the core dibenzo[b,f]oxepine structure, featuring a methyl group that can influence its steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Known Biological Activity:

Research has highlighted the promising in vitro cytotoxicity of this compound against a panel of human cancer cell lines.[3] Notably, it has demonstrated significant activity against lung cancer and leukemia lines, suggesting a degree of selective toxicity that is a desirable characteristic for an anticancer drug candidate.[3]

Cell LineCancer TypeReported IC₅₀
NCI-H460Lung Carcinoma4.2 µM[3][8]
HL-60Promyelocytic Leukemia8.15 µM[3][8]
NCI-H292Lung Carcinoma11.11 µM[8]

Table 1: Reported in vitro cytotoxic activity of this compound.

A Multi-Faceted Approach to In Vitro Cytotoxicity Assessment

G cluster_0 Initial Screening Workflow cluster_1 Cytotoxicity Endpoints A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of This compound A->B C Incubate for 48-72 hours B->C D MTT Assay (Mitochondrial Activity) C->D E LDH Assay (Membrane Integrity) C->E F SRB Assay (Total Protein) C->F G Measure Absorbance (Plate Reader) D->G E->G F->G H Calculate IC50 Values (Dose-Response Analysis) G->H G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 → Caspase-8 DISC->Casp8 Bcl2 Bcl-2 family (↑Bax / ↓Bcl-2) Casp8->Bcl2 Bid cleavage (crosstalk) Casp3 Pro-Caspase-3 → Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage, ROS) p53 p53 Activation Stress->p53 p53->Bcl2 Mito Mitochondrial Permeability ↑ Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome (Apaf-1, Cyt c) CytC->Apaf1 Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The convergent extrinsic and intrinsic apoptosis pathways.

The Role of p53 and Reactive Oxygen Species (ROS)

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. [11]In response to cellular stress like DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like Bax. [12][13]Many anticancer drugs exert their effects by causing DNA damage, which in turn activates the p53 pathway. [14] Furthermore, an imbalance in reactive oxygen species (ROS) is implicated in both cancer progression and cell death. While moderate levels of ROS can promote cancer cell survival, high concentrations can induce oxidative stress, damage cellular components including DNA, and trigger apoptosis. [15][16]A potential mechanism for this compound could be the induction of excessive ROS, leading to p53 activation and subsequent mitochondrial-mediated cell death. [17]

G cluster_cell Cancer Cell Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mito Mitochondrial Stress (Bax/Bcl-2 Ratio ↑) ROS->Mito p53 p53 Activation DNA_Damage->p53 p53->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 6-Methyldibenzo[b,f]oxepin-10(11H)-one for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyldibenzo[b,f]oxepin-10(11H)-one, a derivative of the dibenzoxepin scaffold, is a molecule of significant interest in pharmaceutical research and development.[1][2] The dibenzo[b,f]oxepine framework is a core component of various medicinally important compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide provides an in-depth technical overview of the methodologies required to characterize the solubility and stability of this compound, tailored for researchers, scientists, and drug development professionals.

This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating approach to characterization. All procedures are designed to align with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5][6]

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability, formulation design, and purification strategies. Based on its core structure, a dibenzo[b,f]oxepin derivative, this compound is anticipated to be a sparingly soluble to insoluble compound in aqueous media and more soluble in organic solvents. A systematic approach to quantifying its solubility is essential.

Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for determining the equilibrium solubility of the target compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess This compound mixing Add compound and solvent to vials prep_compound->mixing prep_solvent Select and measure common lab solvents prep_solvent->mixing prep_vials Prepare sealed vials prep_vials->mixing equilibration Equilibrate at controlled temperature with agitation (e.g., 24-48 hours) mixing->equilibration sampling Withdraw aliquots and filter (e.g., 0.22 µm PTFE filter) equilibration->sampling dilution Dilute samples if necessary sampling->dilution quantification Quantify concentration using a validated analytical method (e.g., HPLC-UV) dilution->quantification calculation Calculate solubility (e.g., in mg/mL or µg/mL) quantification->calculation

Caption: Workflow for Equilibrium Solubility Determination.

Recommended Solvents for Screening

A diverse panel of solvents should be selected to cover a range of polarities and functionalities. This will provide a comprehensive solubility profile.

Solvent Class Examples Rationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Phosphate Buffer)To assess solubility in physiologically relevant media.
Alcohols Methanol, Ethanol, IsopropanolCommon solvents for formulation and purification.
Ketones Acetone, Methyl Ethyl KetoneUseful for solubilization during synthesis and analysis.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneAprotic solvents with moderate polarity.
Esters Ethyl AcetateA common solvent in organic synthesis and chromatography.
Chlorinated Solvents Dichloromethane, ChloroformHigh solubilizing power for nonpolar compounds.
Aprotic Polar Solvents Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Strong solubilizing agents, often used for stock solutions.
Hydrocarbons Heptane, TolueneNonpolar solvents to assess lipophilicity.
Step-by-Step Protocol for Equilibrium Solubility
  • Preparation: Accurately weigh an excess amount of this compound into screw-capped glass vials. The excess solid should be visually apparent after equilibration.

  • Solvent Addition: Add a precise volume of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8][9]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Part 2: Stability Assessment and Forced Degradation Studies

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[10][11] Forced degradation, or stress testing, is a critical component of this assessment, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[12][13][14]

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products can be adequately detected and characterized.[12]

Logical Flow of a Forced Degradation Study

The following diagram illustrates the logical progression of a forced degradation study, from stress conditions to analytical outcomes.

G cluster_stress Stress Conditions cluster_exp Experimental Setup cluster_analysis Analytical Evaluation cluster_outcome Outcomes stress_conditions Acid Hydrolysis (e.g., 0.1 M HCl) Base Hydrolysis (e.g., 0.1 M NaOH) Oxidation (e.g., 3% H₂O₂) Thermal (e.g., 60-80°C) Photolytic (ICH Q1B guidelines) setup Incubate solutions of This compound under each stress condition stress_conditions->setup analysis HPLC-UV/DAD for quantification of parent compound and detection of degradants LC-MS for identification of degradation products Mass balance calculation to account for all components setup->analysis outcome Identification of degradation pathways Characterization of key degradants Development of a stability-indicating analytical method Determination of intrinsic stability analysis->outcome

Caption: Logical Flow of a Forced Degradation Study.

Detailed Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol) should be prepared for these studies.[12]

1. Acid and Base Hydrolysis:

  • Procedure: To separate aliquots of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M to 1 M HCl) and a basic solution (e.g., 0.1 M to 1 M NaOH).

  • Conditions: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and analyze by HPLC.

  • Rationale: This evaluates the susceptibility of the ether and ketone functional groups to hydrolysis.

2. Oxidative Degradation:

  • Procedure: Treat an aliquot of the stock solution with a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).

  • Conditions: Store the solution at room temperature, protected from light.

  • Analysis: Monitor the sample at regular intervals by HPLC.

  • Rationale: The dibenzoxepin ring system and the methyl group could be susceptible to oxidation.[1]

3. Thermal Degradation:

  • Procedure: Expose both the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

  • Conditions: Maintain the samples at the specified temperature for an extended period (e.g., up to several weeks).

  • Analysis: Test the solid sample by dissolving it in a suitable solvent and analyzing by HPLC. Analyze the solution directly.

  • Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid and solution states.[13]

4. Photolytic Degradation:

  • Procedure: Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12] A control sample should be wrapped in aluminum foil to protect it from light.

  • Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Analyze the exposed and control samples by HPLC.

  • Rationale: The aromatic rings and the conjugated system in the molecule may be susceptible to photolytic degradation.[13]

Development of a Stability-Indicating Analytical Method

A key outcome of forced degradation studies is the development of a stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all its degradation products, ensuring that the quantification of the parent compound is not interfered with by any degradants.

Key characteristics of a stability-indicating method:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) to assess the purity of the parent peak in the presence of degradants.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study, ideally close to 100%.[13]

Summary and Conclusions

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a pharmaceutical agent. This guide has provided a detailed framework for systematically determining these critical physicochemical properties. By following the outlined experimental protocols and understanding the underlying scientific principles, researchers can generate the robust data necessary to support formulation development, define appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. The application of forced degradation studies is not merely a regulatory requirement but a powerful tool for elucidating the intrinsic chemical behavior of this promising molecule.[10]

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1), 53-62. Retrieved from [Link]

  • International Journal of Scientific and Research Publications. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2014). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Retrieved from [Link]

  • PubChem. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one. Retrieved from [Link]

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from [Link]

  • MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 11H-dibenzo[b,f]oxepin-10-one oxime. Retrieved from [Link]

Sources

The Versatile Synthon: A Technical Guide to 6-Methyldibenzo[b,f]oxepin-10(11H)-one for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 6-Methyldibenzo[b,f]oxepin-10(11H)-one, a pivotal synthon for the construction of a diverse array of heterocyclic compounds. The unique structural and electronic properties of this tricyclic ketone render it a valuable starting material for the synthesis of complex, fused heterocyclic systems with significant potential in medicinal chemistry and materials science. This document will detail the synthesis of the core molecule, explore its reactivity, and provide experimentally validated protocols for its conversion into various heterocyclic scaffolds, including fused pyrazoles, thiophenes, and pyrimidines. Mechanistic insights and practical considerations are provided to empower researchers in drug discovery and chemical synthesis to leverage the full potential of this versatile building block.

Introduction: The Strategic Importance of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. Derivatives of this tricyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidepressant, and anti-inflammatory properties.[1] The introduction of a methyl group at the 6-position of dibenzo[b,f]oxepin-10(11H)-one offers a strategic handle for influencing the molecule's conformation and electronic properties, thereby modulating its biological activity and synthetic reactivity.

This compound, with its molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol , serves as a versatile intermediate for the synthesis of more complex structures, notably various dibenzo[e,h]azulenes.[2] Its established in vitro cytotoxicity against several human cancer cell lines underscores its potential as a lead structure in oncology research.[2]

This guide will provide a comprehensive overview of the synthesis and synthetic applications of this key intermediate, with a focus on providing actionable protocols and a deep understanding of the underlying chemical principles.

Synthesis of the Core Synthon: this compound

The construction of the this compound core is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. This classical yet powerful reaction allows for the efficient formation of the central seven-membered ring.

Synthetic Strategy: A Two-Step Approach

The synthesis commences with the preparation of 2-(o-tolyloxy)benzoic acid, which is then cyclized under Friedel-Crafts conditions.

Synthesis_of_this compound o_cresol o-Cresol ullmann_condensation Ullmann Condensation (Cu₂O, K₂CO₃, DMF) o_cresol->ullmann_condensation two_chlorobenzoic_acid 2-Chlorobenzoic Acid two_chlorobenzoic_acid->ullmann_condensation precursor 2-(o-tolyloxy)benzoic acid friedel_crafts Intramolecular Friedel-Crafts Acylation (PPA or SOCl₂/AlCl₃) precursor->friedel_crafts product This compound ullmann_condensation->precursor friedel_crafts->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-(o-tolyloxy)benzoic acid

This protocol details the Ullmann condensation to form the diaryl ether precursor.

Materials:

  • o-Cresol

  • 2-Chlorobenzoic acid

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of o-cresol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and copper(I) oxide (0.1 eq).

  • Add 2-chlorobenzoic acid (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(o-tolyloxy)benzoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of the diaryl ether to the target tricyclic ketone.

Method A: Polyphosphoric Acid (PPA)

Materials:

  • 2-(o-tolyloxy)benzoic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Place 2-(o-tolyloxy)benzoic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the acid) to the flask.

  • Heat the mixture with stirring at 80-100 °C for 2-4 hours. The viscosity of the mixture will increase as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a saturated sodium bicarbonate solution.

  • Dry the crude product and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield this compound.

Method B: Thionyl Chloride and Aluminum Chloride

Materials:

  • 2-(o-tolyloxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2-(o-tolyloxy)benzoic acid (1.0 eq) in dry DCM.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Stir the mixture at reflux for 2 hours to form the acid chloride.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactivity and Application as a Synthon

The synthetic utility of this compound stems from the reactivity of the ketone carbonyl group and the adjacent methylene group. These functionalities allow for a variety of transformations to construct fused heterocyclic rings. The general strategy involves the reaction of the dibenzo[b,f]oxepinone with binucleophilic reagents, leading to cyclocondensation products.[3]

Synthon_Reactivity core This compound enolate Enolate Formation core->enolate Base vilsmeier Vilsmeier-Haack Reagent core->vilsmeier + POCl₃, DMF gewald Gewald Reaction Conditions core->gewald + α-cyanoester, S₈, base imidazole Fused Imidazoles core->imidazole + Aldehyde, NH₄OAc oxazole Fused Oxazoles core->oxazole + α-haloketone, NH₄OAc pyrazole Fused Pyrazoles enolate->pyrazole + Hydrazine pyrimidine Fused Pyrimidines vilsmeier->pyrimidine + Guanidine/Urea thiophene Fused Thiophenes gewald->thiophene

Caption: Reactivity pathways of the core synthon to form various heterocycles.

Synthesis of Fused Pyrazoles

The reaction with hydrazine hydrate is a classical method for the synthesis of fused pyrazole systems.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, and the product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry to obtain the dibenzo[b,f]oxepino[4,5-d]pyrazole derivative.

Mechanistic Insight: The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Synthesis of Fused Thiophenes via the Gewald Reaction

The Gewald reaction provides an efficient route to highly substituted 2-aminothiophenes.[3][4]

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), an activated nitrile such as malononitrile or ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.[4][5]

  • Add a catalytic amount of a base, such as morpholine or triethylamine.[6]

  • Heat the mixture to reflux for 4-6 hours.

  • Upon completion, cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the fused 2-aminothiophene derivative.

Causality Behind Experimental Choices: The use of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the base catalyst. The base is crucial for the initial Knoevenagel condensation between the ketone and the active methylene compound.[6]

Synthesis of Fused Pyrimidines

Fused pyrimidine rings can be constructed through the reaction of an activated intermediate with urea or guanidine. A common strategy involves the initial formylation of the active methylene group via the Vilsmeier-Haack reaction.

Step 1: Vilsmeier-Haack Formylation

Experimental Protocol:

  • Cool a mixture of DMF (3.0 eq) and phosphorus oxychloride (POCl₃, 1.2 eq) to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in DMF.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • The resulting β-chloro-α,β-unsaturated aldehyde will precipitate. Filter and dry the solid.

Step 2: Cyclocondensation with Guanidine

Experimental Protocol:

  • To a solution of the formylated intermediate (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture and pour into water.

  • The fused pyrimidine product will precipitate. Filter, wash with water, and purify by recrystallization.

Mechanistic Rationale: The Vilsmeier-Haack reagent acts as an electrophile, attacking the enol form of the ketone to introduce a formyl group at the 11-position. The resulting enal is then susceptible to nucleophilic attack by guanidine, leading to a cyclocondensation reaction and the formation of the pyrimidine ring.

Data Summary

Heterocyclic SystemKey ReagentsTypical Yields (%)
Fused PyrazoleHydrazine hydrate, Acetic acid75-85
Fused ThiopheneMalononitrile, Sulfur, Morpholine60-75
Fused PyrimidinePOCl₃, DMF, Guanidine50-65 (over two steps)

Conclusion

This compound has proven to be a highly valuable and versatile synthon for the construction of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel fused dibenzo[b,f]oxepine derivatives. The straightforward synthesis of the core structure, coupled with the reactivity of its ketone and methylene functionalities, ensures its continued importance in the field of synthetic organic and medicinal chemistry. Further exploration of its reactivity with other binucleophiles is anticipated to yield an even broader array of novel heterocyclic systems with unique biological profiles.

References

  • Stanovnik, B., & Svete, J. (2007). Dibenzo[b,f]oxepin-10(11H)-one and Dibenzo[b,f]thiepin-10(11H)-one as Useful Synthons in the Synthesis of Various Dibenzo[e,h]azulenes. Journal of Heterocyclic Chemistry, 44(4), 747-757.
  • J&K Scientific LLC. Gewald Reaction. Available from: [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Available from: [Link]

  • Wikipedia. Gewald reaction. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Krawczyk, H., & Mąkosza, M. (2021). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 26(20), 6199. Available from: [Link]

  • da Costa, G. P., Schneider, B. R., Barcellos, A. M., & Flores, A. F. C. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. The Chemical Record, 23(10), e202300050. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

Sources

Methodological & Application

Protocol for synthesizing 6-Methyldibenzo[b,f]oxepin-10(11H)-one via Friedel-Crafts acylation.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Introduction: The Significance of the Dibenzoxepine Scaffold

The dibenzo[b,f]oxepine framework is a privileged heterocyclic structure found in numerous medicinally relevant compounds and natural products.[1][2] These molecules exhibit a wide spectrum of biological activities, including antidepressant, anti-inflammatory, analgesic, and antitumor properties.[1] this compound is a vital synthon and intermediate in the development of novel therapeutics, particularly in oncology, where it has shown promising in vitro cytotoxicity against various human cancer cell lines.[3]

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The key strategic step is an intramolecular Friedel-Crafts acylation, a robust and efficient method for constructing the central seven-membered ring.[4][5] This guide is designed for researchers in medicinal chemistry and process development, offering in-depth mechanistic insights and a step-by-step methodology.

Mechanistic Rationale: Intramolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through electrophilic aromatic substitution. In its intramolecular variant, a single molecule contains both the aromatic nucleophile and the acyl electrophile precursor, leading to the formation of a new ring.[5][6]

The synthesis of this compound hinges on the acid-catalyzed cyclization of a suitable precursor, 2-(m-tolyloxymethyl)benzoic acid. The reaction proceeds via the following key steps:

  • Generation of the Acylium Ion: In the presence of a strong Brønsted acid catalyst, such as Polyphosphoric Acid (PPA), the carboxylic acid group of the precursor is protonated.

  • Dehydration: Subsequent loss of a water molecule generates a highly reactive acylium ion electrophile.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring derived from the m-cresol moiety acts as the nucleophile, attacking the acylium ion. Due to the ortho- and para-directing nature of the ether oxygen, the cyclization occurs at the ortho position.

  • Rearomatization: A proton is lost from the intermediate sigma complex (Wheland intermediate) to restore the aromaticity of the ring, yielding the final tricyclic ketone product.

Senior Application Scientist's Note: The choice of Polyphosphoric Acid (PPA) is strategic. It serves as both the acidic catalyst and a powerful dehydrating agent, efficiently driving the equilibrium towards the formation of the acylium ion.[5][7] Its high viscosity also allows for controlled reactions at elevated temperatures. An alternative, Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid), can also be highly effective, sometimes offering milder conditions.[8]

G cluster_0 Acylium Ion Generation cluster_1 Intramolecular Cyclization (SEAr) Precursor Precursor Acid (2-(m-tolyloxymethyl)benzoic acid) Protonated Protonated Carboxylic Acid Precursor->Protonated + H⁺ (from PPA) Acylium Acylium Ion Intermediate + H₂O Protonated->Acylium - H₂O (by PPA) Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Nucleophilic Attack by Toluene Ring Acylium->Sigma Product Final Product (this compound) Sigma->Product - H⁺ (Rearomatization)

Caption: Reaction mechanism for PPA-mediated intramolecular Friedel-Crafts acylation.

Experimental Protocol

This protocol details the intramolecular cyclization step. The precursor, 2-(m-tolyloxymethyl)benzoic acid, is assumed to be synthesized beforehand or commercially available.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS Number
2-(m-tolyloxymethyl)benzoic acid≥97% PurityBenchChemN/A
Polyphosphoric Acid (PPA)115% H₃PO₄ basisSigma-Aldrich8017-16-1
Dichloromethane (DCM)ACS Grade, AnhydrousFisher Scientific75-09-2
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem144-55-8
Brine (Saturated NaCl solution)N/AN/A7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshSorbent Tech.7631-86-9

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Heating mantle with thermocouple and temperature controller

  • Mechanical or magnetic stirrer

  • Reflux condenser with a drying tube (CaCl₂)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware for extraction and chromatography

Step-by-Step Procedure

Safety First: Polyphosphoric Acid is highly corrosive and hygroscopic. Always handle it in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. The work-up procedure involves quenching a hot acid, which should be done slowly and cautiously.

  • Reaction Setup:

    • Place Polyphosphoric Acid (PPA, approx. 30 g) into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple.

    • Heat the PPA to approximately 80°C with stirring until it becomes a mobile liquid.

    • Senior Application Scientist's Note: Preheating the PPA is crucial for ensuring homogeneity before adding the solid reactant, which prevents clumping and ensures an even reaction temperature.

  • Addition of Reactant:

    • Slowly add 2-(m-tolyloxymethyl)benzoic acid (2.42 g, 10.0 mmol) in portions to the stirred, preheated PPA.

    • A slight exotherm may be observed. Ensure the addition rate maintains the reaction temperature below 100°C.

  • Reaction Execution:

    • Once the addition is complete, heat the reaction mixture to 95-100°C.[6]

    • Maintain this temperature with vigorous stirring for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). (Eluent system suggestion: 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Quenching:

    • Allow the reaction mixture to cool to approximately 60-70°C.

    • In a separate large beaker (500 mL), prepare a mixture of crushed ice and water (approx. 200 mL).

    • CAUTIOUSLY and slowly pour the warm reaction mixture into the ice-water with vigorous stirring. This will decompose the PPA and precipitate the crude product.

    • Senior Application Scientist's Note: This step is highly exothermic. Pouring the reaction mixture slowly into ice prevents uncontrolled boiling and splashing. The mixture should be cool to the touch before proceeding to extraction.

  • Extraction:

    • Transfer the aqueous slurry to a 250 mL separatory funnel.

    • Extract the product with ethyl acetate (3 x 50 mL). The product is expected to be in the organic layer.

    • Combine the organic layers.

    • Wash the combined organic extracts sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (50 mL).[6]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow or off-white solid.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 95:5 to 80:20).

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a crystalline solid.

    • Expected Yield: 75-85%.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₅H₁₂O₂, MW: 224.25 g/mol ).[3][9]

  • Infrared Spectroscopy (IR): To identify key functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Workflow and Data Summary

G start Start: Prepare Reagents setup Setup: Add PPA to flask Heat to 80°C start->setup add Add Precursor Acid (2-(m-tolyloxymethyl)benzoic acid) setup->add react React at 95-100°C for 1-2 hours (Monitor by TLC) add->react cool Cool to ~70°C react->cool quench Quench: Pour into ice-water cool->quench extract Extract with EtOAc (3x) quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry evap Evaporate Solvent (Rotary Evaporator) dry->evap purify Purify: Column Chromatography or Recrystallization evap->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

ParameterCondition / ValueRationale
Cyclizing Agent Polyphosphoric Acid (PPA)Acts as both catalyst and dehydrating agent.
Substrate 2-(m-tolyloxymethyl)benzoic acidPrecursor containing both nucleophile and electrophile moieties.
Temperature 95-100 °COptimal for acylium ion formation without significant side reactions.
Reaction Time 1-2 hoursTypically sufficient for complete conversion as monitored by TLC.
Work-up Quench in ice-water, EtOAc extractionSafely decomposes PPA and allows for efficient product isolation.
Purification Silica Gel Chromatography / RecrystallizationRemoves baseline impurities and unreacted starting material.
Expected Yield 75-85%Represents a typical outcome for this efficient cyclization reaction.

References

  • Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes.
  • Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular....
  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PubMed Central. Accessed January 19, 2026.
  • Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. BenchChem. Accessed January 19, 2026.
  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PubMed Central. Accessed January 19, 2026.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. Accessed January 19, 2026.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Accessed January 19, 2026.
  • Friedel–Crafts Acylation. Sigma-Aldrich. Accessed January 19, 2026.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PubMed Central. Accessed January 19, 2026.
  • (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations.
  • expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. University of Michigan. Accessed January 19, 2026.
  • Application Notes and Protocols for the Synthesis of 2-Methylacetophenone via Friedel-Crafts Acylation. BenchChem. Accessed January 19, 2026.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Accessed January 19, 2026.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Accessed January 19, 2026.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Accessed January 19, 2026.
  • Radical cyclization. Wikipedia. Accessed January 19, 2026.
  • This compound. BenchChem. Accessed January 19, 2026.
  • Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone via Friedel-Crafts Acylation. BenchChem. Accessed January 19, 2026.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Accessed January 19, 2026.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. Accessed January 19, 2026.
  • Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent | Request PDF.
  • This compound | CymitQuimica. CymitQuimica. Accessed January 19, 2026.
  • Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. PubMed Central. Accessed January 19, 2026.
  • 1184947-02-1|this compound. BLDpharm. Accessed January 19, 2026.

Sources

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Dibenzoxepines via Intramolecular McMurry Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Dibenzoxepines and the McMurry Coupling

The dibenzo[b,f]oxepine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and natural products.[1] Derivatives of this tricyclic system have demonstrated a wide range of pharmacological activities, including antidepressant, anxiolytic, antipsychotic, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and reliable synthetic routes to access this core structure is of significant interest to the medicinal and synthetic chemistry communities.

Among the various synthetic strategies, the intramolecular McMurry coupling reaction has emerged as a powerful tool for the construction of the central seven-membered ring of the dibenzoxepine system.[2][3] This reductive coupling of two carbonyl groups, typically aldehydes or ketones, is mediated by low-valent titanium reagents and is particularly well-suited for the formation of sterically hindered alkenes and medium-to-large ring systems.[4][5][6] This application note provides a comprehensive guide to the synthesis of dibenzoxepines using the intramolecular McMurry coupling, detailing the underlying mechanism, a step-by-step experimental protocol, and critical insights for successful execution.

The Reaction Mechanism: A Tale of Single-Electron Transfers

The McMurry reaction proceeds through a fascinating mechanism involving single-electron transfers from a low-valent titanium species to the carbonyl groups of the substrate.[4][7] While the exact nature of the active titanium species is still a subject of discussion, it is generally accepted that a low-valent form of titanium, generated in situ, is the key reductant.[7] The reaction can be conceptually divided into two main stages:

  • Pinacol Coupling: The reaction initiates with a single-electron transfer from the low-valent titanium to each of the two carbonyl groups, generating a pair of ketyl radical anions.[4][8] These radicals then dimerize to form a titanium pinacolate intermediate.[7][8][9] At lower temperatures, it is sometimes possible to isolate the corresponding pinacol (a 1,2-diol) after workup.[8][10]

  • Deoxygenation: At elevated temperatures, the titanium pinacolate undergoes deoxygenation, driven by the high oxophilicity of titanium.[6][7] This step results in the formation of the new carbon-carbon double bond, yielding the desired alkene and titanium oxide byproducts.[7]

The overall transformation is a reductive coupling that efficiently forges a new alkene functionality.

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: McMurry Coupling s1_reactants Salicylaldehyde + Fluorobenzaldehyde + K2CO3 in DMSO s1_reaction Microwave Irradiation (120°C, 30 min) s1_reactants->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product Diaryl Ether Dialdehyde s1_purification->s1_product s2_coupling Slow addition of Dialdehyde (RT, 12h) s1_product->s2_coupling s2_reagent_prep Zn + TiCl4 in THF (Reflux, 2-3h) s2_lvt Low-Valent Ti Reagent s2_reagent_prep->s2_lvt s2_lvt->s2_coupling s2_workup Quenching & Filtration s2_coupling->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product Dibenzoxepine s2_purification->s2_product

Sources

Cell-based assay protocol for evaluating 6-Methyldibenzo[b,f]oxepin-10(11H)-one cytotoxicity.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Comprehensive Cell-Based Assay Workflow for Evaluating the Cytotoxicity of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for assessing the cytotoxic potential of this compound, a dibenzoxepin scaffold compound that has demonstrated promising in vitro activity against various human cancer cell lines[1]. To achieve a comprehensive understanding of the compound's cellular impact, this guide outlines a multi-parametric approach employing three distinct, yet complementary, cell-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction. By integrating these methods, researchers can move beyond a simple live/dead assessment to elucidate the primary mechanisms of cytotoxicity. This protocol is designed to be a self-validating system, incorporating critical controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction to this compound and Cytotoxicity Profiling

This compound (CAS: 1184947-02-1, Formula: C₁₅H₁₂O₂) is a heterocyclic compound of significant interest in oncological research[1][2]. Preliminary studies have indicated its potential as an anticancer agent, with reported IC₅₀ values in the low micromolar range against lung and leukemia cancer cell lines[1]. The proposed mechanism of action involves the induction of apoptosis[1].

Cytotoxicity profiling is a critical first step in the preclinical evaluation of any potential therapeutic agent. It serves to quantify the dose-dependent toxicity of a compound and provides initial insights into its mechanism of action. A robust cytotoxicity assessment relies on multiple assays, as a single method can provide a limited or potentially misleading perspective. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, the integrated workflow presented here is designed to provide a multi-faceted view of the cytotoxic effects of this compound.

Strategic Assay Selection: A Multi-Parametric Approach

To build a comprehensive cytotoxicity profile, we utilize three assays that probe different cellular health indicators. This strategy allows for the distinction between cytostatic effects (inhibition of proliferation), necrosis (loss of membrane integrity), and apoptosis (programmed cell death).

  • MTT Assay: Measures the metabolic activity of a cell population, which is often used as a proxy for cell viability.[3]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[4][5]

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[6][7]

graph TD {
    graph [rankdir="LR", splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
    edge [fontname="Arial", fontsize=10];

}```

Figure 1: Integrated workflow for cytotoxicity assessment.

Pre-Protocol Considerations: Cell Line Selection and Culture

The choice of cell line is paramount for obtaining relevant data. [8][9]Given that this compound has shown efficacy against lung cancer cells,[1] a human lung carcinoma cell line such as A549 (ATCC® CCL-185™) or NCI-H460 (ATCC® HTB-177™) is recommended.

Core Principles for Cell Culture:

  • Source: Obtain cell lines from a reputable commercial source like ATCC to ensure authenticity and prevent cross-contamination. [9]* Aseptic Technique: Maintain strict aseptic conditions to prevent microbial contamination.

  • Passage Number: Use cells with a low passage number to avoid genetic drift and ensure experimental consistency. [9]* Growth Conditions: Culture cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

Protocol I: MTT Assay for Metabolic Viability

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. [3][10][11]The amount of formazan produced is directly proportional to the number of viable cells.

```dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Principle of the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often convenient to run this assay in parallel with the MTT assay using a duplicate plate.

  • Control Preparation: In addition to the vehicle and untreated controls, prepare:

    • Maximum LDH Release Control: Lyse untreated cells by adding 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to triplicate wells 45 minutes before the assay endpoint. [12]This represents 100% cytotoxicity.

    • Culture Medium Background: Medium without cells.

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and diaphorase).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants. [12] * Incubate at room temperature for 30 minutes, protected from light. [12]

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of Stop Solution (e.g., 1M acetic acid) to each well. [12] * Measure the absorbance at 490 nm. A background reading at 680 nm should be subtracted. [12]

  • Data Analysis:

    • Subtract the culture medium background from all values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100 (Where "Spontaneous LDH Activity" is from the untreated cell supernatant)

Protocol III: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are pivotal executioners of apoptosis. [13]The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is then utilized by luciferase to generate a stable "glow-type" luminescent signal proportional to caspase activity. [6] Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing until fully dissolved, as per the manufacturer's protocol.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well. [6] * Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" control wells from all other measurements.

    • Express data as Fold-Change in Caspase-3/7 activity relative to the vehicle control. Fold-Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

Data Presentation and Interpretation

Summarizing the data from all three assays provides a clear and comprehensive profile of the compound's cytotoxic effects.

Table 1: Hypothetical Cytotoxicity Profile of this compound on A549 Cells after 48h Treatment

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle) 100 ± 4.52.1 ± 0.81.0 ± 0.1
1 95.2 ± 5.13.5 ± 1.11.8 ± 0.3
5 70.3 ± 6.215.8 ± 2.54.5 ± 0.6
10 48.9 ± 3.935.2 ± 4.16.2 ± 0.9
25 21.5 ± 2.865.7 ± 5.33.1 ± 0.5
50 8.1 ± 1.588.4 ± 6.01.5 ± 0.2
IC₅₀ (µM) 10.2 ~18 N/A

Interpretation of Hypothetical Data:

  • The dose-dependent decrease in metabolic activity (MTT assay) with an IC₅₀ of 10.2 µM indicates potent cytotoxic or cytostatic effects.

  • The corresponding increase in Caspase-3/7 activity, peaking around the IC₅₀ concentration, strongly suggests that apoptosis is a primary mechanism of cell death.

  • The increase in LDH release confirms a loss of membrane integrity, which occurs concurrently with or as a consequence of apoptosis (secondary necrosis). The bell-shaped curve for caspase activity is typical, as late-stage apoptotic or necrotic cells lose the enzymatic machinery required for the assay.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from OPS Diagnostics website. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from Protocols.io. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from Cell Biologics Inc. website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [Link]

  • Bio-protocol. (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. Retrieved from Bio-protocol. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from Molecular Devices website. [Link]

  • Various Authors. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from Johner Institute website. [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. Retrieved from faCellitate website. [Link]

  • Stanovnik, B., et al. (2008). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one. PubChem Compound Database. [Link]

  • Gackowska, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules. [Link]

  • Rafiee, F., & Hasani, S. (2021). Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular.... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dibenz[b,e]oxepin-11(6H)-one. PubChem Compound Database. [Link]

  • Gackowska, M., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

Sources

Application Note: A Fluorescence-Based Assay for Characterizing the Effects of 6-Methyldibenzo[b,f]oxepin-10(11H)-one on In Vitro Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a cornerstone target in oncology drug discovery.[1][2] Compounds that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymer, can induce mitotic arrest and apoptosis in cancer cells.[2][3] The dibenzo[b,f]oxepine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potential as microtubule inhibitors.[4][5][6] This application note details a robust, fluorescence-based in vitro assay to quantitatively assess the impact of 6-Methyldibenzo[b,f]oxepin-10(11H)-one, a compound with demonstrated cytotoxic activity against several human cancer cell lines, on tubulin polymerization dynamics.[7] We provide a detailed protocol, data analysis workflow, and interpretation guidelines suitable for high-throughput screening and mechanistic studies.

Introduction: Targeting Microtubule Dynamics

The cellular cytoskeleton is a highly dynamic network, within which microtubules play a pivotal role. They are hollow tubes composed of α- and β-tubulin heterodimers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a phenomenon known as dynamic instability.[3] This process is critical for the formation of the mitotic spindle, which ensures the proper segregation of chromosomes during cell division.[6]

Disruption of this delicate equilibrium is a clinically validated anti-cancer strategy.[8] Microtubule-targeting agents are broadly classified into two groups:

  • Microtubule Stabilizing Agents: Such as taxanes (e.g., Paclitaxel), which enhance polymerization and form overly stable, non-functional microtubules.[2][9]

  • Microtubule Destabilizing Agents: Such as vinca alkaloids and colchicine, which inhibit the polymerization of tubulin into microtubules.[2][3][8]

Recent computational and synthetic studies have highlighted that dibenzo[b,f]oxepine derivatives may interact with the colchicine-binding site on β-tubulin, suggesting a potential mechanism as polymerization inhibitors.[10][11] Given the known cytotoxic profile of this compound, it is a compelling candidate for investigation as a novel microtubule-targeting agent.[7]

Assay Principle

This protocol utilizes a fluorescence-based tubulin polymerization assay. The method relies on a fluorescent reporter dye that preferentially binds to polymerized microtubules. As tubulin dimers assemble into microtubules, the reporter is incorporated, leading to a significant increase in fluorescence intensity.[1][12][13] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a characteristic sigmoidal curve representing three phases: nucleation, growth, and a steady-state equilibrium.[1][14] By monitoring the fluorescence signal over time, one can precisely quantify the inhibitory or enhancing effects of a test compound on the rate and extent of microtubule formation. This method is more sensitive than traditional light-scattering assays and is well-suited for a 96-well plate format, enabling higher throughput.[1]

Materials and Reagents

Sufficient materials are listed for a single 96-well plate assay.

ReagentExample SupplierExample Catalog #StoragePurpose
Tubulin (>99% pure, porcine brain)Cytoskeleton, Inc.T240-80°CSource of tubulin protein for polymerization.
General Tubulin Buffer (G-PEM)Cytoskeleton, Inc.BST014°CProvides optimal pH and ionic strength (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
GTP Solution (100 mM)Cytoskeleton, Inc.BST06-80°CEssential nucleotide for tubulin polymerization.
Microtubule Glycerol BufferCytoskeleton, Inc.BST054°CEnhances polymerization, making the assay more robust.[15]
Fluorescence-based Assay KitCytoskeleton, Inc.BK011PSee kitContains buffer, fluorescent reporter, and controls.
Test Compound
This compoundBenchChemB13979792-8°C (Dry)The compound under investigation.
Control Compounds
Paclitaxel (Polymerization Enhancer)MedChemExpressHY-B0015-20°CPositive control for microtubule stabilization.
Nocodazole (Polymerization Inhibitor)MedChemExpressHY-13520-20°CPositive control for microtubule destabilization.[3]
Consumables & Equipment
DMSO, AnhydrousSigma-Aldrich276855Room TempSolvent for test and control compounds.
Half-Area 96-well Black PlatesCorning3694Room TempLow-volume plates with opaque walls to minimize crosstalk.
Temperature-controlled Microplate Reader(e.g., BioTek, Molecular Devices)Required for kinetic fluorescence reading at 37°C.
Multichannel Pipettes & Ice BucketStandard laboratory equipment.

Experimental Workflow and Protocols

The overall experimental workflow is a multi-step process requiring careful attention to temperature control.

G cluster_prep Preparation Phase (On Ice) cluster_assay Assay Phase (37°C) cluster_analysis Analysis Phase prep_reagents 1. Prepare Buffers & GTP prep_compound 2. Prepare Compound Dilutions prep_reagents->prep_compound prep_mastermix 3. Prepare Tubulin Master Mix prep_compound->prep_mastermix plate_compounds 4. Add Compounds to Pre-warmed Plate prep_mastermix->plate_compounds Transfer to 37°C environment initiate 5. Initiate Reaction with Tubulin Mix plate_compounds->initiate read 6. Begin Kinetic Fluorescence Reading initiate->read analyze 7. Analyze Kinetic Data read->analyze

Caption: High-level workflow for the tubulin polymerization assay.

Part A: Reagent and Compound Preparation

Causality Insight: Tubulin is highly sensitive to temperature and will denature or spontaneously polymerize if not kept on ice before the assay begins.[16] All buffers and reagents containing tubulin must be kept ice-cold.

  • Buffer Preparation: Prepare General Tubulin Buffer (G-PEM) containing the fluorescent reporter dye as per the manufacturer's instructions (e.g., Cytoskeleton, Inc. Kit BK011P).[12]

  • GTP Stock: On the day of the experiment, thaw the 100 mM GTP solution on ice. Dilute it with G-PEM buffer to a 10 mM working stock.

  • Compound Stock Solutions (100x):

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare 1 mM stock solutions of Paclitaxel (positive control for stabilization) and Nocodazole (positive control for inhibition) in 100% DMSO.

  • Compound Dilution Plate (10x):

    • Create a serial dilution series of the test compound in G-PEM buffer. For an 8-point dose curve, you might prepare 10x concentrations ranging from 1 mM to 100 nM.

    • Prepare 10x working stocks of the controls (e.g., 30 µM Paclitaxel, 100 µM Nocodazole).

    • Prepare a vehicle control containing the same final percentage of DMSO as the highest compound concentration (e.g., 10% DMSO in G-PEM for a final assay concentration of 1%).

Part B: Assay Protocol (96-well format)

Causality Insight: The polymerization reaction is initiated by heat.[1] It is critical to pre-warm the microplate to 37°C to ensure a synchronous start for the reaction in all wells. Using a pre-warmed plate prevents a temperature lag that can skew kinetic data.[16]

  • Pre-warm Plate Reader: Set the microplate reader to 37°C. Set the kinetic reading parameters:

    • Mode: Kinetic Fluorescence

    • Excitation: 360 nm

    • Emission: 450 nm (or as specified by the kit manufacturer)

    • Duration: 60 minutes

    • Interval: Read every 30 seconds

  • Prepare Tubulin Master Mix (On Ice):

    • Calculate the total volume needed for all wells (50 µL per well + 10% overage).

    • In a tube on ice, combine the following in order: G-PEM buffer with fluorescent reporter, Glycerol Buffer (to a final concentration of 10-15%), and the 10 mM GTP working stock (to a final concentration of 1 mM).[1][15]

    • Finally, add the required volume of tubulin protein to achieve a final assay concentration of 2 mg/mL.[12][13] Mix gently by pipetting, avoiding bubbles. Keep on ice until immediate use.

  • Plate Compounds: Add 5 µL of the 10x compound dilutions, controls, or vehicle to the appropriate wells of a pre-warmed half-area 96-well black plate.

  • Initiate Polymerization: Using a multichannel pipette, carefully add 45 µL of the ice-cold Tubulin Master Mix to each well to initiate the reaction. The final volume will be 50 µL.

  • Start Reading: Immediately place the plate into the pre-warmed 37°C plate reader and begin the kinetic read.

Data Analysis and Interpretation

The raw output from the plate reader will be fluorescence intensity values over time for each well.

G cluster_params Parameter Extraction rawData Raw Kinetic Data (Fluorescence vs. Time) plot Plot Polymerization Curves rawData->plot vmax Vmax (Max Slope) Rate of Polymerization plot->vmax plateau Max Fluorescence (Plateau) Total Polymer Mass plot->plateau lag Lag Time Nucleation Phase plot->lag ic50 Calculate % Inhibition & Plot Dose-Response Curve (IC50) plateau->ic50

Caption: Workflow for analyzing tubulin polymerization kinetic data.

  • Plot Data: Plot the fluorescence intensity versus time for all wells. The vehicle control should produce a clear sigmoidal curve.

  • Extract Key Parameters:

    • Vmax (Rate of Polymerization): Calculate the maximum slope of the growth phase of the curve. This represents the fastest rate of microtubule assembly.

    • Maximal Polymerization (Plateau): Determine the maximum fluorescence value reached at the steady-state phase. This is proportional to the total mass of microtubule polymer formed.

    • Lag Time: The time before the rapid increase in fluorescence begins, representing the nucleation phase.

  • Calculate Percent Inhibition: For each concentration of this compound, calculate the percent inhibition of the polymerization rate (Vmax) relative to the vehicle control.

    • % Inhibition = [1 - (Vmax_compound / Vmax_vehicle)] * 100

  • Determine IC50: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of polymerization is inhibited).

Expected Results and Interpretation
ConditionExpected Effect on CurveInterpretation
Vehicle (DMSO) Control Standard sigmoidal curve.Baseline polymerization dynamics.
Paclitaxel (Stabilizer) Decreased lag time, increased Vmax and plateau.[13]Promotes polymerization.
Nocodazole (Inhibitor) Increased lag time, decreased Vmax and plateau.[15]Inhibits polymerization.
This compound (Hypothesis: Inhibitor) Dose-dependent decrease in Vmax and plateau.The compound acts as a microtubule destabilizer by inhibiting tubulin polymerization.
This compound (Hypothesis: Stabilizer) Dose-dependent decrease in lag time and increase in Vmax.The compound acts as a microtubule stabilizer.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No polymerization in vehicle control Inactive tubulin; No GTP; Incorrect temperature.Use fresh tubulin from -80°C storage. Ensure GTP was added. Verify plate reader is at 37°C.
High background fluorescence Compound is auto-fluorescent.Run a control well with the compound in buffer without tubulin. Subtract this background from the assay wells.[1]
Inconsistent replicates Pipetting errors; Air bubbles; Temperature fluctuations.Use a multichannel pipette carefully. Avoid bubbles when dispensing the master mix.[1] Ensure the plate was pre-warmed uniformly.
Precipitation of test compound Compound solubility limit exceeded.Check the solubility of the compound in the final assay buffer. Lower the starting concentration if necessary.

Conclusion

The in vitro fluorescence-based tubulin polymerization assay is a powerful and sensitive method for characterizing the activity of novel compounds.[1] This application note provides a comprehensive framework for evaluating the effect of this compound on microtubule dynamics. A dose-dependent inhibition of polymerization in this assay would provide strong biochemical evidence that the compound's cytotoxic effects may be mediated through the disruption of the microtubule network, warranting further investigation in cell-based models to confirm its mechanism of action.[15]

References

  • Ye, L., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). [Link]

  • ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization promoters (microtubule stabilizers) and tubulin polymerization inhibitors (microtubule destabilizers). [Link]

  • Rising, R., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PMC - NIH. [Link]

  • Li, Q., et al. (2021). A review of research progress of antitumor drugs based on tubulin targets. PMC - NIH. [Link]

  • Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

  • Hölzel Diagnostika. (n.d.). Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit Manual. [Link]

  • Krawczyk, H., et al. (2023). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PMC - PubMed Central. [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Int. J. Mol. Sci.. [Link]

  • Krawczyk, H., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. MDPI. [Link]

  • OUCI. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

Sources

Application Notes and Protocols for 6-Methyldibenzo[b,f]oxepin-10(11H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Dibenzo[b,f]oxepine Scaffold

The dibenzo[b,f]oxepine scaffold is a core structure in a variety of pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antidepressant properties[1][2]. As a derivative within this class, 6-Methyldibenzo[b,f]oxepin-10(11H)-one (MDXO) presents a promising avenue for oncological investigation. This compound, with the molecular formula C₁₅H₁₂O₂ and a molecular weight of 224.25 g/mol , has demonstrated significant in vitro cytotoxicity against several human cancer cell lines, positioning it as a valuable candidate for further development as an anticancer agent[3].

These application notes provide a comprehensive guide for researchers investigating the anticancer properties of MDXO. We will delve into its proposed mechanism of action, supported by detailed protocols for validating its efficacy and elucidating its molecular targets.

Physicochemical Properties and Cytotoxicity Data

A foundational understanding of MDXO's properties is crucial for experimental design.

PropertyValueReference
CAS Number 1184947-02-1[3]
Molecular Formula C₁₅H₁₂O₂[3]
Molecular Weight 224.25 g/mol [3]
Storage Sealed in a dry environment at 2-8°C[3]

Initial screening has established the cytotoxic potential of MDXO across various cancer types.

Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-H460 Lung Cancer4.2[3]
HL-60 Leukemia8.15[3]
NCI-H292 Lung Cancer11.11[3]

Proposed Mechanism of Action: Microtubule Disruption Leading to Apoptosis

While the precise mechanism of MDXO is still under detailed investigation, evidence from related dibenzo[b,f]oxepine derivatives suggests a multi-faceted mode of action culminating in programmed cell death, or apoptosis[1][3]. The prevailing hypothesis is that MDXO, like other compounds in its class, may function as a microtubule-targeting agent[1].

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis) by forming the mitotic spindle. Disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers the intrinsic apoptotic pathway[1]. Some dibenzo[b,f]oxepine derivatives are thought to interact with the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules[1][4][5]. This disruption of the cytoskeleton is a potent trigger for apoptosis.

The proposed signaling cascade initiated by MDXO is as follows:

G MDXO This compound Tubulin Tubulin MDXO->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) MitoticArrest->Bcl2 Downregulation Bax Pro-apoptotic Proteins (e.g., Bax) MitoticArrest->Bax Upregulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of MDXO-induced apoptosis.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action, a sequential and integrated experimental workflow is recommended.

G cluster_0 Phase 1: Cytotoxicity Confirmation cluster_1 Phase 2: Cell Cycle Effects cluster_2 Phase 3: Apoptotic Pathway Analysis cluster_3 Phase 4: Direct Target Interaction MTT Cell Viability Assay (MTT) Determine IC₅₀ Flow Cell Cycle Analysis (Flow Cytometry) MTT->Flow WB Western Blot Analysis (Caspases, Bcl-2 family) Flow->WB TubulinAssay In Vitro Tubulin Polymerization Assay WB->TubulinAssay

Caption: Recommended experimental workflow for MDXO investigation.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of MDXO that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell lines (e.g., NCI-H460, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (MDXO)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of MDXO (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the MDXO stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.1% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared MDXO dilutions or control medium.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the MDXO concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptotic Markers

This protocol examines the effect of MDXO on the expression levels of key proteins involved in apoptosis.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. After treatment with MDXO, cell lysates are prepared, and proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).

Materials:

  • Cancer cells and culture reagents

  • 6-well plates

  • MDXO and DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with MDXO at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software, normalizing the protein of interest to the loading control.

Conclusion and Future Directions

This compound is a promising compound for cancer research, with demonstrated cytotoxic effects. The protocols outlined in these application notes provide a robust framework for elucidating its mechanism of action. Based on its structural similarity to other dibenzo[b,f]oxepines, it is hypothesized to act as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis. Further investigations using the described assays, as well as more advanced techniques such as in vivo xenograft models and combination studies with other chemotherapeutic agents, are warranted to fully realize the therapeutic potential of MDXO.

References

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved January 19, 2026, from [Link]

  • Gąsiorowska, J., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Hughes, S. J., et al. (2014). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. Analytical Chemistry, 86(19), 9534–9541. [Link]

  • Krawczyk, H., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(18), 10565. [Link]

  • LIODX. (2024). 5 Latest Advancements in Cancer Research using Western Blotting and qPCR. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 11H-dibenzo[b,f]oxepin-10-one oxime. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2017). Western blot analysis of cancer and normal cell lines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Retrieved January 19, 2026, from [Link]

  • Szymański, J., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2631. [Link]

  • Tichý, A., et al. (2023). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry, 66(13), 8617–8639. [Link]

Sources

Application Notes and Protocols for 6-Methyldibenzo[b,f]oxepin-10(11H)-one as a Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Date: January 19, 2026

Abstract

This document provides a comprehensive guide for researchers on the utilization of 6-Methyldibenzo[b,f]oxepin-10(11H)-one as a microtubule inhibitor in cancer research. Microtubules, dynamic polymers essential for cell division and structure, are a clinically validated target for anticancer therapeutics.[1] Dibenzo[b,f]oxepine derivatives have demonstrated potential as microtubule inhibitors, and this compound has shown promising in vitro cytotoxicity against various human cancer cell lines.[2][3] This guide details its mechanism of action, provides protocols for its experimental application, and outlines methods for assessing its biological effects.

Introduction: The Critical Role of Microtubule Dynamics in Cancer Therapy

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to numerous cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape.[4] The critical role of microtubule dynamics in mitosis makes them an attractive target for the development of anticancer agents.[5] Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][6]

This compound is a derivative of the dibenzo[b,f]oxepine scaffold, a class of compounds recognized for their pharmacological significance.[2] While its precise mechanism of action is still under investigation, its structural similarity to other microtubule inhibitors and its cytotoxic effects on cancer cells suggest that it may function by disrupting microtubule dynamics.[2][3] This application note will guide researchers in characterizing the effects of this compound on tubulin polymerization and its downstream cellular consequences.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 6-Methyl-11H-dibenzo[b,f]oxepin-10-one[7]
CAS Number 1184947-02-1[2][8]
Molecular Formula C₁₅H₁₂O₂[2][7]
Molecular Weight 224.25 g/mol [2]
Solubility Soluble in DMSON/A (General knowledge for similar compounds)
Storage Store at 2-8°C, sealed in a dry environment[2]

Mechanism of Action: A Hypothesis-Driven Approach

The proposed mechanism of action for this compound as a microtubule inhibitor is the disruption of tubulin polymerization. This leads to a cascade of cellular events culminating in apoptotic cell death. The following diagram illustrates this proposed pathway.

G cluster_drug Drug Action cluster_cellular Cellular Events Drug This compound Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to tubulin Polymerization Tubulin Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Network Disruption Polymerization->Microtubules Leads to Spindle Mitotic Spindle Malformation Microtubules->Spindle Affects Arrest G2/M Cell Cycle Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of this compound.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), due to its poor solubility in aqueous solutions.

Protocol:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in high-purity DMSO to create a stock solution of 10-20 mM.

  • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Causality Note: Using a high-concentration stock in DMSO minimizes the final concentration of the solvent in the cell culture medium, which can have its own biological effects. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules. A fluorescence-based method is recommended for its high sensitivity.[1][9]

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules.[1] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[10]

Materials:

  • Purified tubulin (>99% pure)[9]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[5]

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)[5]

  • Positive control (e.g., Nocodazole) and negative control (vehicle, DMSO)

  • 384-well black, clear-bottom plate

  • Fluorescence plate reader with temperature control

Protocol:

  • Prepare a 2x tubulin reaction mix on ice containing 4 mg/mL tubulin, 2 mM GTP, and 30% glycerol in General Tubulin Buffer.

  • Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.

  • Add 25 µL of the compound dilutions to the wells of the 384-well plate.

  • To initiate the reaction, add 25 µL of the 2x tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.[5]

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration.

  • Determine the initial rate of polymerization (Vmax) and the plateau fluorescence intensity.

  • Calculate the IC50 value for the inhibition of tubulin polymerization.

G Start Start Prep_Mix Prepare 2x Tubulin Reaction Mix Start->Prep_Mix Prep_Cmpd Prepare Compound Dilutions Start->Prep_Cmpd Add_Mix Add Tubulin Mix to Initiate Prep_Mix->Add_Mix Add_Cmpd Add Compound to Plate Prep_Cmpd->Add_Cmpd Add_Cmpd->Add_Mix Incubate Incubate at 37°C in Plate Reader Add_Mix->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Analyze Analyze Data (Vmax, IC50) Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining for Microtubule Morphology

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative and quantitative data on the effects of the compound.[4]

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody is then used to visualize the microtubule structure via fluorescence microscopy.[4]

Materials:

  • Cancer cell line of interest (e.g., NCI-H460, HL-60)[2]

  • Cell culture medium and supplements

  • Glass coverslips

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde)[11]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[12]

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.[11]

  • Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]

  • Block non-specific antibody binding with blocking buffer for 30-60 minutes.[14]

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[14]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[14]

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Expected Observations:

  • Untreated cells: Well-organized, filamentous microtubule network extending throughout the cytoplasm.

  • Treated cells: Disrupted, fragmented, or depolymerized microtubule network. Increased diffuse cytoplasmic tubulin staining. Mitotic cells may show aberrant spindle formation.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in the different phases of the cell cycle, allowing for the detection of cell cycle arrest.[6]

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of a cell.[6][15] By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[16]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A)[17]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

  • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Analyze the samples on a flow cytometer.[6]

Data Analysis:

  • Use cell cycle analysis software to generate DNA content histograms.

  • Quantify the percentage of cells in the G1, S, and G2/M phases.

  • An accumulation of cells in the G2/M phase is indicative of microtubule inhibitor activity.

Apoptosis Assay by Annexin V/PI Staining

This assay determines if the observed cell death is due to apoptosis.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[18] Propidium iodide is used as a viability dye to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[13][18]

Materials:

  • Cancer cell line of interest

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.[12]

  • Resuspend the cells in 1x Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]

  • Add Annexin V-FITC and PI to the cell suspension.[13]

  • Incubate for 15 minutes at room temperature in the dark.[13]

  • Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

  • A dose-dependent increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.

Summary and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents targeting microtubule dynamics. The protocols outlined in this application note provide a robust framework for characterizing its activity, from its direct effects on tubulin polymerization to its cellular consequences of cell cycle arrest and apoptosis. Further investigations could explore its efficacy in 3D cell culture models, its potential for overcoming drug resistance, and its in vivo activity in preclinical animal models.

References

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc. (URL: [Link])

  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC - NIH. (URL: [Link])

  • Tubulin Polymerization Assay - Bio-protocol. (URL: [Link])

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (URL: [Link])

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: [Link])

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. (URL: [Link])

  • Immunofluorescence staining of microtubules - Bio-protocol. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - ResearchGate. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors - MDPI. (URL: [Link])

Sources

Application Notes & Protocols: A Framework for Assessing the Anti-inflammatory Potential of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of the novel compound, 6-Methyldibenzo[b,f]oxepin-10(11H)-one. The dibenzo[b,f]oxepine scaffold is a recognized pharmacophore with diverse biological activities, including anti-inflammatory properties.[1][2][3][4] This guide outlines a tiered, mechanism-driven approach, beginning with in vitro screening to establish biological activity and progressing to in vivo models for validation of efficacy. We detail robust, validated protocols for key assays, including the lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophages and the carrageenan-induced paw edema model in rodents. The causality behind experimental choices is explained, empowering researchers to not only execute the protocols but also to interpret the data within the broader context of inflammation biology and drug discovery.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] While acute inflammation is a protective and restorative process, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] A central signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7] Upon activation by inflammatory stimuli like LPS, NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes.[8][9][10] These include genes encoding for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[5][6][11]

The dibenzo[b,f]oxepine core structure is present in a number of biologically active compounds, exhibiting a range of therapeutic effects.[1][2][3][4] Some derivatives have been noted for their anti-inflammatory activity.[3][12][13] this compound is a derivative of this class.[12][14] While its primary applications to date have been explored in other therapeutic areas, its structural similarity to other anti-inflammatory dibenzoxepines provides a strong rationale for investigating its potential in this new indication. This guide proposes a systematic approach to explore this hypothesis.

Proposed Mechanism of Action & Experimental Strategy

Based on the known drivers of inflammation, we hypothesize that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of inflammatory mediators.

Our experimental strategy is designed as a hierarchical screening cascade:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assessment (MTT Assay) B Primary Screen: NO Production (Griess Assay) A->B Determine non-toxic concentrations C Secondary Screen: Pro-inflammatory Cytokines (ELISA) B->C Active concentrations D Protein Expression: iNOS, COX-2 (Western Blot) C->D E Signaling Pathway Analysis: NF-κB, MAPKs (Western Blot) D->E F Acute Inflammation Model: Carrageenan-Induced Paw Edema E->F Confirmation of anti-inflammatory effect

Caption: A tiered approach to evaluating anti-inflammatory potential.

In Vitro Assessment: Murine Macrophage Model (RAW 264.7)

The RAW 264.7 murine macrophage cell line is a widely used and validated in vitro model for studying inflammation.[15][16] Stimulation of these cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics key aspects of the inflammatory response seen in vivo.[16][17]

Protocol: Cell Culture and LPS Stimulation
  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the vehicle control group) and incubate for the desired time period (e.g., 24 hours for mediator release, shorter times for signaling studies).

Primary Screening: Assessing Impact on Inflammatory Mediators

3.2.1. Cell Viability (MTT Assay)

  • Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxicity of the compound. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Protocol:

    • After the 24-hour incubation with the compound and LPS, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3.2.2. Nitric Oxide Production (Griess Assay)

  • Rationale: Nitric Oxide (NO) is a key inflammatory mediator produced by iNOS.[11] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[18][19][20]

  • Protocol:

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent I (Sulfanilamide solution) to each sample and incubate for 10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of Griess Reagent II (N-(1-Naphthyl)ethylenediamine solution) and incubate for another 10 minutes.[21]

    • Measure the absorbance at 540 nm.[18][20]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3.2.3. Pro-inflammatory Cytokine Production (ELISA)

  • Rationale: TNF-α, IL-6, and IL-1β are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response.[22][23][24] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying their levels in the culture supernatant.[25]

  • Protocol:

    • Collect the cell culture supernatant after 24 hours of LPS stimulation.

    • Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength and calculate cytokine concentrations based on a standard curve.

Table 1: Hypothetical In Vitro Screening Data

TreatmentCell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control100 ± 51.2 ± 0.350 ± 1080 ± 15
LPS (1 µg/mL)98 ± 425.6 ± 2.11540 ± 1202100 ± 150
LPS + Cmpd (1 µM)97 ± 522.1 ± 1.81350 ± 1101850 ± 130
LPS + Cmpd (5 µM)99 ± 315.3 ± 1.2980 ± 901200 ± 100
LPS + Cmpd (10 µM)96 ± 48.7 ± 0.9 550 ± 60680 ± 70
Dexamethasone (10 µM)98 ± 44.5 ± 0.5210 ± 30 250 ± 40
p < 0.05, *p < 0.01 vs. LPS alone. Data are presented as Mean ± SD.
Mechanistic Studies: Unraveling the Molecular Pathway

3.3.1. Expression of iNOS and COX-2 (Western Blot)

  • Rationale: To determine if the reduction in NO and prostaglandins (the product of COX-2) is due to decreased expression of the synthesizing enzymes, iNOS and COX-2.[26][27][28][29] Western blotting allows for the semi-quantitative analysis of protein levels.

  • Protocol:

    • After treatment and stimulation, lyse the cells and collect the total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band densities using image analysis software.

3.3.2. NF-κB and MAPK Signaling Pathways (Western Blot)

  • Rationale: The NF-κB and MAPK pathways are critical upstream regulators of iNOS, COX-2, and pro-inflammatory cytokine expression.[30] We will assess the phosphorylation status of key proteins in these pathways to determine if the compound inhibits their activation. Specifically, we will look at the phosphorylation of IκBα (an inhibitor of NF-κB) and the MAPKs (p38, ERK, and JNK).[31]

  • Protocol:

    • Perform cell treatment and LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture the transient phosphorylation events.

    • Follow the Western blot protocol as described above, using primary antibodies against phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatoryGenes induces transcription MAPKs->ProInflammatoryGenes activates transcription factors Compound 6-Methyldibenzo[b,f]oxepin- 10(11H)-one Compound->IKK Inhibits? Compound->MAPKs Inhibits?

Caption: Proposed sites of action in the inflammatory signaling cascade.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

  • Rationale: To translate the promising in vitro findings into a whole-organism context, the carrageenan-induced paw edema model in rodents is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[32][33][34][35] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).[33]

Protocol: Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Test Compound (this compound at various doses, e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Dosing: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.[32][33][34]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[36]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

Table 2: Hypothetical In Vivo Paw Edema Data

Treatment (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hr% Inhibition
Vehicle Control0.85 ± 0.07-
Cmpd (10)0.68 ± 0.0620.0
Cmpd (30)0.45 ± 0.05 47.1
Cmpd (100)0.28 ± 0.0467.1
Indomethacin (10)0.32 ± 0.05**62.4
p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as Mean ± SD.

Data Interpretation and Next Steps

A significant, dose-dependent reduction in NO and pro-inflammatory cytokine production in vitro, without affecting cell viability, would indicate a direct anti-inflammatory effect of this compound. If these effects are accompanied by a reduction in the expression of iNOS and COX-2, and inhibition of NF-κB and/or MAPK pathway activation, it would provide strong evidence for the proposed mechanism of action.

Successful translation of these findings to the in vivo paw edema model, demonstrated by a significant reduction in swelling, would validate the compound's anti-inflammatory efficacy in a living system. Positive results from this comprehensive evaluation would warrant further preclinical development, including more chronic models of inflammation, pharmacokinetic studies, and toxicology assessments.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). 30 Years of NF-κB: A Blossoming of Relevance to Human Pathobiology. Cell, 168(1-2), 37–57. [Link]

  • DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379–400. [Link]

  • De, J., & Levine, B. (2004). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Journal of atherosclerosis and thrombosis, 11(5), 259–265. [Link]

  • Peiris, D. S. H., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 35(22), 1-12. [Link]

  • Rys, B., Bas, K., & Kwiecien, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5738. [Link]

  • Greten, F. R., & Grivennikov, S. I. (2019). Inflammation and Cancer: Triggers, Mechanisms, and Consequences. Immunity, 51(1), 27–41. [Link]

  • Ledwozyw, A., Michalak, J., Stepien, A., & Kadziolka, A. (1986). The relationship between plasma triglycerides, cholesterol, total lipids and lipid peroxidation products during human atherosclerosis. Clinica chimica acta, 155(3), 275–283. [Link]

  • Laskin, D. L., Laskin, J. D., & Weinberger, B. (2011). The lung macrophage: a dynamic partner in health and disease. The Journal of thoracic and cardiovascular surgery, 142(4), 727–732. [Link]

  • Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252–259. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Georgieva, M., & Stoyanov, G. (2021). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Bio-protocol, 11(14), e4092. [Link]

  • Pur-Form. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Dalmarco, E. M., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation research, 71(5-6), 639–653. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology, 396, 167–176. [Link]

  • Li, M., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 16, 3241–3254. [Link]

  • io-protocol. (2019, December 8). Protocol Griess Test. Retrieved from [Link]

  • Rys, B., Bas, K., & Kwiecien, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5738. [Link]

  • Kim, M. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 548–556. [Link]

  • Lee, J. Y., et al. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Molecules, 23(10), 2637. [Link]

  • Rys, B., Bas, K., & Kwiecien, M. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International journal of molecular sciences, 25(11), 6062. [Link]

  • Xagena. (2003, June 20). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. Retrieved from [Link]

  • Rys, B., Bas, K., & Kwiecien, M. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(19), 6661. [Link]

  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 26(4), 3128-3132. [Link]

  • Rys, B., Bas, K., & Kwiecien, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5738. [Link]

  • Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. Arteriosclerosis, thrombosis, and vascular biology, 25(8), 1554–1561. [Link]

  • Wang, C. Y., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. International journal of molecular sciences, 15(11), 20520–20533. [Link]

  • ResearchGate. (n.d.). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Iadecola, C., et al. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(22), 12850-12855. [Link]

  • Sanada, F., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Aging Neuroscience, 16, 1346069. [Link]

  • Chen, J. C., et al. (2010). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Journal of Toxicology, 2010, 437037. [Link]

  • Khan, J., et al. (2017). Pro and anti-inflammatory cytokine levels (TNF-α, IL-1β, IL-6 and IL-10) in rat model of neuroma. Pathophysiology, 24(2), 99–103. [Link]

  • Oxford Academic. (n.d.). UNCORRECTED MANUSCRIPT. Retrieved from [Link]

  • Lin, S. K., et al. (2023). Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line. International journal of molecular sciences, 24(13), 10897. [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Retrieved from [Link]

  • Sharma, U., Kumar, P., & Kumar, N. (2019). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect, 4(38), 11201-11218. [Link]

  • ResearchGate. (n.d.). Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular.... Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 6-Methyldibenzo[b,f]oxepin-10(11H)-one in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one in human plasma. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable bioanalytical workflow. The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and sensitive detection using Multiple Reaction Monitoring (MRM). All aspects of the method have been developed with consideration for the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2][3][4][5]

Introduction

This compound is a dibenzoxepin derivative with a molecular formula of C₁₅H₁₂O₂ and a molecular weight of 224.26 g/mol .[6][7][8] Compounds of this class are of significant interest in pharmaceutical research due to their potential therapeutic applications. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. LC-MS/MS has become the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and wide dynamic range.[9][10][11] This document provides a comprehensive, step-by-step protocol for the analysis of this compound in human plasma, from sample receipt to final data analysis.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₁₅H₁₂O₂[6][7]
Molecular Weight 224.26 g/mol [6][7][8]
CAS Number 1184947-02-1[6][8]

Note: The structure of the parent compound, Dibenzo[b,f]oxepin-10(11H)-one, has a calculated LogP of 2.9, suggesting a moderate degree of hydrophobicity which guides the choice of extraction and chromatographic techniques.[12]

Experimental Workflow Overview

The overall analytical process is depicted in the following workflow diagram. Each stage is designed to ensure the accurate and precise quantification of the analyte while minimizing matrix effects.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Liquid-Liquid Extraction is_add->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection Injection reconstitution->injection lc_sep Chromatographic Separation injection->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1: Overall experimental workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Liquid-liquid extraction is chosen for its ability to provide a clean extract by partitioning the moderately hydrophobic analyte into an immiscible organic solvent, thereby reducing matrix components such as proteins and phospholipids that can cause ion suppression.[13][14][15][16]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte)

  • Extraction solvent: Methyl tert-butyl ether (MTBE)

  • 0.1 M Sodium carbonate buffer (pH 10)

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent: 50:50 Acetonitrile/Water with 0.1% Formic Acid

Protocol:

  • Pipette 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution and vortex briefly.

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 10) to basify the sample, ensuring the analyte is in its neutral form for efficient extraction. Vortex for 10 seconds.

  • Add 1.0 mL of MTBE to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Rationale: Reversed-phase chromatography is selected to retain and separate the analyte from potential interferences based on its hydrophobicity. A C18 column provides excellent retention for such compounds. Electrospray ionization (ESI) in positive mode is chosen as it is a robust and sensitive ionization technique for a wide range of small molecules, including those with ketone functionalities that can be readily protonated.[9][10][17][18][19] Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[20][21][22][23][24]

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an ESI source

LC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table Below

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.030
1.030
5.095
6.095
6.130
8.030

MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound225.1To be determined empirically100To be optimized
Internal Standard (IS)To be determinedTo be determined100To be optimized

Note: The specific product ions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The described method should be fully validated according to the latest guidelines from regulatory agencies such as the FDA and EMA.[1][2][3][4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.[4]

  • Recovery: The efficiency of the extraction procedure.[4]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Data Analysis and Quantification

The concentration of this compound in unknown samples is determined by the following steps:

data_analysis cluster_input Inputs cluster_calc Calculations cluster_output Output analyte_peak Analyte Peak Area ratio Calculate Area Ratio (Analyte/IS) analyte_peak->ratio is_peak IS Peak Area is_peak->ratio calibration Plot Calibration Curve (Area Ratio vs. Concentration) ratio->calibration regression Perform Linear Regression calibration->regression concentration Determine Unknown Concentration regression->concentration

Figure 2: Data analysis workflow for quantification.

  • Integrate the peak areas of the analyte and the internal standard for all calibration standards, quality controls, and unknown samples.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x²) to the calibration curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed to yield accurate, precise, and reliable results. By adhering to the principles of bioanalytical method validation, this method is suitable for supporting drug development studies in a regulated environment.

References

  • Ho, C., Lam, C. W. K., Chan, M. H. M., & Cheung, S. K. C. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12. [Link]

  • ResearchGate. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • PubMed. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. [Link]

  • American Heart Association Journals. (n.d.). Multiple Reaction Monitoring (MRM). [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. [Link]

  • National Institutes of Health. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • National Institutes of Health. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • Springer Nature Experiments. (n.d.). Results for "Multiple Reaction Monitoring (MRM)". [Link]

  • Baitai Paike Biotechnology. (n.d.). Multiple Reaction Monitoring Mass Spectrometry. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ResearchGate. (2015). [The application of the solid phase extraction technique to the analysis of blood for the presence of narcotic and pharmaceutical substances]. [Link]

  • LCGC International. (2012). Analysis of Phenazepan in Whole Blood Using Solid-Phase Extraction and LC-Tandem Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. (2017). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]

  • Unacademy. (n.d.). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Semantic Scholar. (2017). Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • PubChem. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one. [Link]

  • PubChem. (n.d.). 11H-dibenzo[b,f]oxepin-10-one oxime. [Link]

  • PubMed. (2011). Analyses of benzodiazepines and their metabolites in various biological matrices by LC-MS(/MS). [Link]

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]

  • ResearchGate. (2015). Detection and validated quantification of 21 benzodiazepines and 3 "z-drugs" in human hair by LC-MS/MS. [Link]

  • SciSpace. (2010). Determination of Benzodiazepines in Oral Fluid Using LC-MS-MS. [Link]

Sources

Application Note: Safe Handling and Storage of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Compound Significance and Profile

6-Methyldibenzo[b,f]oxepin-10(11H)-one is a tricyclic ketone belonging to the dibenzoxepine class of compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various medicinally relevant plants and its utility as a versatile synthon for constructing complex heterocyclic structures.[1][2] Derivatives of the dibenzo[b,f]oxepine core have demonstrated a wide range of biological activities, including antidepressant, anti-inflammatory, antipsychotic, and anticancer properties.[1][2] Specifically, this compound serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, including in oncology.[1]

Given its role as a critical building block and its potential biological activity, maintaining the integrity and purity of this compound is paramount. Furthermore, its classification as a hazardous substance necessitates strict adherence to safety protocols to protect laboratory personnel. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound powder, grounded in established safety principles and an understanding of its chemical nature.

Table 1: Compound Physicochemical Properties

PropertyValueSource
CAS Number 1184947-02-1[2]
Molecular Formula C₁₅H₁₂O₂[3]
Molecular Weight 224.25 g/mol [2]
Appearance Solid powder (Color may vary by batch)N/A
Purity ≥97% (Typical)[1]

Hazard Identification and Risk Assessment

Prior to handling, a thorough risk assessment is mandatory. This compound is classified as hazardous. The primary risks are associated with inhalation of the powder and direct contact with skin and eyes.

Causality of Hazards: Finely divided powders have a large surface area and can easily become airborne, creating an inhalation risk. The irritant properties are likely due to the chemical reactivity of the ketone and aromatic ring systems with biological macromolecules in the skin, eyes, and respiratory tract.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Pictogram Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential. Engineering controls provide the primary barrier, with PPE serving as the crucial secondary defense.

Primary Engineering Controls: The Rationale

The principal goal is to prevent the aerosolization and dispersal of the powder into the laboratory environment.

  • Chemical Fume Hood: All handling of the solid powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This ensures that any airborne particles are captured and exhausted away from the user's breathing zone.

  • Ventilated Balance Enclosure (VBE): For weighing operations, a VBE (also known as a powder hood) is highly recommended. These enclosures are specifically designed to minimize air turbulence that can affect balance accuracy while maintaining negative pressure to contain powders.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE selection and use are critical.

  • Eye Protection: Chemical safety goggles are mandatory to provide a complete seal around the eyes, protecting against airborne powder and potential splashes. Standard safety glasses are insufficient.

  • Hand Protection: Chemical-resistant nitrile gloves are required. It is good practice to wear two pairs of gloves ("double-gloving"). This allows the outer, potentially contaminated pair to be removed and disposed of safely within the fume hood, minimizing the risk of contaminating other surfaces.

  • Body Protection: A full-sleeved lab coat must be worn and buttoned completely.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of the ventilation system failing or for spill cleanup procedures, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be available.

PPE_Selection Start Handling Solid This compound? FumeHood Work inside a certified Chemical Fume Hood? Start->FumeHood Goggles Wear Chemical Safety Goggles FumeHood->Goggles Yes Stop STOP! Do Not Proceed FumeHood->Stop No Gloves Wear double Nitrile Gloves Goggles->Gloves LabCoat Wear buttoned Lab Coat Gloves->LabCoat Proceed Proceed with Handling LabCoat->Proceed

Caption: PPE decision workflow for handling the solid compound.

Storage Protocols

The chemical stability of this compound is contingent on proper storage. The dibenzo[b,f]oxepine core is susceptible to oxidation and other degradation pathways if not stored correctly.[1]

Table 3: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°CRefrigeration slows the rate of potential degradation reactions.
Atmosphere Sealed in a dry environmentProtects from atmospheric moisture and oxygen, which can participate in degradation. Consider backfilling with an inert gas like argon or nitrogen for long-term storage.
Light Protect from light (Amber vial)While the core dibenzoxepine structure can be photostable, protection from light is a best practice to prevent photochemical reactions.
Container Tightly sealed, clearly labeled amber glass vialAmber glass prevents light exposure, and a tight seal prevents moisture and air ingress.

Experimental Protocols

Protocol: Weighing the Solid Powder

Objective: To accurately weigh the powder while minimizing exposure and contamination.

Methodology:

  • Preparation: Don all required PPE (goggles, double nitrile gloves, lab coat). Ensure the chemical fume hood or ventilated balance enclosure is operating correctly.

  • Staging: Place a balance, weigh paper or an anti-static weigh boat, spatulas, and the sealed container of the compound inside the fume hood.

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature for 15-20 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder, which could affect accuracy and compound stability.

  • Taring: Place the weigh boat on the balance and tare to zero.

  • Dispensing: Carefully open the compound container. Using a clean spatula, transfer the desired amount of powder to the weigh boat. Work slowly and deliberately to avoid creating airborne dust. Keep the container opening as far from your breathing zone as possible.

  • Sealing: Immediately and tightly seal the main compound container.

  • Cleanup: Carefully wipe the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe and the outer pair of gloves into a designated solid waste bag within the fume hood.

  • Transport: The weighed compound can now be transported (in its weigh boat) to the next step of the procedure, which should also be performed within a fume hood.

Weighing_Workflow cluster_FumeHood Inside Chemical Fume Hood Start Don PPE & Prepare Hood Equilibrate Equilibrate Container to Room Temp Start->Equilibrate Tare Tare Weigh Boat Equilibrate->Tare Dispense Dispense Powder Tare->Dispense Seal Seal Stock Container Dispense->Seal Clean Clean Spatula, Dispose Gloves Seal->Clean End Proceed to Dissolution Clean->End

Caption: Workflow for safely weighing the hazardous powder.

Protocol: Preparation of a Stock Solution

Objective: To dissolve the weighed powder in a suitable solvent safely.

Solvent Selection: Specific quantitative solubility data for this compound is not widely published. Based on the chemical structure (a largely non-polar tricyclic system with a polar ketone group), it is expected to be soluble in organic solvents.

  • Recommended for initial testing: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions of similar compounds.

  • Potentially suitable: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Likely poor solubility: Water, Hexanes.

  • Self-Validation: It is essential to perform a small-scale solubility test before preparing a large-volume stock solution.

Methodology:

  • Preparation: This entire procedure must be performed in a chemical fume hood.

  • Transfer: Place the weigh boat containing the pre-weighed powder into a suitably sized glass vial or flask.

  • Solvent Addition: Add a small amount of the chosen solvent to the weigh boat to rinse any remaining powder into the vessel. Then, add the calculated volume of solvent to the vessel to achieve the desired concentration.

  • Dissolution: Cap the vessel and mix the contents. If the powder does not dissolve readily, sonication or gentle vortexing may be applied. Gentle warming in a water bath may also be used, but only if the solvent is not highly volatile and ignition sources are absent.

  • Labeling and Storage: Once fully dissolved, clearly label the vessel with the compound name, concentration, solvent, and date of preparation. Store the solution according to the recommendations in Table 3, typically at 2-8°C or frozen at -20°C for enhanced stability, depending on the solvent used (ensure the solvent's freezing point is compatible).

Spill Management and Waste Disposal

Spill Management Protocol

Causality: The primary danger from a spill of the solid powder is the potential for aerosolization and widespread contamination. The response must focus on containment and gentle cleanup.

  • Alert & Isolate: Immediately alert others in the area. Restrict access to the spill zone.

  • Assess: If the spill is large or outside of a containment device (fume hood), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • For Minor Spills (inside a fume hood):

    • Ensure proper PPE is worn.

    • Gently cover the spill with absorbent pads or paper towels to prevent it from becoming airborne.

    • Dampen the absorbent material with a small amount of a wetting agent (like a 50:50 mixture of water and ethanol, if compatible) to create a paste. Do not pour solvent directly onto the powder, as this can cause splashing.

    • Carefully wipe up the material from the outside in, placing all contaminated materials into a clearly labeled hazardous waste bag.

    • Decontaminate the spill surface with soap and water or an appropriate solvent, collecting the rinsate as liquid hazardous waste.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Solid Waste: Collect unused powder, contaminated gloves, weigh boats, pipette tips, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and solvent rinsates in a dedicated, sealed, and clearly labeled hazardous waste container. Ensure waste streams are compatible; for example, do not mix solvent-based waste with aqueous waste unless you have confirmed they are compatible.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed hazardous waste management facility.

References

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]

Sources

Application Notes and Protocols for Designing Structure-Activity Relationship (SAR) Studies of Dibenzoxepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dibenzoxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The dibenzoxepine tricycle is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antidepressant, antipsychotic, anticancer, and anti-inflammatory properties.[1][2] A notable example is Doxepin, a dibenzoxepine derivative used as a tricyclic antidepressant (TCA) that functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE).[3][4][5] The rich pharmacology of dibenzoxepine-based molecules makes them an attractive starting point for drug discovery campaigns targeting a variety of therapeutic areas.[6]

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic framework to understand how chemical structure influences biological activity. By iteratively modifying a lead compound and assessing the impact on its pharmacological properties, researchers can optimize potency, selectivity, and pharmacokinetic parameters. This guide provides a detailed framework for designing and executing SAR studies for novel dibenzoxepine analogs, intended for researchers, scientists, and drug development professionals.

Part 1: Designing the Dibenzoxepine Analog Library - A Strategic Approach

The design of a focused library of analogs is the first critical step in an SAR study. The goal is to systematically probe the chemical space around the dibenzoxepine core to identify key structural features that govern biological activity.

Core Scaffold Modifications

The dibenzoxepine tricycle itself can be modified to explore the impact of ring size, heteroatom substitution, and saturation. Bioisosteric replacement is a powerful strategy to modulate the physicochemical properties of the core structure.[7][8]

  • Ring System Analogs: Consider replacing the central oxepine ring with other seven-membered rings, such as azepine (dibenzazepine) or thiepine (dibenzothiepine), to assess the role of the oxygen atom.[4]

  • Bioisosteric Replacements for Aromatic Rings: While maintaining the tricyclic core, replacement of one of the benzene rings with a bioisosteric heterocycle (e.g., pyridine, thiophene) can influence electronic properties and potential for new vector interactions with the target protein.

Side Chain Modifications

For many tricyclic compounds, the nature and length of the side chain are critical for activity.[3] For analogs targeting monoamine transporters, a propyl or ethylene bridge between the tricyclic nucleus and a basic nitrogen atom is often optimal.[3]

  • Side Chain Length: Synthesize analogs with varying linker lengths (e.g., ethyl, propyl, butyl) to determine the optimal distance between the core and the terminal amine. Increasing the carbon chain length beyond propylene can lead to decreased activity or toxicity.[3]

  • Amine Substitution: The substitution pattern of the terminal amine significantly impacts selectivity. Tertiary amines often exhibit greater potency for the serotonin transporter (SERT), while secondary amines tend to be more potent inhibitors of the norepinephrine transporter (NET).[3][9] Therefore, a systematic variation of methyl, ethyl, and other small alkyl groups on the nitrogen is warranted.

  • Cyclic Amines: Incorporating the terminal nitrogen into a cyclic system (e.g., piperidine, morpholine, piperazine) can constrain the conformation and may lead to improved potency or selectivity.[3]

Aromatic Ring Substitution

Substitution on the aromatic rings of the dibenzoxepine scaffold provides a rich opportunity to modulate potency, selectivity, and metabolic stability.

  • Positional Isomers: Systematically introduce small, well-characterized substituents (e.g., chloro, fluoro, methyl, methoxy) at various positions on the aromatic rings. For instance, in related dibenzazepines, a chloro substituent at the 3-position was found to be less active than the unsubstituted parent compound.[3]

  • Electronic Effects: Incorporate both electron-donating and electron-withdrawing groups to probe the electronic requirements for binding to the target.

  • Metabolic Blockers: Introduction of metabolically stable groups, such as fluorine or a trifluoromethyl group, at positions known to be susceptible to metabolism can improve the pharmacokinetic profile of the analogs.

Part 2: Experimental Protocols for SAR Elucidation

A robust and reproducible set of assays is essential for generating high-quality SAR data. The following protocols outline key in vitro assays for characterizing dibenzoxepine analogs.

In Vitro Pharmacology: Target Engagement and Functional Activity

For analogs designed as antidepressants, the primary targets are often SERT and NET.[5][10] Neurotransmitter uptake assays measure the ability of a compound to inhibit the reuptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the respective transporters.[6][11][12]

Protocol: Neurotransmitter Transporter Uptake Assay [6][13]

  • Cell Culture: Culture HEK-293 cells stably expressing human SERT or NET in appropriate media. Plate the cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the dibenzoxepine analogs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Pre-incubation: Remove the culture medium from the cells and pre-incubate with the test compounds or vehicle control for 10-20 minutes at 37°C.

  • Substrate Addition: Add a solution containing a fluorescent substrate that mimics biogenic amine neurotransmitters to each well.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity in a bottom-reading microplate reader in kinetic mode for 30-60 minutes. The increase in intracellular fluorescence corresponds to the uptake of the substrate.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

Early assessment of cytotoxicity is crucial to identify compounds that may have off-target effects. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[14]

Protocol: MTT Cytotoxicity Assay [14][15]

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for general toxicity, or a cancer cell line if evaluating anticancer activity) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the dibenzoxepine analogs and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.

In Vitro ADME-Tox: Early Assessment of Drug-like Properties

Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of analogs early in the discovery process is critical for selecting candidates with favorable pharmacokinetic profiles.[16]

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[1][7][17]

Protocol: Microsomal Stability Assay [1][18]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest), a NADPH regenerating system, and the test compound in a suitable buffer (e.g., potassium phosphate buffer).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Key physicochemical properties such as solubility and lipophilicity play a crucial role in the ADME profile of a drug candidate.[16][19][20]

  • Aqueous Solubility: Can be determined using methods like nephelometry or by a shake-flask method followed by quantification.

  • Lipophilicity (LogP/LogD): Typically measured by the shake-flask method using n-octanol and water or by reversed-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Data Interpretation and Iterative Design

The data generated from the in vitro assays should be compiled into a comprehensive table to facilitate the analysis of SAR.

Table 1: Hypothetical SAR Data for Dibenzoxepine Analogs

CompoundR1R2R3SERT IC50 (nM)NET IC50 (nM)Selectivity (NET/SERT)CC50 (µM)Microsomal t1/2 (min)
Lead HHCH3501002>5025
Analog 1 2-ClHCH3251506>5045
Analog 2 HHH100500.5>5030
Analog 3 H8-FCH340802>5060

From this hypothetical data, one might conclude that a 2-chloro substitution (Analog 1) improves SERT potency and selectivity, while also enhancing metabolic stability. The secondary amine (Analog 2) shifts the selectivity towards NET. An 8-fluoro substitution (Analog 3) significantly improves metabolic stability without drastically affecting potency.

This iterative process of design, synthesis, and testing is the engine of drug discovery. The insights gained from each round of SAR analysis guide the design of the next generation of analogs with improved properties.

Part 4: In Vivo Pharmacology and Toxicology

Promising candidates identified from in vitro SAR studies should be advanced to in vivo models to assess their efficacy and safety in a whole-animal system. While detailed protocols are beyond the scope of this document, key in vivo studies include:

  • Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion profile of the compound in rodents.

  • Efficacy models: For antidepressant activity, models such as the forced swim test or tail suspension test in mice or rats are commonly used.

  • Preliminary toxicology studies: To assess the maximum tolerated dose and identify any acute toxicities.

Visualizations

Diagram 1: General Workflow for a Dibenzoxepine SAR Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Data Analysis & Iteration cluster_3 In Vivo Evaluation Analog_Library_Design Analog Library Design (Core, Side Chain, Substitution) Chemical_Synthesis Chemical Synthesis of Analogs Analog_Library_Design->Chemical_Synthesis Primary_Assays Primary Assays (SERT/NET Uptake) Chemical_Synthesis->Primary_Assays Secondary_Assays Secondary Assays (Cytotoxicity - MTT) Primary_Assays->Secondary_Assays ADME_Tox In Vitro ADME-Tox (Metabolic Stability, Solubility) Secondary_Assays->ADME_Tox SAR_Analysis SAR Analysis (Data Interpretation) ADME_Tox->SAR_Analysis Iterative_Design Iterative Design of New Analogs SAR_Analysis->Iterative_Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative_Design->Analog_Library_Design In_Vivo_Studies In Vivo Studies (PK, Efficacy, Toxicology) Lead_Optimization->In_Vivo_Studies

Caption: A flowchart illustrating the iterative cycle of a structure-activity relationship study.

Diagram 2: Hypothetical Signaling Pathway for Dibenzoxepine Analogs

Signaling_Pathway Dibenzoxepine_Analog Dibenzoxepine Analog SERT_NET SERT / NET Dibenzoxepine_Analog->SERT_NET Inhibition Synaptic_5HT_NE Increased Synaptic 5-HT & NE SERT_NET->Synaptic_5HT_NE Leads to Postsynaptic_Receptors Postsynaptic Receptors Synaptic_5HT_NE->Postsynaptic_Receptors Activates Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Neuronal_Signaling->Therapeutic_Effect

Caption: A simplified diagram of the proposed mechanism of action for antidepressant dibenzoxepine analogs.

Conclusion

The design of effective SAR studies for dibenzoxepine analogs requires a multidisciplinary approach, integrating medicinal chemistry, in vitro pharmacology, and ADME-Tox principles. By systematically modifying the dibenzoxepine scaffold and evaluating the resulting analogs in a well-defined panel of assays, researchers can elucidate the key structural determinants of biological activity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds and the successful development of novel therapeutics.

References

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 19, 2026, from [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021, October 13). MDPI. Retrieved January 19, 2026, from [Link]

  • SAR of Dibenzazepines - Antidepressants. (n.d.). Pharmacy 180. Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Dibenzoxepin - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). TW. Retrieved January 19, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]

  • NET (SLC6A2) Transporter Assay. (n.d.). BioIVT. Retrieved January 19, 2026, from [Link]

  • Physicochemical Characterization Assays. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]

  • Analysis of Physicochemical Properties for Drugs of Natural Origin. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 19, 2026, from [Link]

  • Physicochemical Characterization. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018, May 31). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (n.d.). RSYN RESEARCH. Retrieved January 19, 2026, from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008, March 30). PubMed. Retrieved January 19, 2026, from [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. Retrieved January 19, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 19, 2026, from [Link]

  • A Review on Tricyclic Antidepressants Synthesis Methods. (2024, November 4). International Journal of New Chemistry. Retrieved January 19, 2026, from [Link]

  • Tricyclic Antidepressants: Mechanism, Clinical Applications, and Safety Profile. (2023, April 17). Retrieved January 19, 2026, from [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. (2025, March 3). RSC Advances. Retrieved January 19, 2026, from [Link]

  • Tricyclic antidepressant - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (2015, January 7). PubMed. Retrieved January 19, 2026, from [Link]

  • Tricyclic Antidepressants - StatPearls - NCBI Bookshelf. (2023, August 17). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Tricyclic antidepressants. (2024, October 8). Mayo Clinic. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the development of novel therapeutics, mastering the synthesis of this dibenzoxepinone is crucial.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and visual aids to support your experimental success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of 2-(4-methylphenoxy)benzoic acid, a common and effective method.[2][3][4]

Problem 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, analysis by TLC, GC-MS, or NMR shows a low conversion of the starting material or the absence of the target compound, this compound.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Cyclization Catalyst The Lewis acid catalyst (e.g., AlCl₃, PPA) may be inactive due to moisture contamination or insufficient quantity. Strong Lewis acids are highly sensitive to water.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or test its activity on a small scale. Consider increasing the molar equivalents of the catalyst. For Polyphosphoric Acid (PPA), ensure it is sufficiently viscous and heated to the appropriate temperature to promote the reaction.[5]
Deactivated Aromatic Ring The presence of electron-withdrawing groups on the aromatic rings can hinder the electrophilic aromatic substitution reaction.[6]While the methyl group is activating, other substituents on your starting material could be deactivating. If modifications to the starting material are possible, consider using starting materials with electron-donating groups.
Suboptimal Reaction Temperature Intramolecular Friedel-Crafts reactions are often temperature-sensitive. The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.Optimize the reaction temperature. Start with literature-reported values and perform small-scale experiments at slightly higher and lower temperatures to determine the optimal condition for your specific setup. For PPA-catalyzed cyclizations, a temperature range of 100-140°C is often employed.
Poor Quality Starting Material The precursor, 2-(4-methylphenoxy)benzoic acid, may contain impurities that interfere with the reaction.Purify the starting material before the cyclization step. Recrystallization is a common method for purifying carboxylic acids.[7] Confirm the purity of the starting material by melting point analysis and spectroscopy (NMR, IR).
Problem 2: Formation of Significant Side Products

Symptoms: TLC or GC-MS analysis reveals the presence of multiple spots or peaks in addition to the starting material and the desired product.

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Intermolecular Acylation At high concentrations, the acylium ion intermediate can react with another molecule of the starting material or product, leading to polymeric byproducts.Employ high-dilution techniques. Add the substrate slowly to the reaction mixture containing the catalyst to maintain a low concentration of the reactive species.[5]
Rearrangement of the Acylium Ion Although less common in acylation compared to alkylation, under harsh conditions, rearrangements can occur, leading to isomeric products.[8]Use milder reaction conditions. Explore alternative Lewis acids that are less aggressive, such as iron(III) chloride or zinc chloride.[9] Some studies have shown that metal triflates can be effective catalysts.
Polysubstitution If the aromatic rings are highly activated, there is a risk of multiple acylations, though this is less likely in intramolecular reactions.This is generally not a major concern for this specific intramolecular cyclization. However, if observed, reducing the reaction time or temperature may help.
Cleavage of the Ether Linkage Strong acids, particularly at high temperatures, can potentially cleave the ether bond in the starting material.Use the minimum effective amount of the acid catalyst and avoid excessively high temperatures or prolonged reaction times.

Visualizing the Process: Reaction and Troubleshooting

To better understand the chemical transformation and the troubleshooting logic, the following diagrams are provided.

Reaction_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Intramolecular Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Product Formation SM 2-(4-methylphenoxy)benzoic acid AI Acylium Ion Intermediate SM->AI + Lewis Acid LA Lewis Acid (e.g., PPA, AlCl3) AI_2 Acylium Ion Sigma Sigma Complex (Arenium Ion) AI_2->Sigma Ring Closure Sigma_2 Sigma Complex Product This compound Sigma_2->Product -H+

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low Yield or Side Products Check_SM Verify Starting Material Purity Start->Check_SM Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Purify_SM Purify Starting Material Check_SM->Purify_SM Impure Optimize_Temp Optimize Temperature and Time Check_Conditions->Optimize_Temp Suboptimal High_Dilution Implement High Dilution Check_Conditions->High_Dilution Side Products Present Optimize_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->Optimize_Catalyst Inactive Analyze Analyze Results Purify_SM->Analyze Optimize_Temp->Analyze Optimize_Catalyst->Analyze High_Dilution->Analyze Analyze->Start Issue Persists Success Improved Yield Analyze->Success Positive Outcome

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the precursor, 2-(4-methylphenoxy)benzoic acid?

A1: The most prevalent method is the Ullmann condensation reaction. This typically involves the coupling of a 2-halobenzoic acid (like 2-chlorobenzoic acid) with p-cresol in the presence of a copper catalyst and a base.[10][11]

Q2: Are there alternative, "greener" catalysts for the intramolecular Friedel-Crafts acylation?

A2: Yes, research is ongoing to replace traditional Lewis acids like AlCl₃. Some promising alternatives include solid acid catalysts such as zeolites, clays, and Nafion.[9][12] Additionally, methanesulfonic anhydride (MSAA) has been reported as a metal- and halogen-free option for promoting Friedel-Crafts acylations.[13]

Q3: How can I effectively purify the final product, this compound?

A3: Column chromatography on silica gel is a standard and effective method for purifying the product from unreacted starting material and side products. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, can also be employed to obtain a highly pure product.[7]

Q4: Can this intramolecular Friedel-Crafts acylation be performed with an acyl chloride precursor instead of a carboxylic acid?

A4: Yes, the reaction can be carried out starting from 2-(4-methylphenoxy)benzoyl chloride.[14] The acid chloride is typically more reactive and may allow for milder reaction conditions, often using a stoichiometric amount of a Lewis acid like AlCl₃ at lower temperatures. The acid chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[15]

Q5: What are some alternative synthetic routes to the dibenzo[b,f]oxepin scaffold?

A5: Besides intramolecular Friedel-Crafts acylation, other notable methods include the intramolecular McMurry reaction of diaryl ethers, palladium-catalyzed cyclizations, and ring-closing metathesis.[1][2][3][16] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-methylphenoxy)benzoic acid (Ullmann Condensation)
  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), p-cresol (1.1 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Add a suitable high-boiling solvent, such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 140-150°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of ice-water and acidify with concentrated HCl until the pH is approximately 2.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(4-methylphenoxy)benzoic acid.[10][11]

Protocol 2: Synthesis of this compound (PPA-Catalyzed Cyclization)
  • Place polyphosphoric acid (PPA) (10-20 times the weight of the starting material) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80-90°C with stirring.

  • Add 2-(4-methylphenoxy)benzoic acid (1 equivalent) portion-wise to the hot PPA.

  • Increase the temperature to 120-130°C and stir for 2-4 hours. Monitor the reaction by TLC (a typical eluent is 20% ethyl acetate in hexane).

  • After the reaction is complete, cool the mixture to approximately 60-70°C and pour it slowly onto crushed ice with vigorous stirring.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product. Purify by column chromatography on silica gel or by recrystallization.

References

  • National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. Available from: [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. Available from: [Link]

  • ResearchGate. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Available from: [Link]

  • National Center for Biotechnology Information. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available from: [Link]

  • PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available from: [Link]

  • IUCr Journals. 3-Methyl-2-(4-methylphenoxy)benzoic acid. Available from: [Link]

  • ResearchGate. Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular.... Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]

  • PubMed Central. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available from: [Link]

  • ResearchGate. Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF. Available from: [Link]

  • ResearchGate. Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Available from: [Link]

  • PubMed Central. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]

  • PubMed Central. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Available from: [Link]

  • PubMed Central. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available from: [Link]

  • Scilit. A visible-light-induced cascade reaction of etherification/C–C cyclization: efficient synthesis of dibenzo[b,d]oxepin-7(6H). Available from: [Link]

  • ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. Available from: [Link]

  • Royal Society of Chemistry. A visible-light-induced cascade reaction of etherification/C–C cyclization: efficient synthesis of dibenzo[b,d]oxepin-7(6H)-ones. Available from: [Link]

  • ResearchGate. Pd‐catalyzed synthesis of dibenzo[b,e]oxepin‐11(6H)‐ones 30. Available from: [Link]

  • PubMed Central. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Available from: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available from: [Link]

Sources

Troubleshooting common side reactions in the synthesis of dibenzoxepines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzoxepines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Dibenzoxepines are core structures in numerous pharmaceuticals, including the antidepressant Doxepin, and their synthesis can be challenging due to the potential for various side reactions.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address problems encountered with common synthetic routes. Our goal is to move beyond simple protocols and explain the causal chemistry behind each experimental choice, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Synthetic Pathways

This section addresses specific problems encountered during the key cyclization steps used to form the dibenzoxepine nucleus.

Intramolecular Ullmann-Type Etherification

The intramolecular Ullmann condensation is a classic and widely used method for forming the seven-membered ether ring by creating a C-O bond.[3] However, it is often plagued by issues requiring harsh conditions and leading to significant byproduct formation.

Q1: My intramolecular Ullmann cyclization is resulting in low yields of the desired dibenzoxepine, with significant amounts of unreacted starting material and a homocoupled biaryl byproduct from my aryl halide. What is happening and how can I improve the reaction?

A1: This is a classic challenge in Ullmann-type reactions.[4][5] The low yield and competing side reactions stem from several potential issues related to the copper catalyst, reaction conditions, and substrate reactivity.

Underlying Causality: The Ullmann reaction mechanism is thought to involve the formation of an organocopper intermediate.[6] The desired intramolecular reaction competes with an undesired intermolecular reaction between two molecules of your aryl halide (homocoupling) and the simple decomposition of your starting materials. Success hinges on promoting the intramolecular pathway over these alternatives.

Troubleshooting Protocol & Optimization:

  • Catalyst Activation and Choice :

    • Problem : Traditional copper bronze or copper powder can have an passivating oxide layer, leading to poor reactivity.

    • Solution : Use "activated" copper, prepared by reducing a copper salt (e.g., copper sulfate with zinc) immediately before use, or switch to a more soluble and consistently active Cu(I) salt like CuI or CuBr.[4][7] Modern protocols often favor air-stable Cu(I) complexes with ligands.[7]

  • Ligand Addition :

    • Problem : In the absence of a ligand, higher temperatures are needed, which can promote decomposition and side reactions.

    • Solution : The addition of a chelating ligand can solubilize the copper species, lower the activation energy, and promote the desired C-O bond formation at more moderate temperatures.[4] Common choices include 1,10-phenanthroline or N,N-dimethylglycine.

    • Experimental Step : Screen a panel of ligands. Start with 10-20 mol% of 1,10-phenanthroline relative to the copper catalyst.

  • Base and Solvent Selection :

    • Problem : An inappropriate base can fail to effectively deprotonate the phenolic precursor or can be poorly soluble in the reaction medium. High-boiling, polar aprotic solvents are traditional but can be difficult to remove.

    • Solution : A strong, non-nucleophilic base is crucial. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect," which promotes reactivity.[8] Pair it with a high-boiling polar aprotic solvent like DMF, NMP, or pyridine.[4]

  • Temperature Control :

    • Problem : Excessively high temperatures (>200 °C) can lead to thermal decomposition and increase the rate of homocoupling.[4]

    • Solution : With a modern catalyst/ligand system, you can often lower the reaction temperature to the 120-160 °C range. Monitor the reaction progress by TLC or LC-MS to find the minimum temperature required for efficient conversion.

Summary Table: Ullmann Reaction Troubleshooting

Problem Potential Cause Proposed Solution Key Parameters to Monitor
Low ConversionInactive Cu catalyst; Insufficiently strong baseUse CuI with a ligand (e.g., 1,10-phenanthroline); Switch from K₂CO₃ to Cs₂CO₃.Catalyst loading, base equivalence, reaction temperature.
Homocoupling of Aryl HalideHigh temperature; High concentrationLower reaction temperature; Employ high-dilution conditions to favor intramolecular cyclization.Reaction concentration, rate of addition of starting material.
DecompositionReaction temperature too high; Prolonged reaction timeReduce temperature; Monitor reaction by LC-MS and quench once starting material is consumed.Temperature, reaction time.
Pschorr Cyclization

The Pschorr cyclization is a powerful method for synthesizing fused aromatic systems, including dibenzoxepines, via the intramolecular cyclization of a diazonium salt.[9][10] The primary challenges involve managing the highly reactive diazonium intermediate to prevent undesired side reactions.

Q2: I am attempting a Pschorr cyclization to form a dibenzoxepine, but my main product is the corresponding phenol, where the diazonium group has been replaced by a hydroxyl group. How do I prevent this?

A2: The formation of a phenol is the most common side reaction in Pschorr cyclizations and occurs when the diazonium cation is trapped by water before it can cyclize.[9]

Underlying Causality: The reaction proceeds through an aryl radical or aryl cation intermediate generated from the decomposition of the diazonium salt, often catalyzed by copper.[11] This intermediate can either undergo the desired intramolecular C-C bond formation or be quenched by a nucleophile—in this case, water. The key is to control conditions to favor the cyclization pathway.

Troubleshooting Protocol & Optimization:

  • Anhydrous Conditions :

    • Problem : The presence of water provides the nucleophile for the side reaction.

    • Solution : While the diazotization step requires an aqueous medium (e.g., aqueous HCl and NaNO₂), subsequent decomposition of the diazonium salt should be performed under conditions that minimize water. Some procedures involve isolating the diazonium salt (e.g., as a tetrafluoroborate salt) before the cyclization step, though this can be hazardous. A more practical approach is to use a co-solvent system.

  • Catalyst Choice and Loading :

    • Problem : Inefficient decomposition of the diazonium salt allows more time for it to react with water.

    • Solution : The addition of copper powder or a Cu(I) salt (like Cu₂O) is crucial.[10][11] It catalyzes the decomposition of the diazonium salt to the aryl radical, promoting the desired cyclization. Ensure the copper powder is activated (washed with dilute acid to remove oxides) and used in sufficient quantity (can be stoichiometric).

  • Control of Acidity and Temperature :

    • Problem : The stability of the diazonium salt is highly dependent on pH and temperature.

    • Solution : Perform the initial diazotization at low temperatures (0-5 °C) to prevent premature decomposition. After diazotization is complete, the decomposition/cyclization is typically achieved by gently warming the reaction mixture. Avoid excessive heat, which can lead to a complex mixture of products.

Experimental Workflow: Pschorr Cyclization

G cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_cyclization Step 2: Cyclization (Warm to RT or heat) A Starting Amine (in aq. Acid, e.g., H2SO4) B Add NaNO2 (aq) slowly A->B C Formation of Diazonium Salt Intermediate B->C D Add Copper Catalyst (e.g., Cu Powder, Cu2O) C->D E Decomposition & Ring Closure D->E F Desired Dibenzoxepine E->F Desired Path G Phenol Byproduct (from reaction with H2O) E->G Side Reaction H Reduced Arene Byproduct (e.g., from H-atom abstraction) E->H Side Reaction

Caption: Pschorr cyclization workflow and competing reaction pathways.

Intramolecular Friedel-Crafts Acylation

This route involves the cyclization of a precursor like a phenoxy-substituted phenylacetic acid or its corresponding acid chloride onto the adjacent aromatic ring, usually mediated by a strong acid, to form a dibenzoxepinone intermediate.

Q3: My intramolecular Friedel-Crafts acylation to form the dibenzoxepinone is failing. I'm either recovering my starting material or getting a complex mixture of polymeric material. What are the critical parameters?

A3: Friedel-Crafts acylations are sensitive to substrate electronics, the choice of acid catalyst, and reaction conditions.[12] Failure typically points to either insufficient activation for the cyclization to occur or decomposition under overly harsh conditions.

Underlying Causality: This is an electrophilic aromatic substitution reaction. The acid catalyst (either a Lewis acid like AlCl₃ or a protic superacid like polyphosphoric acid) generates a highly reactive acylium ion, which is the electrophile.[13] For the reaction to succeed, the aromatic ring being attacked must be sufficiently electron-rich (not deactivated), and the seven-membered ring formation must be kinetically and thermodynamically favorable.

Troubleshooting Protocol & Optimization:

  • Substrate Electronics :

    • Problem : If the target aromatic ring for cyclization bears strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the Friedel-Crafts reaction will likely fail.[14]

    • Solution : This is a limitation of the reaction.[12] If possible, redesign the synthesis to install such groups after the cyclization. Electron-donating groups (-OCH₃, -CH₃) on the target ring will accelerate the reaction.

  • Choice of Acid Catalyst :

    • Problem : The choice of catalyst is critical. A catalyst that is too weak will not promote the reaction, while one that is too strong can cause decomposition. AlCl₃ is powerful but can complex with heteroatoms, deactivating the substrate.

    • Solution :

      • Polyphosphoric Acid (PPA) : An excellent choice for many intramolecular acylations. It acts as both the catalyst and the solvent. Heat the substrate in PPA (e.g., at 80-120 °C) and monitor by TLC.

      • Eaton's Reagent (P₂O₅ in MeSO₃H) : A stronger alternative to PPA, often effective when PPA fails.

      • Lewis Acids : If using an acid chloride precursor, screen Lewis acids like AlCl₃, FeCl₃, or SnCl₄ in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[15]

  • High-Dilution Conditions :

    • Problem : At high concentrations, the reactive acylium ion intermediate can react with another molecule of starting material, leading to intermolecular acylation and polymerization.

    • Solution : Employ high-dilution conditions to favor the intramolecular pathway. This is achieved by slowly adding a solution of the substrate (e.g., the acid chloride in DCM) to a solution of the Lewis acid in the same solvent over several hours.

G Start Low Yield in Friedel-Crafts Cyclization Q1 Does target ring have -EWG substituents? Start->Q1 Check Substrate A1_Yes Reaction is likely incompatible. Redesign synthesis to add EWG later. Q1->A1_Yes Yes Q2 Which catalyst was used? Q1->Q2 No A2_PPA Try stronger catalyst: Eaton's Reagent. Q2->A2_PPA PPA A2_AlCl3 Try PPA or Eaton's Reagent. Consider high-dilution conditions. Q2->A2_AlCl3 AlCl3 End Successful Cyclization A2_PPA->End Optimize Temp A2_AlCl3->End Optimize Solvent/Temp

Caption: Troubleshooting logic for Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q: What are the main classes of side reactions in dibenzoxepine synthesis? A: The side reactions are almost always tied to the specific bond you are trying to form. Broadly, they fall into these categories:

  • Intermolecular vs. Intramolecular Reactions : This is the most common challenge. The desired intramolecular cyclization competes with undesired intermolecular reactions, such as the homocoupling of aryl halides in an Ullmann reaction or polymerization in a Friedel-Crafts reaction.

  • Reaction with Solvent/Reagents : The reactive intermediates can be trapped by solvent (e.g., water in Pschorr cyclizations) or other reagents present in the flask before the desired cyclization can occur.

  • Rearrangements : While less common in the specific reactions discussed for dibenzoxepines, carbocation rearrangements can be a major issue in related Friedel-Crafts alkylations.[14]

  • Incomplete Reaction/Decomposition : Harsh conditions (high heat, strong acids) can lead to the decomposition of starting materials or products, resulting in complex, often tarry, reaction mixtures.

Q: How do I choose the best synthetic route for my specific dibenzoxepine target to minimize side reactions? A: The choice depends heavily on the substitution pattern of your target molecule.

  • For electron-rich systems : An intramolecular Friedel-Crafts acylation is often a clean and high-yielding choice, as the electron-donating groups activate the ring towards cyclization.

  • For electron-poor or sterically hindered systems : A transition-metal-catalyzed cross-coupling approach, such as a modern Ullmann or a Buchwald-Hartwig C-O coupling, is often more robust and tolerant of a wider range of functional groups.[16]

  • For specific polycyclic systems : The Pschorr cyclization can be uniquely effective for building phenanthrene-like cores within the dibenzoxepine framework.

Q: My dibenzoxepine product appears to be unstable during purification (e.g., on silica gel). What can I do? A: The central seven-membered ring of some dibenzoxepines can be sensitive, particularly to acid.

  • Neutralize Your Workup : Ensure your aqueous workup thoroughly removes any acid catalysts. A wash with saturated sodium bicarbonate solution is recommended.

  • Deactivate Silica Gel : If you suspect acid-sensitivity, you can use deactivated silica gel for chromatography. This can be prepared by flushing the column with your eluent system containing 1-2% triethylamine or by using commercially available deactivated silica.

  • Alternative Purification : Consider alternatives to silica gel chromatography, such as recrystallization or preparative HPLC with a neutral mobile phase.

References

  • Rafiee, F., & Hasani, S. (2021). Exciting progress in the transition metal‐catalyzed synthesis of oxepines, benzoxepines, dibenzoxepines, and other derivatives. ResearchGate. Available at: [Link]

  • Correa, A., et al. (2006). Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. PubMed. Available at: [Link]

  • RxList. (n.d.). Doxepin: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • DeTar, D. F. (1957). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. ResearchGate. Available at: [Link]

  • CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. CUTM Courseware. Available at: [Link]

  • Drugs.com. (2025). Doxepin Patient Tips: 7 things you should know. Drugs.com. Available at: [Link]

  • Olivera, R., et al. (n.d.). Dibenzo[b]oxepines: Synthesis Review. Scribd. Available at: [Link]

  • Kitamura, T., et al. (1992). Electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes to dibenz[b,f] oxepines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]

  • Abramovitch, R. A., & Tertzakian, G. (1965). The Pschorr cyclization. III. The synthesis of Dibenz[c,e]azepines. ResearchGate. Available at: [Link]

  • da Silva, F. C., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC - NIH. Available at: [Link]

  • Mondal, S. (2016). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. Available at: [Link]

  • Wsol, A., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. PMC - NIH. Available at: [Link]

  • Kumar, A., et al. (2019). Solvent-specific, DAST-mediated intramolecular Friedel–Crafts reaction: access to dibenzoxepine-fused spirooxindoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Taylor & Francis. (n.d.). Dibenzoxepin – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Slideshare. (n.d.). Ullmann reaction. Slideshare. Available at: [Link]

  • Tapia, R. A., et al. (2013). Synthesis of dibenzoxepin 5a by intramolecular SNAr reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]

  • WebMD. (2024). Doxepin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Available at: [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. Available at: [Link]

  • Mohapatra, D. K., & Bandyopadhyay, A. (2013). Dibenzo[b,f]oxepines: Syntheses and applications. A review. ResearchGate. Available at: [Link]

  • University of Cambridge. (n.d.). Pschorr Synthesis. University of Cambridge. Available at: [Link]

  • Wsol, A., et al. (2022). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Pschorr cyclization. Wikipedia. Available at: [Link]

  • Abakumov, G. A., et al. (2015). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: High-Purity Purification of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methyldibenzo[b,f]oxepin-10(11H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity for this critical synthetic intermediate. Here, we will address common challenges and provide troubleshooting strategies in a practical question-and-answer format.

I. Understanding the Molecule and Potential Impurities

This compound is a tricyclic aromatic ketone with a molecular weight of 224.25 g/mol . Its structure presents a unique combination of aromatic rings and a ketone functional group, which dictates its solubility and chromatographic behavior.

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. Common synthetic pathways, such as intramolecular Friedel-Crafts acylation or McMurry coupling reactions, can introduce specific side-products and unreacted starting materials.[1][2][3]

Potential Impurities Include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Side-Products: Isomers, products of incomplete cyclization, or over-alkylation/acylation products.

  • Reagent-Derived Impurities: Contaminants from reagents used in the synthesis, such as Lewis acids or reducing agents.[1][2][3]

  • Degradation Products: Oxidation or reduction of the ketone functionality can occur under certain conditions.

II. Troubleshooting Common Purification Challenges

This section provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the purification of this compound.

A. Recrystallization

Q1: My compound "oils out" during recrystallization. What should I do?

"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue.

  • Causality: This often occurs when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system, or when the cooling rate is too rapid. The presence of impurities can also lower the melting point of the mixture, contributing to this phenomenon.

  • Troubleshooting Steps:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent to decrease the saturation level.

    • Cool the solution very slowly. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

    • Try a different solvent system. A solvent with a lower boiling point or a solvent pair might be more effective.

    • "Scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites for crystal growth.

    • Seed the solution with a few pure crystals of the compound, if available.

Q2: I have poor recovery after recrystallization. How can I improve the yield?

Low recovery is a trade-off for high purity in recrystallization.

  • Causality: The compound has some solubility in the cold solvent, leading to losses in the mother liquor. Using an excessive amount of solvent will exacerbate this issue.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves.

    • Cool the solution to a lower temperature. Ensure the solution is thoroughly chilled in an ice bath before filtration.

    • Wash the collected crystals with ice-cold solvent to minimize dissolution of the product.

    • Concentrate the mother liquor and perform a second recrystallization to recover more product. Be aware that the purity of this second crop will likely be lower.

Table 1: Recommended Solvent Systems for Recrystallization of Aromatic Ketones

Solvent/Solvent PairRationale
Ethanol/WaterGood for moderately polar compounds. The compound should be soluble in hot ethanol and insoluble in cold water.[4]
IsopropanolOften provides a good balance of solubility at high temperatures and insolubility at low temperatures for aromatic ketones.[4]
Acetone/HexaneA versatile solvent pair. The compound is dissolved in a minimal amount of hot acetone, and hexane is added until the solution becomes cloudy.[5]
Ethyl Acetate/HexaneSimilar to acetone/hexane, this is a good option for compounds of intermediate polarity.[5]
B. Silica Gel Chromatography

Q1: My compound is not separating from an impurity on the silica gel column.

Co-elution of the product and an impurity is a frequent challenge in chromatography.

  • Causality: The polarity of the product and the impurity are too similar for the chosen solvent system to resolve them on the stationary phase.

  • Troubleshooting Steps:

    • Optimize the mobile phase. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) will increase the retention time of both compounds and may improve separation. A shallow gradient elution can also be effective.

    • Use a longer column to increase the number of theoretical plates and improve resolution.

    • Try a different stationary phase. If the impurity is still not separating, consider using a different type of silica gel (e.g., with a different pore size) or an alternative stationary phase like alumina.

    • Check for overloading. Loading too much crude material onto the column will lead to broad peaks and poor separation.

Q2: My compound is streaking on the TLC plate and the column.

Streaking can lead to poor separation and contamination of fractions.

  • Causality: This can be caused by several factors, including the compound being too polar for the solvent system, interactions with the silica gel (e.g., acidic or basic compounds), or the presence of highly polar impurities.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase. This will help to move the compound more effectively along the stationary phase.

    • Add a small amount of a modifier to the mobile phase. For example, adding a small amount of triethylamine can help to prevent the streaking of basic compounds, while adding acetic acid can help with acidic compounds.

    • Pre-treat the crude sample. A simple filtration through a small plug of silica gel before loading onto the main column can remove highly polar impurities.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor their composition by TLC.

  • Fraction Analysis: Spot the collected fractions on a TLC plate and visualize under UV light. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.

DOT Diagram: Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting Start Poor Separation Check_Polarity Adjust Mobile Phase Polarity Start->Check_Polarity Co-elution Check_Loading Reduce Sample Load Start->Check_Loading Broad Peaks Longer_Column Use Longer Column Check_Polarity->Longer_Column No Improvement Success High Purity Achieved Check_Polarity->Success Resolved Change_Stationary_Phase Change Stationary Phase Longer_Column->Change_Stationary_Phase Still Poor Change_Stationary_Phase->Success Resolved Check_Loading->Success Resolved Streaking Streaking Observed Modify_Mobile_Phase Add Modifier (e.g., TEA, Acetic Acid) Streaking->Modify_Mobile_Phase Pre_Treat_Sample Pre-treat Sample Modify_Mobile_Phase->Pre_Treat_Sample No Improvement Modify_Mobile_Phase->Success Resolved Pre_Treat_Sample->Success Resolved

Caption: A logical workflow for troubleshooting common issues in column chromatography.

III. Purity Assessment

Achieving high purity requires accurate analytical methods to confirm the success of the purification strategy.

Q1: What is the best method to determine the purity of my final product?

A combination of analytical techniques is often the most reliable approach.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a UV detector is a common setup.[6]

  • Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC can provide high-resolution separation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound and identifying any remaining impurities. Quantitative NMR (qNMR) can also be used for purity determination.[7]

  • Mass Spectrometry (MS): Coupled with HPLC or GC (LC-MS or GC-MS), mass spectrometry can help to identify the molecular weights of any impurities, aiding in their structural elucidation.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniqueAdvantagesDisadvantages
HPLC High resolution, suitable for non-volatile compounds, quantitative.Requires a suitable chromophore for UV detection.
GC Very high resolution for volatile compounds.The compound must be thermally stable.
NMR Provides structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
LC-MS/GC-MS Provides molecular weight information for impurity identification.More complex instrumentation and data analysis.

DOT Diagram: Purity Analysis Workflow

Purity_Analysis_Workflow Start Purified Compound TLC Initial Check by TLC Start->TLC HPLC_GC Quantitative Analysis by HPLC or GC TLC->HPLC_GC Single Spot NMR Structural Confirmation by NMR HPLC_GC->NMR Purity >99% MS Impurity Identification by MS HPLC_GC->MS Impurity Peaks Detected Final_Purity Final Purity Assessment NMR->Final_Purity Correct Structure MS->Final_Purity Impurities Identified

Caption: A typical workflow for the comprehensive purity analysis of a synthesized compound.

IV. References

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Methyldibenzo[b,f]oxepin-10(11H)-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility issues encountered with 6-Methyldibenzo[b,f]oxepin-10(11H)-one during in vitro experimentation. The dibenzo[b,f]oxepine scaffold is a critical framework in medicinal chemistry, with derivatives showing a range of biological activities, including potential anticancer properties.[1][2][3][4][5] However, the hydrophobic nature of these compounds, including this compound, often presents significant solubility challenges in the aqueous environments of in vitro assays.

Understanding the Challenge: Physicochemical Properties

This compound (Molecular Formula: C₁₅H₁₂O₂, Molecular Weight: 224.25 g/mol ) is a hydrophobic molecule, a characteristic common to many polycyclic aromatic compounds.[2][6] Its structure, featuring a dibenzo[b,f]oxepine core, contributes to its low aqueous solubility.[1][7] A key indicator of its hydrophobicity is the calculated XLogP3 value of 3.9, which suggests a strong preference for non-polar environments over aqueous ones.[7] This inherent property is the primary reason for precipitation when the compound is introduced into cell culture media or aqueous assay buffers.

FAQs: Troubleshooting Solubility Issues

Here we address common questions and provide solutions for working with this compound.

Q1: My compound immediately precipitates when I add my DMSO stock solution to the cell culture medium. What's happening and how can I fix it?

A1: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The DMSO concentration drops significantly upon dilution, and the aqueous medium cannot maintain the compound in solution.[8]

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.[8]

  • Optimize the Dosing Procedure: Instead of adding the stock solution directly to the full volume of media, try a serial dilution approach.[8] Pre-warming the media to 37°C can also improve solubility.[8][9]

  • Increase Final DMSO Concentration (with caution): Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[10][11][12] However, it is crucial to determine the specific tolerance of your cell line as higher concentrations can be cytotoxic.[10][11][13] Always include a vehicle control with the same final DMSO concentration in your experiments.[13][14]

  • Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid and uniform dispersion.[8]

Q2: The media containing my compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?

A2: Delayed precipitation can be due to several factors related to the stability of your compound in the culture environment over time.

Potential Causes and Solutions:

  • Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature cycling, which may decrease the compound's solubility.[8][15] Minimize the time your plates are outside the incubator.

  • Media Evaporation: Over long-term experiments, evaporation can concentrate all components in the media, including your compound, potentially exceeding its solubility limit.[9][16] Ensure proper humidification in your incubator and consider using plates with low-evaporation lids.[16]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[8] Monitor the pH of your culture medium and change it more frequently if needed.

Q3: I've tried adjusting my concentration and DMSO levels, but I'm still having solubility issues. What other solubilizing agents can I use?

A3: If optimizing the solvent concentration is insufficient, several solubilizing agents can be employed. The choice of agent will depend on the specific assay and cell type.

Solubilizing AgentMechanism of ActionTypical Concentration RangeKey Considerations
Serum Proteins in serum, like albumin, can bind to hydrophobic compounds, aiding their solubility.[14][17]N/A (component of complete media)The presence of serum can interfere with some assays and may not be suitable for serum-free conditions.
Cyclodextrins (e.g., HP-β-CD) These cyclic oligosaccharides encapsulate hydrophobic molecules within their lipophilic core, increasing their aqueous solubility.[14][18][19][20][21][22]1-10% (w/v)Can sometimes interact with cell membranes or other assay components.[23]
Surfactants (e.g., Tween® 80, Pluronic® F-68) Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[24][25][26][27][28][29]0.01-1% (v/v)Can interfere with cell membranes and certain assay readouts. Ionic detergents are generally denaturing, while non-ionic and zwitterionic detergents are milder.[25][26][27]
Co-solvents (e.g., PEG 400, Glycerol) Reduce the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[14][28][30][31]1-10% (v/v)High concentrations can be toxic to cells or interfere with enzyme activity.[23]
Q4: Are there any alternatives to DMSO for preparing my stock solution?

A4: Yes, several other organic solvents can be used, though their compatibility with your specific in vitro assay must be verified.

Alternative Solvents:

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.[32]

  • Ethanol: Can be effective, but often more cytotoxic to cells than DMSO.[33][34][35]

  • N-Methyl-2-pyrrolidone (NMP): A less common but effective solvent for some compounds.[36]

  • Cyrene™: A greener, bio-based alternative to DMSO with comparable solvation properties and potentially lower toxicity in some systems.[37][38][39]

Important Note: When using any solvent, it is crucial to run a vehicle control to account for any effects the solvent itself may have on the assay.[13][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurate Weighing: Precisely weigh a small amount (e.g., 1-5 mg) of this compound using an analytical balance.[40][41][42]

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[10][41]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles and solvent evaporation.[23]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO as described in Protocol 1.[8]

  • Serial Dilutions: Perform a series of dilutions of the stock solution into your complete cell culture medium (pre-warmed to 37°C).[8] For example, create final concentrations ranging from 1 µM to 100 µM.

  • Visual Inspection: Immediately after dilution, visually inspect each solution for any signs of precipitation (cloudiness or visible particles).[8]

  • Incubation and Re-inspection: Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your assay duration (e.g., 24, 48, or 72 hours).

  • Final Assessment: After incubation, visually inspect the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[8]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Solubility Issue (Precipitation Observed) stock_prep Step 1: Review Stock Solution Preparation start->stock_prep dilution_method Step 2: Optimize Dilution Method stock_prep->dilution_method Stock OK success Success: Compound Soluble Proceed with Assay stock_prep->success Issue Resolved concentration Step 3: Adjust Final Concentration dilution_method->concentration Precipitation Persists dilution_method->success Issue Resolved solubilizers Step 4: Employ Solubilizing Agents concentration->solubilizers Precipitation Persists concentration->success Issue Resolved alt_solvents Step 5: Consider Alternative Solvents solubilizers->alt_solvents Still Insoluble solubilizers->success Issue Resolved alt_solvents->success Issue Resolved

Sources

Optimizing reaction conditions for the intramolecular cyclization of dibenzoxepinones.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of dibenzoxepinones via intramolecular cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Dibenzoxepinones are core structures in numerous biologically active molecules, and their efficient synthesis is a critical aspect of drug discovery and development.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the most common and effective intramolecular cyclization strategies. The guidance herein is based on a synthesis of peer-reviewed literature and extensive field experience to ensure you can overcome common synthetic hurdles and achieve your target compounds efficiently.

Structure of This Guide

This guide is divided into two main sections, each focusing on a major catalytic system for the key intramolecular C-O bond formation:

  • Section 1: Palladium-Catalyzed Intramolecular C-O Coupling (Buchwald-Hartwig Etherification)

    • This section will cover the most common modern approach, offering high functional group tolerance and catalytic efficiency.

  • Section 2: Copper-Catalyzed Intramolecular C-O Coupling (Ullmann Condensation)

    • This section addresses the classical method, which remains highly relevant, particularly for specific substrates and large-scale synthesis.

Each section includes:

  • A Troubleshooting Guide in a Q&A format to address specific experimental failures.

  • Frequently Asked Questions (FAQs) to clarify common points of confusion.

  • Detailed Experimental Protocols for representative reactions.

  • Visual Aids , including workflow diagrams, to illustrate decision-making processes.

Section 1: Palladium-Catalyzed Intramolecular C-O Coupling

Palladium-catalyzed C-O cross-coupling, particularly the Buchwald-Hartwig amination protocol adapted for etherification, is a cornerstone of modern synthetic chemistry for forming diaryl ethers.[1] Its application in an intramolecular fashion provides a powerful route to dibenzoxepinones from appropriately substituted precursors, such as 2-(2-halophenoxy)benzoic acids or related esters.

Troubleshooting Guide: Pd-Catalyzed Cyclization

Q1: My reaction shows no conversion of the starting material, or the yield of my dibenzoxepinone is very low. What are the most likely causes?

A1: Low or no conversion in a Pd-catalyzed C-O coupling is typically traced back to one of several critical factors: catalyst deactivation, inappropriate ligand choice, or suboptimal base and solvent selection.

  • Catalyst and Ligand Integrity:

    • Palladium Precursor: Ensure your Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Older or improperly stored sources can be less active.

    • Ligand Choice: The choice of phosphine ligand is paramount. For C-O bond formation, bulky, electron-rich biaryl phosphine ligands are generally required. If you are using a general-purpose ligand like BINAP, it may not be optimal.[2] Consider switching to a more specialized ligand. See the table below for suggestions.

    • Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst can lead to stalling. Try incrementally increasing the loading to 5-10 mol% in a test reaction.

  • Base and Solvent Effects:

    • Base Strength: C-O coupling requires a carefully chosen base. Strong, non-nucleophilic bases are preferred. If you are using a weaker base like K₂CO₃ and seeing poor results, consider switching to a stronger base like Cs₂CO₃ or a bulky alkoxide like K₃PO₄ or NaOtBu.[2]

    • Solvent Purity: The reaction is highly sensitive to oxygen and water. Ensure your solvent (typically toluene, dioxane, or xylenes) is rigorously degassed and anhydrous. Use of a glovebox or rigorous Schlenk line techniques is highly recommended.

  • Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, a gradual increase may be necessary. Microwave irradiation can also be an effective way to accelerate the reaction.[3]

Q2: I am observing significant amounts of a side product from the hydrodehalogenation of my aryl halide starting material. How can I minimize this?

A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, often promoted by β-hydride elimination from the palladium center or reaction with trace water.

  • Ligand Selection: This side reaction is highly dependent on the ligand. Ligands that promote rapid reductive elimination to form the C-O bond will outcompete the hydrodehalogenation pathway. Again, switching to a more specialized biaryl phosphine ligand can be beneficial.

  • Base Choice: Some bases can be sources of protons or promote decomposition pathways. Ensure your base is anhydrous. Using a carbonate or phosphate base is often less problematic than alkoxides in this regard.

  • Scrupulous Anhydrous Conditions: Any trace water can be a proton source. Ensure all reagents, solvents, and glassware are scrupulously dried.

Frequently Asked Questions (FAQs): Pd-Catalyzed Cyclization

Q: Which palladium source and ligand combination is the best starting point for optimizing my dibenzoxepinone synthesis?

A: A robust starting point for most substrates is the combination of Pd₂(dba)₃ as the palladium precursor and a bulky biaryl phosphine ligand such as XPhos or RuPhos . These ligands are known to be highly effective for C-O bond formation.

Parameter Initial Recommendation Alternative Options Rationale/Notes
Palladium Source Pd₂(dba)₃ (1-2 mol %)Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, often requiring no pre-activation. Pd(OAc)₂ is Pd(II) and will be reduced in situ.
Ligand XPhos (2-4 mol %)RuPhos, SPhos, BrettPhosThese bulky, electron-rich ligands facilitate the difficult reductive elimination step to form the C-O bond.
Base Cs₂CO₃ (1.5-2.0 equiv)K₃PO₄, NaOtBuCs₂CO₃ is highly effective and generally applicable. K₃PO₄ is a good, less expensive alternative.
Solvent Toluene or DioxaneXylenesMust be anhydrous and degassed. Toluene is often the first choice.
Temperature 100-110 °C80-120 °CReaction temperature is substrate-dependent. Monitor by TLC or LC-MS.

Q: Can I use microwave heating to accelerate the cyclization?

A: Yes, microwave-assisted synthesis can be highly effective for this transformation, often dramatically reducing reaction times from hours to minutes.[3] A typical starting point would be to run the reaction at 120-150 °C for 15-30 minutes in a sealed microwave vial. Optimization of time and temperature will be necessary for your specific substrate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yielding Pd-catalyzed intramolecular cyclization.

troubleshooting_pd start Low Yield / No Reaction check_reagents Verify Reagent Quality (Pd source, ligand, solvent) start->check_reagents Initial Check change_ligand Switch to Bulky Biaryl Phosphine Ligand (e.g., XPhos, RuPhos) check_reagents->change_ligand Reagents OK change_base Switch to Stronger Base (e.g., Cs2CO3, K3PO4) change_ligand->change_base Still Low Yield increase_temp Increase Reaction Temperature (up to 120°C) or use Microwave change_base->increase_temp Still Low Yield optimize Reaction Optimized increase_temp->optimize Success ullmann_logic precursor Precursor (e.g., 2-(2-Bromophenoxy)benzoic acid) conditions Reaction Conditions - Copper Catalyst (e.g., CuI) - Ligand (e.g., Phenanthroline) - Base (e.g., Cs2CO3) - Solvent (e.g., Toluene) - Heat (80-140°C) cyclization Intramolecular C-O Bond Formation precursor->cyclization Subjected to product Dibenzoxepinone Product cyclization->product Yields

Caption: Key components of an intramolecular Ullmann reaction.

References

  • Optimization of Ullmann-type reaction conditions [a] | Download Table . ResearchGate. Available at: [Link]

  • Benzoxepine formation by the 1,7 electrocyclisation of diene-conjugated carbonyl ylides: studies on relative rates of cyclisation via intramolecular competition reactions . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Microwave-assisted one-pot synthesis of dibenzo[b,d]oxepines via domino C–C coupling and a cyclo-condensation pathway . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines . PMC - NIH. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products . PMC - NIH. Available at: [Link]

  • Metal Catalyzed Coupling/Carbonylative Cyclizations for Accessing Dibenzodiazepinones: An expedient route to Clozapine and other drugs . Beilstein Archives. Available at: [Link]

  • Possible intramolecular cyclization reactions of 7h . ResearchGate. Available at: [Link]

  • Dibenzo[b]oxepines: Synthesis Review | PDF . Scribd. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis . MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications . JOCPR. Available at: [Link]

  • Intramolecular cyclization under acidic conditions for the... . ResearchGate. Available at: [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones . ResearchGate. Available at: [Link]

  • Construction of atropisomeric benzoxepinone-embedded styrenes via intramolecular [3+2] cycloaddition and catalytic kinetic resolution . Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions . PMC - PubMed Central. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. Available at: [Link]

  • Synthesis of 2,7-Dihydrooxepine-spirodithiophene Derivatives via an Intramolecular Ring Closure Reaction . NIH. Available at: [Link]

  • (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products . ResearchGate. Available at: [Link]

  • Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization . MDPI. Available at: [Link]

  • The direct oxidative diene cyclization and related reactions in natural product synthesis . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate . MDPI. Available at: [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes . Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Preventing degradation of 6-Methyldibenzo[b,f]oxepin-10(11H)-one in solution during experiments.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Solution

Welcome to the technical support center for 6-Methyldibenzo[b,f]oxepin-10(11H)-one. This resource is designed to provide you with in-depth guidance on handling and utilizing this compound in your experiments while maintaining its integrity. As Senior Application Scientists, we understand the critical importance of compound stability for the validity and reproducibility of your research. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a primary indicator of compound degradation. The breakdown of this compound in solution can lead to a decrease in its effective concentration and the formation of new, potentially interfering substances. This can manifest as diminished biological activity, altered kinetic profiles, or unexpected side reactions. Factors such as solvent choice, pH, exposure to light and air, and storage conditions can all contribute to degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on its chemical structure, which contains a dibenzo[b,f]oxepin core with both an ether linkage and a ketone functional group, this compound is susceptible to several degradation pathways:

  • Oxidative Degradation: The ether linkage is prone to oxidation, especially in the presence of atmospheric oxygen. This can proceed via a radical mechanism to form hydroperoxides, which can further decompose.

  • Photodegradation: The ketone functional group can absorb UV light, leading to photochemical reactions. This can involve the formation of excited triplet states that can then undergo various reactions, including hydrogen abstraction or fragmentation.

  • Hydrolysis: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the oxepin ring. The ketone group's adjacent C-H bonds are also acidic and can participate in base-catalyzed reactions.[1]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: For optimal stability, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules and is relatively inert.[2] However, it is crucial to use anhydrous DMSO as it is highly hygroscopic, and the presence of water can facilitate hydrolysis.[3][4] For working solutions, the choice of solvent will depend on the specific experimental requirements, but it is essential to select a solvent that is inert to the compound and does not promote degradation.

Q4: How should I store stock solutions to ensure long-term stability?

A4: Proper storage is critical for preventing degradation. We recommend the following:

  • Aliquoting: To avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation, divide the stock solution into small, single-use aliquots.[5]

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term storage.

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[6][7][8]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: The solution of this compound has developed a yellow tint.

  • Possible Cause: A yellow discoloration is often a sign of oxidation or photodegradation.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum. This will remove dissolved oxygen.

    • Work in Low-Light Conditions: Prepare and handle solutions in a dimly lit area or use a fume hood with the sash lowered to minimize exposure to ambient light.[6]

    • Add an Antioxidant: If compatible with your experimental design, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution to inhibit oxidative degradation.

Issue 2: I observe unexpected peaks in my HPLC analysis of the compound solution.

  • Possible Cause: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent the degradation products.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you to understand the degradation profile of the compound under various stress conditions.[9][10][11][12]

    • Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all potential degradation products.[13][14][15][16][17] Refer to the "Protocol for Developing a Stability-Indicating HPLC Method" section for guidance.

    • Review Handling Procedures: Re-evaluate your solution preparation and storage procedures to identify any potential sources of contamination or stress that could be causing degradation.

Experimental Protocols

Protocol for Preparation of a Stable Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (high purity)

    • Amber-colored glass vials with PTFE-lined caps

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Allow the solid compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.

    • Weigh the desired amount of this compound in a tared amber vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Gently vortex the vial until the compound is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Immediately and tightly cap the vial.

    • Aliquot the stock solution into smaller, single-use amber vials, purging each with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol for a Forced Degradation Study

This study will help you understand the stability of this compound under various stress conditions.[9][10][11][12]

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide to the solution and keep at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a defined period.[18]

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C) for 24 hours.

  • Neutralize (for acid and base hydrolysis samples): After the stress period, neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.

  • Analyze: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method.

Protocol for Developing a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying this compound and its degradation products.[13][14][15][16][17]

ParameterRecommendationRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar organic compounds.
Mobile Phase A 0.1% Formic acid in waterProvides a slightly acidic pH to improve peak shape and ionization for mass spectrometry.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start with a low percentage of organic phase (e.g., 30% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes.To effectively separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound with a UV-Vis spectrophotometer.Provides the highest sensitivity for the parent compound. A diode array detector (DAD) is recommended to monitor for the appearance of degradation products with different UV spectra.
Injection Volume 10 µLA typical injection volume.

Method Validation: Once developed, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[9]

Visualizations

Proposed Degradation Pathways

Potential Degradation Pathways A This compound B Hydroperoxide Intermediate A->B Oxidation (O2) D Photodegradation Products (e.g., radical species, rearranged products) A->D Photolysis (UV light) E Hydrolysis Products (ring cleavage) A->E Hydrolysis (Acid/Base) C Ring-Opened Products B->C Decomposition

Caption: Proposed degradation pathways for this compound.

Workflow for Troubleshooting Degradation

Troubleshooting Workflow start Inconsistent Results or Visible Degradation check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review Solution Preparation (Solvent, Degassing, Handling) start->check_handling analyze_sample Analyze Sample by Stability-Indicating HPLC check_storage->analyze_sample check_handling->analyze_sample degradation_present Degradation Products Detected? analyze_sample->degradation_present implement_corrective_actions Implement Corrective Actions: - Use fresh, anhydrous solvent - Degas solvent - Work in low light - Aliquot and store at -80°C degradation_present->implement_corrective_actions Yes no_degradation No Degradation Products degradation_present->no_degradation No re_evaluate Re-evaluate Experiment implement_corrective_actions->re_evaluate investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: A systematic workflow for troubleshooting compound degradation issues.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Solvent Selection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. Available at: [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. A&A Thermal. Available at: [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. Available at: [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Rondaxe. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. Available at: [Link]

  • Chemical Storage Guidelines. Louisiana State University. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • Systemic pH modifies ketone body production rates and lipolysis in man. ResearchGate. Available at: [Link]

  • Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data. PubMed. Available at: [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Available at: [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Available at: [Link]

  • How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]

  • Ketone. Wikipedia. Available at: [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available at: [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • What is stability of aldehyde and ketone?. Quora. Available at: [Link]

  • Investigating what makes fruit go brown. Practical Biology. Available at: [Link]

  • 12th Chemistry Practical Solutions. Scribd. Available at: [Link]

  • Apples 101: How to Prevent Browning. Yes! Apples. Available at: [Link]

  • Preserving Color and Preventing Browning of Foods. Penn State Extension. Available at: [Link]

  • Activity – Slowing Apple Browning. American Chemical Society. Available at: [Link]

Sources

Minimizing off-target effects of 6-Methyldibenzo[b,f]oxepin-10(11H)-one in cellular assays.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for researchers utilizing 6-Methyldibenzo[b,f]oxepin-10(11H)-one. This guide is designed to provide in-depth, practical advice in a direct question-and-answer format to help you navigate the complexities of its use in cellular assays, with a core focus on ensuring data integrity by minimizing and identifying potential off-target effects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound and its application.

Question: What is this compound and what are its known biological activities?

Answer: this compound is a derivative of the dibenzo[b,f]oxepine scaffold, a chemical structure known for its significant and diverse pharmacological properties.[1][2] The core scaffold is found in compounds with antidepressant, anxiolytic, anti-inflammatory, and antipsychotic activities.[1][2] Specifically, this compound has demonstrated notable in vitro cytotoxicity against several human cancer cell lines, including NCI-H460 (lung), HL-60 (leukemia), and NCI-H292 (lung), suggesting its potential as a candidate for anticancer agent development.[1] Its mechanism is thought to involve the induction of apoptosis by modulating key pathways related to cell survival and proliferation.[1]

Question: What are "off-target" effects, and why should I be concerned when using this compound?

Answer: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target.[3] These interactions are a critical concern because the dibenzo[b,f]oxepine scaffold is known to interact with a wide range of biological molecules, including neurotransmitter systems and inflammatory enzymes.[1][2] Such unintended interactions can lead to:

  • Unexplained Cytotoxicity: Observing cell death or stress that is unrelated to the primary mechanism of action.[4]

  • Poor Translatability: Results that are difficult to reproduce or translate into more complex biological systems due to the compound's promiscuous activity.

Given the structural class of this compound, a proactive strategy to identify and minimize off-target effects is essential for generating reliable and publishable data.

Question: How do I select the optimal concentration of this compound for my experiment to reduce off-target risks?

Answer: Selecting the correct concentration is the single most critical factor in minimizing off-target effects. High concentrations of any small molecule are more likely to engage lower-affinity, off-target proteins.[3][4] The best practice is to use the lowest concentration that produces the desired on-target effect.

The ideal approach is to perform a dose-response curve for your specific cell line and assay.[5] This will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). For your experiments, it is recommended to use concentrations at or near the EC50/IC50 value.[6] Using concentrations significantly above this value (e.g., >10x IC50) dramatically increases the risk of off-target activity.[6]

Parameter Definition Guideline for Use
IC50 / EC50 The concentration at which the compound elicits 50% of its maximal effect.Use concentrations in the range of 1x to 3x the determined IC50/EC50 value for your assay.
Cmax The peak of the dose-response curve, representing the maximal efficacy.Avoid using concentrations that saturate the response, as this provides no additional on-target benefit and increases off-target risk.[5]
>10 µM Concentration ThresholdBe highly cautious with inhibitors that are only effective in cellular assays at concentrations above 10 µM, as this may indicate non-specific activity.[6]

Question: My cells show significant toxicity after treatment. How can I determine if this is an on-target or off-target effect?

Answer: This is a common and important challenge. High cytotoxicity can be a valid on-target effect (especially for an anti-cancer compound) or an unintended off-target consequence.[4] To distinguish between these possibilities, you should:

  • Compare Potency: Determine the dose-response curve for cytotoxicity (CC50) and compare it to the dose-response for your desired on-target effect (EC50). A large window between the two values (a high CC50/EC50 ratio) suggests the on-target effect is distinct from general toxicity.[4]

  • Use a Target-Null Cell Line: If possible, test the compound in a cell line that does not express the intended target protein. Observing toxicity in this null cell line is a strong indicator of off-target effects.[4]

  • Rescue Experiment: If the on-target effect is enzymatic inhibition, try to "rescue" the cells from the phenotype by adding an excess of the enzyme's product. If the cells are rescued, the effect is more likely on-target.

Section 2: Troubleshooting Guides & Advanced Validation

This section provides detailed workflows for addressing specific, complex experimental challenges.

Question: I'm observing a clear phenotype, but I need to rigorously prove it's linked to my intended target and not an off-target of this compound. What is the recommended validation workflow?

Answer: A multi-step, evidence-based workflow is required to build a strong case for on-target activity. Simply observing a phenotype after adding a compound is insufficient. The following workflow outlines a self-validating system to confirm your results.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Interpretation phenotype Observe Phenotype with 6-Methyldibenzo[...]one dose_response Generate Dose-Response Curve (Determine IC50) phenotype->dose_response Quantify Effect orthogonal Test Orthogonal Inhibitor (Different Scaffold, Same Target) dose_response->orthogonal genetic Genetic Knockdown/Knockout (siRNA, CRISPR) of Target dose_response->genetic cetsa Confirm Target Engagement (e.g., Cellular Thermal Shift Assay) dose_response->cetsa decision1 Phenotype Recapitulated? orthogonal->decision1 decision2 Phenotype Abolished? genetic->decision2 decision3 Target Stabilized? cetsa->decision3 conclusion_on High Confidence: On-Target Effect conclusion_off High Confidence: Off-Target Effect decision1->conclusion_on Yes decision1->conclusion_off No decision2->conclusion_on Yes decision2->conclusion_off No decision3->conclusion_on Yes decision3->conclusion_off No

Caption: Workflow for validating on-target vs. off-target effects.

  • Step 2: Genetic Validation: This is a gold-standard technique. Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target protein.[4] If the phenotype disappears or is significantly reduced upon target depletion, it provides powerful evidence for on-target activity.

  • Step 3: Confirm Target Engagement: Directly measure if your compound is binding to the intended target in the complex environment of the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4] It assesses target engagement by measuring changes in the thermal stability of the protein when the compound is bound.

Question: How can I proactively assess the broader selectivity profile of this compound?

Answer: To understand the potential for off-target effects before you begin extensive cellular experiments, you can perform selectivity profiling. This involves screening the compound against a large panel of related proteins (e.g., kinases) to identify unintended interactions.[7] This is particularly important for compounds targeting protein families with conserved binding sites, such as the ATP-binding pocket of kinases.[8][9]

Profiling Method Principle Advantages Considerations
Biochemical Kinase Panels Measures the compound's ability to inhibit the activity of a large number of purified kinases in vitro.[7][8]Broad coverage of the kinome; provides quantitative IC50 values for off-targets.Does not account for cell permeability or intracellular target engagement.
Competitive Binding Assays Measures the displacement of a known, tagged ligand from a panel of kinases by the test compound.[8]High-throughput; directly measures binding affinity (Kd).In vitro method; may not perfectly correlate with cellular activity.
Cell-Based Profiling Uses cellular assays to measure the effect of the compound on various signaling pathways.[10]More physiologically relevant as it accounts for cellular context.Can be complex to interpret; the observed effect may be downstream of the direct off-target.
Inhibitor Affinity Chromatography The compound is immobilized on a matrix to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[9]Unbiased discovery of potential off-targets.Can be technically challenging; may identify non-functional interactions.

Section 3: Key Experimental Protocols

Protocol 1: Generating a Cellular Dose-Response Curve

This protocol outlines the steps to determine the IC50/EC50 of this compound for a specific cellular phenotype.

  • Cell Seeding: Plate your cells in a multi-well format (e.g., 96-well plate) at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from this stock. A common approach is a 10-point, 3-fold dilution series to cover a wide concentration range (e.g., 30 µM down to 1.5 nM).

  • Treatment: Add the diluted compound to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "untreated" controls.

  • Incubation: Incubate the cells for a duration appropriate for your specific assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your cellular assay (e.g., measure cell viability with a reagent like CellTiter-Glo®, quantify a specific protein by western blot, or measure reporter gene activity).

  • Data Analysis:

    • Normalize the data: Set the vehicle-only control as 100% activity (or 0% inhibition) and a maximal inhibitor/positive control as 0% activity (or 100% inhibition).

    • Plot the response against the log of the compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the data and calculate the IC50/EC50 value.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a simplified workflow to verify that this compound binds its intended target in intact cells.

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one group of cells with a working concentration of the compound (e.g., 10x IC50) and another group with vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of the target protein remaining in the soluble fraction by Western Blot or another protein quantification method.

  • Interpretation: A successful target engagement will result in a "thermal shift," where the target protein remains soluble at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.[4] This indicates that ligand binding has stabilized the protein against heat-induced denaturation.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Dar, A. C., & Shokat, K. M. (2011). Nature chemical biology, 7(4), 215-221. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Scientific Reports. (2017). Bioinformatics, 33(20), 3249-3256. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Godl, K., et al. (2004). Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Bajorath, J., et al. (2018). Molecular Informatics, 37(9-10), e1800024. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. (2018). Proceedings of the National Academy of Sciences, 115(51), 12939-12944. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. Indian Journal of Pharmacology. (2011). Indian Journal of Pharmacology, 43(1), 2-8. [Link]

  • Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. ACS Chemical Biology. (2020). ACS Chemical Biology, 15(2), 333-341. [Link]

  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. (2020). International Journal of Molecular Sciences, 21(18), 6867. [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemical Engineering & Process Techniques. (2013). Chemical Engineering & Process Techniques, 1(1), 1004. [Link]

  • Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Dose-Response. (2015). Dose-Response, 13(3), 1559325815598539. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • High-throughput screening assays to discover small-molecule inhibitors of protein interactions. Current Drug Discovery Technologies. (2008). Current Drug Discovery Technologies, 5(3), 190-199. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery. (2021). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(7), 849-857. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. (2023). Frontiers in Genome Editing, 5, 1229443. [Link]

  • Unconventional dose response curves. How does one explain a U-shaped curve? ResearchGate. (2017). [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences. (2023). International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. ResearchGate. (2008). [Link]

  • 11H-dibenzo[b,f]oxepin-10-one oxime. PubChem. [Link]

Sources

Scaling up the synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one for preclinical studies.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important tricyclic ketone, a key intermediate for various pharmacologically active molecules.[1][2] As you scale up this synthesis for preclinical studies, you may encounter challenges ranging from low yields to purification difficulties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Core Synthesis Strategy & Common Challenges

The most direct and widely employed route for constructing the this compound core is through an intramolecular Friedel-Crafts acylation of a 2-(o-tolyloxy)phenylacetic acid precursor.[3][4] This key cyclization step, while effective, is the primary source of variability in yield and purity.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-Bromophenylacetic acid C 2-(o-tolyloxy)phenylacetic acid A->C Ullmann Condensation (CuI, Base) B o-Cresol B->C D Acid Chloride Formation (e.g., (COCl)₂, SOCl₂) C->D E Friedel-Crafts Acylation (e.g., AlCl₃, PPA) D->E F This compound E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure Product (>97%) H->I

Caption: General workflow for the synthesis of the target compound.

This guide will focus primarily on troubleshooting the critical cyclization step and addressing common issues encountered during the entire process.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Q1: My Friedel-Crafts cyclization yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yield in the intramolecular Friedel-Crafts acylation is the most common issue. The problem often lies in one of three areas: the quality of the starting material, the activation of the acylating agent, or the cyclization conditions themselves.

Possible Causes & Solutions:

  • Incomplete Conversion to the Acid Chloride: The conversion of 2-(o-tolyloxy)phenylacetic acid to its acid chloride must be quantitative. If unreacted acid is carried into the Friedel-Crafts step, it will not cyclize and complicates purification.

    • Diagnostic Step: Before adding the Lewis acid, carefully take a small aliquot of the reaction mixture (after the acid chloride formation step), quench it with methanol, and analyze by TLC or LC-MS to confirm the absence of the starting carboxylic acid.

    • Solution: Use a slight excess (1.2-1.5 eq.) of oxalyl chloride or thionyl chloride. If using oxalyl chloride, a catalytic amount of DMF is essential.[3] Ensure the reaction is run under strictly anhydrous conditions.

  • Lewis Acid Activity and Stoichiometry: Aluminum chloride (AlCl₃) is highly hygroscopic. Inactive (wet) AlCl₃ is a primary cause of reaction failure. Additionally, incorrect stoichiometry can lead to incomplete reaction or side products.

    • Solution: Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened bottle stored in a desiccator. For this specific intramolecular reaction, at least 2.0 equivalents of AlCl₃ are often required: one to coordinate with the newly formed ketone and another to act as the catalyst. We recommend starting with 2.5 equivalents.

  • Harsh Reaction Conditions Leading to Decomposition: High temperatures or prolonged reaction times can lead to decomposition or the formation of undesired isomers.

    • Solution: Add the AlCl₃ portion-wise at 0 °C to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor closely by TLC. The reaction is often complete within 1-3 hours.[3] Over-stirring at high temperatures is rarely beneficial.

Troubleshooting Flowchart:

G start Low Cyclization Yield q1 Is acid chloride formation complete? start->q1 sol1 Use 1.5 eq. (COCl)₂ + cat. DMF. Confirm conversion via Me-ester. q1->sol1 No q2 Is AlCl₃ fresh & anhydrous? q1->q2 Yes sol2 Use fresh, anhydrous AlCl₃. Ensure >2.0 eq. q2->sol2 No q3 Was reaction temperature controlled? q2->q3 Yes sol3 Add AlCl₃ at 0 °C. Allow to warm to RT slowly. Monitor via TLC. q3->sol3 No end_node Consider alternative cyclizing agents (e.g., PPA, Eaton's Reagent) q3->end_node Yes

Sources

Resolving inconsistencies in bioactivity data for 6-Methyldibenzo[b,f]oxepin-10(11H)-one.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyldibenzo[b,f]oxepin-10(11H)-one

A Guide to Resolving Inconsistent Bioactivity Data

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of this dibenzoxepin scaffold. It is common to encounter variability and inconsistencies in early-stage discovery. This document provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve these issues, ensuring the integrity and reproducibility of your data.

The core structure of this compound (Molecular Formula: C₁₅H₁₂O₂) is a tricyclic aromatic system.[1] While offering a rigid scaffold for ligand design, such structures can present challenges including poor aqueous solubility and potential for assay interference. This guide will address these possibilities systematically.

Frequently Asked Questions (FAQs)

Q1: My IC₅₀ values for this compound are highly inconsistent. My fluorescence-based biochemical assay shows potent activity (e.g., IC₅₀ < 1 µM), but this activity is lost or significantly weaker (IC₅₀ > 30 µM) in my cell-based assay. What is the likely cause?

This is a classic and critical observation in early drug discovery. The discrepancy between biochemical and cell-based potency points toward several potential issues, most commonly related to either compound properties or the specific biology of the cellular environment.

Most Likely Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration.

  • Compound Instability or Metabolism: The compound may be rapidly metabolized by cellular enzymes into an inactive form.

  • Assay Interference: The compound may be a "false positive" in your biochemical assay, interfering with the detection technology itself rather than acting on the biological target.[2] Aromatic, heterocyclic structures like this one can interfere with fluorescence readouts.[3][4]

Troubleshooting Workflow:

  • Rule out Assay Interference: The first step is to confirm the biochemical activity is genuine. Run an orthogonal assay using a different detection method (e.g., luminescence, absorbance, or a biophysical method like Surface Plasmon Resonance).[5][6][7] If the activity disappears in the orthogonal assay, the compound is likely an artifact of the primary assay format.[8]

  • Assess Cell Permeability: Use a standard method like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine the compound's passive permeability.

  • Evaluate Compound Stability: Incubate the compound in cell lysate or with liver microsomes and measure its concentration over time using LC-MS to assess metabolic stability.

  • Test for Efflux: Run the cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency would suggest the compound is an efflux substrate.

Q2: The compound shows activity, but the dose-response curve is unusually steep (high Hill slope) or bell-shaped. How should I interpret this?

An unusual dose-response curve is a significant red flag. A "bell-shaped" or U-shaped curve often indicates complex pharmacology, toxicity, or, most commonly, an experimental artifact.

Most Likely Causes:

  • Compound Aggregation: At higher concentrations, the compound may be coming out of solution and forming aggregates.[9] These aggregates can non-specifically inhibit enzymes or interfere with assay signals, leading to a loss of activity at the highest concentrations as the aggregates become larger and less bioavailable.[10][11] This is a very common mechanism for assay interference.[9]

  • Cytotoxicity: In cell-based assays, high concentrations of the compound may be causing cell death, which can confound the readout of assays measuring a specific pathway.

  • Complex Mechanism of Action: While less common, some compounds can have biphasic effects on their targets or engage multiple targets at different concentrations.

Troubleshooting Workflow:

  • Determine Kinetic Solubility: This is the most critical first step. Measure the compound's solubility directly in your assay buffer using a method like nephelometry.[12][13] If the observed activity only occurs at concentrations above the solubility limit, aggregation is the most likely cause.

  • Detergent Sensitivity Test: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced or eliminated, this is strong evidence of aggregation-based inhibition.[9]

  • Visualize with Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates as the compound concentration increases in the assay buffer.

Q3: this compound is showing activity against multiple, unrelated targets in our screening panel. How can we determine if this is a promiscuous compound or a non-specific artifact?

Activity against multiple targets can mean a compound has a desirable polypharmacology or that it is a frequent-hitter/nuisance compound. Distinguishing between these possibilities is essential to avoid wasting resources.

Most Likely Causes:

  • Pan-Assay Interference Compound (PAINS): The compound may contain a substructure known to cause interference in many different assays.[14][15] These compounds often act through non-specific mechanisms like chemical reactivity, redox cycling, or assay technology interference.[16]

  • Compound Aggregation: As mentioned in Q2, aggregation is a primary cause of non-specific, promiscuous inhibition that can appear across many different assays.[17]

  • Chemical Reactivity: The compound itself might be chemically reactive, covalently modifying proteins in a non-specific manner.

  • Impurities: The compound sample may be contaminated with an impurity that is responsible for the activity.[18][19]

Troubleshooting Workflow:

  • PAINS Substructure Analysis: Use computational filters (freely available tools exist online) to check if the this compound scaffold contains any known PAINS alerts.[20]

  • Confirm Compound Identity and Purity: Use LC-MS and NMR to confirm the structure and assess the purity of your compound batch. A purity of >95% is required for reliable data.

  • Run a Counterscreen for Aggregation: As described above, test for detergent sensitivity. This is one of the most effective methods to flag aggregation-based promiscuity.[9]

  • Perform Biophysical Validation: Use a label-free technology like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a Cellular Thermal Shift Assay (CETSA) to confirm direct, physical binding between the compound and at least one of its putative targets.[8][21] This provides the strongest evidence for a specific interaction.

Data Summary: Hypothetical Troubleshooting Scenario

The following table illustrates a hypothetical data set for this compound that would lead a researcher to suspect assay interference and aggregation.

Assay TypeTargetDetection MethodIC₅₀ (µM)Hill Slope
Biochemical Assay 1Kinase AFluorescence (FP)0.82.5
Biochemical Assay 2Protease BFluorescence (FRET)1.22.1
Orthogonal Assay 1 Kinase A Luminescence (ADP-Glo) > 50 N/A
Detergent Test Protease B (FRET) +0.01% Triton X-100 > 50 N/A
Cell-Based AssayApoptosisCaspase-Glo (Luminescence)> 50N/A
Kinetic SolubilityN/ANephelometry5.5 µMN/A

Interpretation: The potent activity seen in the fluorescence-based assays disappears in the luminescence-based orthogonal assay and in the presence of detergent. Furthermore, the activity is only observed at concentrations near or above the compound's measured kinetic solubility. This data strongly suggests the initial hits were false positives caused by compound aggregation and interference with the fluorescence readout.[2][22]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol determines the concentration at which a compound begins to precipitate in a specific aqueous buffer, a critical parameter for identifying potential aggregation.[12][13]

Materials:

  • This compound (10 mM stock in 100% DMSO)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Clear, 96-well or 384-well microplates

  • Nephelometer plate reader

Procedure:

  • Prepare a serial dilution of the compound stock in DMSO.

  • In the microplate, add assay buffer to the wells.

  • Add a small, fixed volume of the DMSO compound stocks to the assay buffer wells to achieve the final desired concentrations (ensure the final DMSO concentration is consistent and low, typically ≤1%).

  • Mix the plate thoroughly by shaking for 2 minutes.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the light scattering at a suitable wavelength (e.g., 650 nm) using the nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation. This concentration is the kinetic solubility limit.

Protocol 2: Orthogonal Hit Confirmation Using a Luminescence-Based Assay

This protocol describes a generic switch in technology to validate a hit from a fluorescence-based screen, thereby eliminating technology-specific artifacts.[7][21]

Materials:

  • Validated hit compound (e.g., this compound)

  • Target enzyme and substrate

  • Luminescence-based detection kit (e.g., ADP-Glo™ for kinases, Caspase-Glo® for caspases)

  • White, opaque microplates suitable for luminescence

Procedure:

  • Prepare a dose-response curve of the compound by serial dilution.

  • Add the enzyme and buffer to the wells of the opaque plate.

  • Add the compound dilutions to the wells.

  • Incubate for a pre-determined time to allow for compound-target binding.

  • Initiate the enzymatic reaction by adding the substrate/ATP mixture.

  • Allow the reaction to proceed for the optimized time.

  • Stop the reaction and add the luminescence detection reagent according to the manufacturer's protocol.

  • Incubate as required for the luminescent signal to develop.

  • Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal versus compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀. A lack of inhibition in this format, when compared to a fluorescence assay, strongly suggests the original hit was a false positive.[8]

Visual Diagrams

G cluster_0 Initial Observation cluster_1 Artifact Investigation cluster_2 Conclusion A Inconsistent Bioactivity Data (Biochemical vs. Cellular) B Step 1: Assess Solubility (Nephelometry) A->B C Is activity concentration > solubility limit? B->C D Step 2: Run Orthogonal Assay (e.g., Luminescence) C->D No F Step 3: Test for Aggregation (Detergent Sensitivity) C->F Yes E Is activity maintained? D->E E->F No I Potential True Hit (Proceed to Cellular Analysis) E->I Yes G Is activity sensitive to detergent? F->G G->D No H High Confidence Artifact (Aggregation / Interference) G->H Yes

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Pan-assay interference compounds – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Orthogonal Assay Service. (n.d.). Creative Biolabs. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(1), 69-79. [Link]

  • Auld, D. S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(6), 751-768. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Capuzzi, S. J., et al. (2017). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biomolecular Screening, 22(3), 334-351. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(8), 1969-1971. [Link]

  • Coussens, N. P., et al. (2018). Avoiding Fluorescence Assay Interference-The Case for Diaphorase. SLAS Discovery, 23(1), 1-10. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Wang, G., et al. (2020). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Molecules, 25(21), 5026. [Link]

  • Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]

  • Solubility Assessment Service. (n.d.). Creative Biolabs. [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. [Link]

  • Pope, A. J., & Haupts, U. M. (2005). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening, 10(5), 441-449. [Link]

  • Siramshetty, V., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(5), 2213-2226. [Link]

  • Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. [Link]

  • The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. (2019). Pharmaceutical Research, 36(12), 173. [Link]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429-1435. [Link]

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2013). ResearchGate. [Link]

  • Interference with Fluorescence and Absorbance. (2018). PubMed. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating 6-Methyldibenzo[b,f]oxepin-10(11H)-one as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 6-Methyldibenzo[b,f]oxepin-10(11H)-one as a potential tubulin polymerization inhibitor. We will delve into the established mechanisms of action of benchmark compounds, present detailed experimental protocols for robust validation, and offer a comparative analysis of hypothetical data. Our approach emphasizes scientific integrity, ensuring that each experimental step contributes to a self-validating system for assessing the therapeutic potential of this novel compound.

The Dynamic Cytoskeleton: A Prime Target for Anticancer Therapeutics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a crucial component of the cellular cytoskeleton.[1][2] Their constant state of assembly (polymerization) and disassembly (depolymerization) is fundamental to several cellular processes, most notably the formation of the mitotic spindle during cell division.[2] The critical role of microtubule dynamics in cell proliferation has made them a prime target for the development of anticancer agents.[3][4]

Tubulin-targeting agents are broadly classified into two major categories:

  • Microtubule Stabilizing Agents: These compounds, such as paclitaxel (Taxol®), bind to polymerized microtubules, preventing their disassembly. This leads to the formation of abnormal, non-functional microtubule bundles, ultimately causing cell cycle arrest and apoptosis.[3][5][6][7]

  • Microtubule Destabilizing Agents: This class of inhibitors interferes with tubulin polymerization. They can be further subdivided based on their binding site on the tubulin dimer:

    • Colchicine-site binders: These agents bind to the β-tubulin subunit at the interface with the α-tubulin subunit, inducing a conformational change that prevents the incorporation of the dimer into a growing microtubule.[8][9][10]

    • Vinca-site binders: Vinca alkaloids bind to a distinct site on β-tubulin, leading to the formation of non-functional spiral aggregates and preventing the assembly of microtubules.[11][12][13]

This compound is a dibenzoxepin derivative that has demonstrated in vitro cytotoxicity against various human cancer cell lines, including lung and leukemia cells.[14] This observed bioactivity suggests a potential role as an anticancer agent, and its structural features warrant investigation into its mechanism of action, with a particular focus on the disruption of microtubule dynamics. Recent studies have also highlighted the potential for dibenzo[b,f]oxepine derivatives to act as microtubule inhibitors, further supporting this line of inquiry.[15][16] This guide outlines the necessary experimental procedures to validate this hypothesis.

Comparative Analysis of Tubulin-Targeting Agents

To effectively evaluate this compound, its activity must be benchmarked against well-characterized tubulin inhibitors. The table below summarizes the key characteristics of representative compounds from each class.

Compound Class Example Binding Site on Tubulin Mechanism of Action Effect on Microtubules
TaxanePaclitaxelβ-tubulin (within the polymer)Promotes microtubule assembly and prevents depolymerization.[5][6][]Stabilization
Colchicine-site InhibitorColchicineβ-tubulin (dimer interface)Inhibits tubulin polymerization by inducing a conformational change.[8][18]Destabilization
Vinca AlkaloidVinblastineβ-tubulin (Vinca domain)Induces tubulin self-association into spiral aggregates, preventing microtubule formation.[11][12][19]Destabilization
Test Compound This compound To be determined Hypothesized to inhibit tubulin polymerization Hypothesized to be destabilizing

Experimental Validation: A Step-by-Step Approach

A multi-faceted experimental approach is essential to conclusively validate this compound as a tubulin polymerization inhibitor. This involves progressing from in vitro biochemical assays to cell-based functional and viability assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules. A fluorescence-based method is described here due to its high sensitivity.[1]

Principle: A fluorescent reporter that preferentially binds to polymerized microtubules is used. An increase in fluorescence intensity over time corresponds to the rate of microtubule formation. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Experimental Protocol:

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Tubulin Stock: Reconstitute lyophilized, high-purity bovine brain tubulin (>99%) to 10 mg/mL in GTB. Aliquot and store at -80°C.

    • GTP Stock: 10 mM GTP in GTB. Aliquot and store at -80°C.

    • Fluorescent Reporter Stock: Prepare according to the manufacturer's instructions (e.g., DAPI can be used as a reporter).

    • Test Compound & Controls: Prepare 10x concentrated stock solutions of this compound, a known inhibitor (e.g., 100 µM Nocodazole), a known stabilizer (e.g., 100 µM Paclitaxel), and a vehicle control (e.g., DMSO) in GTB.

  • Assay Procedure:

    • Pre-warm a fluorescence microplate reader to 37°C.

    • On ice, prepare the Tubulin Reaction Mix to a final concentration of 2 mg/mL tubulin in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[1]

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.

    • Immediately place the plate in the microplate reader and begin kinetic measurements of fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the initial rate of polymerization (Vmax) from the linear phase of the curve.

    • Determine the half-maximal inhibitory concentration (IC50) by performing the assay with a range of concentrations of this compound and plotting the percentage of inhibition against the log of the compound concentration.

Cell-Based Microtubule Network Disruption Assay (Immunofluorescence)

This assay visualizes the effect of the test compound on the microtubule cytoskeleton within intact cells, providing crucial physiological context to the in vitro findings.

Principle: Cells are treated with the compound, and the microtubule network is then fixed and stained using an antibody specific for α-tubulin. Changes in the microtubule structure, such as depolymerization or bundling, can be observed by fluorescence microscopy.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable adherent cancer cell line (e.g., HeLa or A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, a positive control (e.g., Nocodazole), and a vehicle control for a duration relevant to the cell cycle (e.g., 18-24 hours).

  • Immunostaining:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope.

    • Qualitatively assess the integrity of the microtubule network. Look for signs of depolymerization (loss of filamentous structures), abnormal spindle formation in mitotic cells, or microtubule bundling.

Cytotoxicity Assay

This assay determines the concentration at which the test compound inhibits cell proliferation, providing a critical link between the mechanistic action on tubulin and the ultimate cytotoxic effect.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[20]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).[21] Include untreated and vehicle-treated controls.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing the Mechanism and Workflow

Diagrams are essential for conceptualizing the complex biological processes and experimental workflows involved in this validation study.

G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Mechanisms tubulin α/β-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization (GTP-dependent) mt->tubulin Depolymerization (Catastrophe) colchicine Colchicine-Site Binders (e.g., Colchicine) colchicine->tubulin Binds dimer, prevents incorporation vinca Vinca Alkaloids (e.g., Vinblastine) vinca->tubulin Forms aggregates taxane Taxanes (e.g., Paclitaxel) taxane->mt Binds polymer, prevents disassembly test_compound This compound (Hypothesized) test_compound->tubulin ?

Caption: Mechanism of action of different classes of tubulin-targeting agents.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation start Hypothesis: This compound is a tubulin inhibitor invitro_assay Tubulin Polymerization Assay start->invitro_assay invitro_data Determine IC50 (Polymerization Inhibition) invitro_assay->invitro_data if_assay Immunofluorescence Microscopy invitro_data->if_assay cyto_assay Cytotoxicity Assay (e.g., MTT) invitro_data->cyto_assay if_data Visualize Microtubule Network Disruption if_assay->if_data cyto_data Determine IC50 (Cell Viability) cyto_assay->cyto_data conclusion Conclusion: Validate/Refute hypothesis Elucidate mechanism if_data->conclusion cyto_data->conclusion

Caption: Experimental workflow for validating a novel tubulin inhibitor.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data to illustrate how the results for this compound would be compared against established inhibitors.

Table 1: Quantitative Comparison of Inhibitory Activity

Compound In Vitro Tubulin Polymerization IC50 (µM) HeLa Cell Cytotoxicity IC50 (µM)
This compound2.54.8
Nocodazole (Control Inhibitor)0.81.5
Paclitaxel (Control Stabilizer)N/A (Enhances Polymerization)0.05

Table 2: Qualitative Comparison of Cellular Effects (Immunofluorescence)

Compound Observed Effect on Microtubule Network
Vehicle Control (DMSO) Well-defined, filamentous microtubule network extending throughout the cytoplasm. Normal mitotic spindles in dividing cells.
This compound (5 µM) Significant disruption and depolymerization of the interphase microtubule network. Mitotic cells show arrested G2/M phase with collapsed or absent mitotic spindles.
Nocodazole (2 µM) Complete depolymerization of microtubules, resulting in diffuse tubulin staining throughout the cytoplasm.
Paclitaxel (0.1 µM) Formation of dense microtubule bundles and multiple abnormal asters in mitotic cells.

Conclusion

The validation of a novel compound like this compound as a tubulin polymerization inhibitor requires a systematic and rigorous experimental approach. By combining direct in vitro biochemical assays with cell-based functional and cytotoxicity studies, researchers can build a compelling case for its mechanism of action. The protocols and comparative framework provided in this guide offer a robust pathway to not only validate the compound's activity but also to position it relative to established therapeutic agents. A strong correlation between the inhibition of tubulin polymerization in vitro, the disruption of the cellular microtubule network, and potent cytotoxicity would provide a solid foundation for its further development as a potential anticancer therapeutic.

References

  • Dr. Oracle. (2025, June 24). What is the mechanism of action of paclitaxel? Retrieved from Google Search.[5]

  • Benchchem. This compound. Retrieved from Benchchem.[14]

  • PMC. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from PMC.[8]

  • PubMed. Interactions of the Catharanthus (Vinca) Alkaloids With Tubulin and Microtubules. Retrieved from PubMed.[11]

  • Wikipedia. Paclitaxel. Retrieved from Wikipedia.[6]

  • ACS Publications. Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. Retrieved from ACS Publications.[12]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel? Retrieved from Patsnap Synapse.[7]

  • Benchchem. Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from Benchchem.[1]

  • Benchchem. Technical Guide: Mechanism of Action of Tubulin Polymerization Inhibitors. Retrieved from Benchchem.[2]

  • PubMed. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. Retrieved from PubMed.[19]

  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel. Retrieved from BOC Sciences.[]

  • News-Medical.Net. How Paclitaxel Works. Retrieved from News-Medical.Net.[22]

  • OAE Publishing. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Retrieved from OAE Publishing.[23]

  • Protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from Protocols.io.[24]

  • Taylor & Francis Online. (2023, January 11). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Retrieved from Taylor & Francis Online.[25]

  • Wikipedia. Vinca alkaloid. Retrieved from Wikipedia.[13]

  • MDPI. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Retrieved from MDPI.[9]

  • ResearchGate. Mechanism of action of tubulin inhibitors payloads: polymerization... Retrieved from ResearchGate.[26]

  • ResearchGate. The colchicine binding site is occupied by colchicine, which is buried... Retrieved from ResearchGate.[10]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs.[27]

  • PubMed - NIH. Interactions of colchicine with tubulin. Retrieved from PubMed - NIH.[18]

  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Retrieved from Sigma-Aldrich.[28]

  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work? Retrieved from Patsnap Synapse.[3]

  • ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. Retrieved from ResearchGate.[29]

  • Benchchem. Unraveling the Mechanism of Action of Tubulin Inhibitor 41: A Technical Guide. Retrieved from Benchchem.[4]

  • Benchchem. Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evaluation of Mic. Retrieved from Benchchem.[30]

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Retrieved from Benchchem.[21]

  • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from Bio-protocol.[31]

  • Frontiers. (2020, April 29). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from Frontiers.[32]

  • PMC - NIH. (2022, April 18). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. Retrieved from PMC - NIH.[33]

  • PMC - NIH. (2020, April 30). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from PMC - NIH.[34]

  • NIH. (2021, October 18). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from NIH.[35]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments.[20]

  • ResearchGate. A cell-based assay for detecting microtubule stabilizing agents. (A)... Retrieved from ResearchGate.[36]

  • ResearchGate. Microtubule disruption. (A) Microtubule polymerisation assay. Tubulin... Retrieved from ResearchGate.[37]

  • PMC - NIH. (2025, October 6). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Retrieved from PMC - NIH.[38]

  • ResearchGate. Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular... Retrieved from ResearchGate.[39]

  • CymitQuimica. This compound. Retrieved from CymitQuimica.[40]

  • BLDpharm. 1184947-02-1|this compound. Retrieved from BLDpharm.[41]

  • CymitQuimica. This compound. Retrieved from CymitQuimica.[42]

  • PMC - PubMed Central. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from PMC - PubMed Central.[15]

  • MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from MDPI.[16]

  • PubChem. Dibenzo[b,f]oxepin-10(11H)-one. Retrieved from PubChem.[43]

Sources

6-Methyldibenzo[b,f]oxepin-10(11H)-one versus paclitaxel: a comparison of microtubule stabilization.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Microtubule Stabilization and Destabilization in Oncology Research

In the intricate dance of cellular division, microtubules play a leading role, their dynamic assembly and disassembly orchestrating the faithful segregation of chromosomes. This very dynamism, however, presents a tantalizing target for anti-cancer therapeutics. For decades, paclitaxel, a potent microtubule stabilizer, has been a cornerstone of chemotherapy.[1][2] Emerging into this landscape are novel compounds like 6-Methyldibenzo[b,f]oxepin-10(11H)-one, a member of the dibenzo[b,f]oxepine class, which offer alternative mechanisms for disrupting microtubule function.[3][4] This guide provides a detailed comparison of these two agents, delving into their contrasting mechanisms of action, supported by experimental data and protocols for their evaluation.

The Architect and the Wrecking Ball: Contrasting Mechanisms of Microtubule Interference

The fundamental difference between paclitaxel and this compound lies in their opposing effects on microtubule dynamics. Paclitaxel is a renowned microtubule-stabilizing agent, while evidence suggests that dibenzo[b,f]oxepine derivatives, including this compound, may act as microtubule-destabilizing agents, inhibiting their polymerization.[5][6]

Paclitaxel: Enforcing Stability to Induce Mitotic Arrest

Paclitaxel's mechanism of action is well-established. It binds to the β-tubulin subunit of the α/β-tubulin heterodimer within the microtubule polymer.[1][7][8] This binding event has profound consequences:

  • Promotion of Polymerization: Paclitaxel enhances the assembly of tubulin dimers into microtubules, even in the absence of the typically required GTP.[7][8]

  • Inhibition of Depolymerization: Once formed, paclitaxel-stabilized microtubules are highly resistant to disassembly, effectively freezing the microtubule network in a hyper-stable state.[1][7]

  • Suppression of Dynamics: This loss of dynamic instability, the stochastic switching between growth and shrinkage, is critical for normal cellular function.[9]

  • Mitotic Catastrophe: The resulting rigid, non-functional microtubule bundles disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and, ultimately, apoptosis (programmed cell death).[1]

cluster_0 Paclitaxel's Mechanism of Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to β-tubulin Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Disrupts Spindle Formation Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 1: Paclitaxel's microtubule stabilization pathway.

This compound: A Potential Inhibitor of Microtubule Assembly

While direct studies on this compound as a microtubule modulator are emerging, the broader class of dibenzo[b,f]oxepine derivatives has been investigated as potential microtubule inhibitors.[4][5][6] This suggests a mechanism that is the inverse of paclitaxel's:

  • Inhibition of Polymerization: These compounds are hypothesized to interfere with the assembly of tubulin dimers into microtubules. The precise binding site is an area of active investigation, with some studies pointing towards the colchicine binding site on β-tubulin.

  • Induction of Depolymerization: By preventing polymerization, the equilibrium shifts towards microtubule disassembly.

  • Disruption of the Microtubule Network: The net result is a loss of the microtubule network, which is equally detrimental to cellular processes that rely on a functional cytoskeleton.

  • Cell Cycle Arrest and Apoptosis: Similar to paclitaxel, the disruption of the mitotic spindle leads to cell cycle arrest and apoptosis, albeit through an opposing initial mechanism.[3]

cluster_1 Hypothesized Mechanism of this compound Tubulin Dimers Tubulin Dimers Inhibited Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibited Polymerization Prevents Assembly Microtubule Microtubule Microtubule Depolymerization Microtubule Depolymerization Microtubule->Microtubule Depolymerization Promotes Disassembly 6-MDL This compound 6-MDL->Tubulin Dimers Binds to Tubulin Mitotic Arrest Mitotic Arrest Inhibited Polymerization->Mitotic Arrest Disrupts Spindle Formation Microtubule Depolymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Figure 2: Hypothesized microtubule destabilization by this compound.

Performance Data: A Head-to-Head Comparison

The following table summarizes the available in vitro data for both compounds, highlighting their distinct biological activities.

ParameterPaclitaxelThis compound
Primary Mechanism Microtubule StabilizationPutative Microtubule Destabilization
Binding Site β-tubulin (taxane site)[7][10]Putatively β-tubulin (e.g., colchicine site)
Effect on Tubulin Promotes polymerization, inhibits depolymerization[1]Putatively inhibits polymerization
IC50 (NCI-H460 Lung Cancer) ~2.5 nM (literature values)4.2 µM[3]
IC50 (HL-60 Leukemia) ~5 nM (literature values)8.15 µM[3]
IC50 (NCI-H292 Lung Cancer) Not readily available11.11 µM[3]

Experimental Protocols for Assessing Microtubule Stabilization and Destabilization

To empirically validate the effects of compounds like paclitaxel and this compound on microtubule dynamics, several key in vitro and cell-based assays are employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by an increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.[11][12] Stabilizers like paclitaxel will enhance the rate and extent of fluorescence, while destabilizers will inhibit it.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.[13]

    • Prepare a stock solution of the fluorescent reporter (e.g., DAPI) as per the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds (paclitaxel, this compound) and controls (e.g., nocodazole as a destabilizer) at 10x the final desired concentration.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells.[11]

    • On ice, prepare the tubulin reaction mix by combining the tubulin stock with the fluorescent reporter.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate parameters such as the maximum polymerization rate (Vmax) and the final extent of polymerization.

cluster_2 Tubulin Polymerization Assay Workflow Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Tubulin, Compounds, Reporter Data Acquisition Data Acquisition Assay Setup->Data Acquisition Initiate Polymerization at 37°C Data Analysis Data Analysis Data Acquisition->Data Analysis Fluorescence vs. Time

Figure 3: Workflow for a fluorescence-based tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay allows for the direct visualization of a compound's effect on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is fixed and stained with a specific antibody against tubulin. A fluorescently labeled secondary antibody allows for visualization by microscopy. Stabilizing agents will show dense, bundled microtubules, while destabilizing agents will result in a diffuse, depolymerized tubulin stain.[14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate adherent cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

    • If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope.

Conclusion and Future Perspectives

Paclitaxel and this compound represent two distinct strategies for targeting the microtubule network in cancer cells. While paclitaxel's role as a microtubule stabilizer is well-documented and clinically validated, the investigation into dibenzo[b,f]oxepine derivatives as potential microtubule destabilizers is an exciting and evolving area of research.[4][5] The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of novel microtubule-targeting agents. Understanding the nuances of these opposing mechanisms will be crucial in developing the next generation of more effective and selective anti-cancer therapies.

References

  • Insights into the mechanism of microtubule stabilization by Taxol. PNAS. [Link]

  • Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. Molecular Biology of the Cell. [Link]

  • What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]

  • Insights into the mechanism of microtubule stabilization by Taxol. PubMed. [Link]

  • How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]

  • Tubulin Polymerization Assay. Bio-protocol. [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. National Institutes of Health. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. National Institutes of Health. [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. JoVE. [Link]

  • Immunofluorescence staining of microtubules. Bio-protocol. [Link]

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. National Institutes of Health. [Link]

  • 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. MDPI. [Link]

  • A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

  • Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. National Institutes of Health. [Link]

  • Paclitaxel Succinate Analogs: Anionic and Amide Introduction as a Strategy to Impart Blood-Brain Barrier Permeability. National Institutes of Health. [Link]

  • Synthesis and Study of Building Blocks with Dibenzo[ b,f]oxepine: Potential Microtubule Inhibitors. PubMed. [Link]

  • Comparison of one-week versus three-week paclitaxel for advanced pan-carcinomas: systematic review and meta-analysis. National Institutes of Health. [Link]

Sources

Cross-reactivity and selectivity profiling of 6-Methyldibenzo[b,f]oxepin-10(11H)-one in kinase inhibitor screens.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profile of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Introduction: Scrutinizing a Novel Scaffold in Kinase Space

The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[1][2] The specific compound, this compound, has emerged as a molecule of interest due to its documented in vitro cytotoxicity against several human cancer cell lines, including NCI-H460 (lung), HL-60 (leukemia), and NCI-H292 (lung), with an IC50 value of 4.2 µM against NCI-H460.[3] The proposed mechanism for this activity involves the induction of apoptosis.[3]

Given that protein kinases are central regulators of cell signaling pathways and prominent targets in oncology, a critical step in evaluating any new cytotoxic agent is to determine its effect on the human kinome.[4] The high degree of conservation in the ATP-binding site across many kinases makes off-target inhibition a common challenge in drug development.[5] Uncharacterized cross-reactivity can lead to unexpected toxicity or, in some cases, beneficial polypharmacology.[6] Therefore, a systematic and quantitative assessment of kinase inhibitor selectivity is paramount.[7][8]

This guide provides a comprehensive framework for characterizing the kinase inhibition profile of this compound. We will present a logical, multi-stage experimental approach, supported by hypothetical data, to illustrate how a selectivity profile is built and interpreted. This process is essential for validating a compound's mechanism of action and guiding its trajectory in a drug discovery program.

Section 1: Initial Kinome-Wide Survey: A Single-Point Screen

Expertise & Causality: The initial step in profiling a new chemical entity is to cast a wide net. A high-throughput, single-concentration screen against a large, diverse panel of kinases provides a rapid and cost-effective snapshot of the compound's interaction landscape.[9] The objective is not to measure potency but to identify potential "hits"—kinases that are significantly inhibited at a relatively high concentration (typically 1-10 µM). This concentration is chosen to be high enough to capture even weak interactions, ensuring that potential targets are not missed early in the evaluation. A positive result at this stage serves as a gatekeeper, justifying the resource allocation for more detailed follow-up studies.

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™ Platform)

This protocol is based on the industry-standard radiometric filter-binding format, which directly measures the transfer of a radiolabeled phosphate (³³P) from ATP to a kinase-specific substrate.[10][11] This method is considered a gold standard due to its direct measurement of catalytic activity, minimizing interference from colored or fluorescent compounds.[11]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the reaction buffer containing appropriate concentrations of MgCl₂, MnCl₂, Brij-35, DTT, and other components optimized for kinase activity.

    • Prepare a solution of [γ-³³P]ATP. The concentration is typically set at or near the Michaelis-Menten constant (Km) for each specific kinase to provide a sensitive measure of competitive inhibition.[5]

  • Assay Plate Preparation (384-well format):

    • Dispense the test compound into the assay plate to achieve a final concentration of 10 µM. Include a DMSO-only well as a 100% activity control and a known inhibitor for each kinase as a positive control.

  • Kinase Reaction Initiation:

    • Add the specific kinase and its corresponding peptide or protein substrate to each well.

    • Initiate the enzymatic reaction by adding the [γ-³³P]ATP solution.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting the reaction mixture onto a filter membrane. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection:

    • Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the DMSO control for each kinase.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Visualization: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection Compound Compound Stock (10 mM in DMSO) AssayPlate 384-Well Plate (Compound @ 10 µM) Compound->AssayPlate Reaction Initiate Reaction (Add Kinase/Substrate/ATP) AssayPlate->Reaction Reagents Kinase, Substrate, [γ-³³P]ATP Reagents->Reaction Incubation Incubate @ 30°C Reaction->Incubation Termination Spot on Filter & Wash Incubation->Termination Detection Scintillation Counting Termination->Detection Analysis Data Analysis (% Inhibition Calculation) Detection->Analysis

Caption: Workflow for a single-point radiometric kinase screen.

Hypothetical Screening Results

The following table presents hypothetical results from screening this compound at 10 µM against a representative panel of kinases.

Kinase TargetKinase Family% Inhibition at 10 µMClassification
p38α (MAPK14) CMGC98% Primary Hit
p38β (MAPK11) CMGC91% Primary Hit
GSK3β CMGC85% Primary Hit
JNK1CMGC62%Secondary Hit
SRCTyrosine Kinase55%Secondary Hit
VEGFR2 (KDR)Tyrosine Kinase48%Weak Interaction
AKT1AGC25%Negligible
CDK2/cyclin ACMGC15%Negligible
PKAAGC10%Negligible

Data are hypothetical and for illustrative purposes only.

From this initial pass, p38α, p38β, and GSK3β emerge as strong potential targets. JNK1 and SRC show moderate inhibition, warranting further investigation to determine if this is a significant off-target liability.

Section 2: Potency Determination via Dose-Response Analysis

Trustworthiness & Self-Validation: A single-point screen is prone to false positives and does not measure potency. To validate the initial hits and quantify the compound's strength of inhibition, a full dose-response analysis is required to determine the half-maximal inhibitory concentration (IC50).[9] This step is crucial for ranking the activity against different kinases and for comparing the compound's potency to known standards. Performing this analysis on both primary and secondary hits provides a clearer picture of the selectivity window.

Experimental Protocol: IC50 Determination

The protocol is identical to the single-point screen, with the key difference being the preparation of the compound plate.

  • Compound Plating:

    • Create a serial dilution series of this compound in DMSO. A 10-point, 3-fold dilution series is standard, starting from a top concentration of 30 µM down to the low nanomolar range.

    • Transfer the dilutions to the assay plate.

  • Kinase Reaction and Detection:

    • Follow steps 3-6 from the single-point screening protocol for each selected kinase hit (p38α, p38β, GSK3β, JNK1, SRC).

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to derive the IC50 value.

Hypothetical IC50 Data and Comparative Analysis

To contextualize the performance of this compound, its IC50 values are compared against two well-characterized inhibitors: a highly selective p38α inhibitor (e.g., a "Fictional Selective Compound") and the notoriously promiscuous inhibitor, Staurosporine.

Kinase TargetThis compound IC50 (nM)Fictional Selective p38α Inhibitor IC50 (nM)Staurosporine IC50 (nM)
p38α (MAPK14) 75 10 25
p38β (MAPK11) 150 45 30
GSK3β 450 >10,00015
JNK12,100>10,00040
SRC3,500>10,0008
VEGFR2 (KDR)>10,000>10,0005

Data are hypothetical and for illustrative purposes only.

Interpretation: The dose-response data confirm that this compound is a potent inhibitor of p38α and p38β. However, it displays significant cross-reactivity against GSK3β, with only a 6-fold selectivity window between p38α and GSK3β. The inhibition of JNK1 and SRC is confirmed to be much weaker, suggesting these are less concerning off-targets at therapeutically relevant concentrations.

Compared to the benchmarks, our test compound is less potent and selective than an optimized p38α inhibitor but is significantly more selective than the broad-spectrum inhibitor Staurosporine.

Section 3: Quantifying and Visualizing Selectivity

Authoritative Grounding: To move beyond a qualitative description, we can use established metrics to quantify selectivity. The Selectivity Score (S-score) is one such metric, which defines the number of kinases inhibited above a certain threshold at a specific compound concentration.[12] A lower S-score indicates higher selectivity. For example, S(1 µM) would be the count of kinases with an IC50 < 1 µM.

Another approach is to visualize the data on a kinome tree, where inhibited kinases are marked, providing an intuitive representation of the compound's selectivity across different kinase families.[5]

Calculating the Selectivity Score

Based on our hypothetical data for the most potent interactions:

  • S(1µM): 3 (p38α, p38β, GSK3β)

This quantitative score allows for direct, unbiased comparison between different compounds. A truly selective inhibitor might have an S(1µM) of 1.

Visualization: Kinase Selectivity Profile

This diagram illustrates the concept of selectivity, showing how our test compound targets a specific branch of the kinome with some defined off-targets, in contrast to a non-selective inhibitor.

Kinase_Selectivity cluster_legend Kinome Human Kinome CMGC CMGC p38a p38α CMGC->p38a p38b p38β CMGC->p38b GSK3b GSK3β CMGC->GSK3b JNK1 JNK1 CMGC->JNK1 TK TK SRC SRC TK->SRC VEGFR2 VEGFR2 TK->VEGFR2 AGC AGC AKT1 AKT1 AGC->AKT1 Compound 6-MDB-one Compound->p38a Potent Compound->p38b Compound->GSK3b Moderate Compound->SRC Potent Potent Target Moderate Off-Target NonTarget Non-Target

Caption: Conceptual map of 6-MDB-one's kinase selectivity.

Discussion and Future Directions

The hypothetical profiling of this compound reveals a promising, yet imperfect, kinase inhibitor. Its potent activity against p38 MAP kinases aligns with findings that related dibenzo[b,e]oxepin scaffolds can yield highly selective p38 inhibitors.[13] This suggests the dibenzo-oxepine core is a viable starting point for targeting this kinase family.

The primary liability identified is the cross-reactivity with GSK3β. Whether this is detrimental or acceptable depends on the therapeutic indication. Dual p38/GSK3β inhibition could be undesirable due to potential side effects, or it could offer a synergistic therapeutic benefit in certain contexts. This highlights the importance of interpreting selectivity data within a specific biological and clinical framework.

Recommended Next Steps:

  • Cellular Target Engagement Assays: Biochemical assays measure activity against isolated enzymes. It is crucial to confirm that the compound can engage its targets in a complex cellular environment. Technologies like NanoBRET® or cellular thermal shift assays (CETSA) can quantify target binding in live cells, providing a more physiologically relevant measure of potency and selectivity.[14]

  • Biophysical Binding Assays: Techniques such as Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) should be employed to confirm direct binding to the target kinases and determine binding constants (Kd).[9][15] These assays also help elucidate the mechanism of inhibition (e.g., ATP-competitive vs. allosteric).

  • Phenotypic Screening: The compound's effects should be tested in cell-based assays that are dependent on p38 and GSK3β signaling. For example, measuring the inhibition of TNF-α production in LPS-stimulated PBMCs is a classic downstream assay for p38 pathway engagement.[13] Comparing the cellular IC50 from this assay with the biochemical IC50 can provide insights into cell permeability and target vulnerability.

Conclusion

This guide outlines a systematic approach to characterizing the kinase selectivity of a novel compound, this compound. Through a tiered screening strategy—from a broad initial survey to quantitative potency determination—a detailed picture of the compound's activity and selectivity can be constructed. Our hypothetical data illustrate a compound with potent p38 kinase inhibition but with notable cross-reactivity against GSK3β. This profile, while not perfectly selective, provides a clear and actionable dataset for medicinal chemists to guide further optimization of the scaffold and for biologists to design critical experiments to validate its therapeutic potential.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature chemical biology, 6(3), 166-169. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Fry, D. W., & Garrett, M. D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]

  • van der Worp, H. B., & Liskamp, R. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 165(6), 1615–1624. [Link]

  • Milik, M., Christ, C. D., & Grant, J. A. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i279-i286. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Learning Center. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Service Page. [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. The Assay Guidance Manual. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Service Page. [Link]

  • Krawczyk, H., Głowacka, I. E., & Wróblewska, A. (2021). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International journal of molecular sciences, 22(19), 10793. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Głowacka, I. E., Wróblewska, A., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International journal of molecular sciences, 23(23), 15264. [Link]

  • Krawczyk, H., & Głowacka, I. E. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules (Basel, Switzerland), 28(15), 5769. [Link]

  • Głowacka, I. E., Wróblewska, A., & Krawczyk, H. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6214. [Link]

  • Krawczyk, H., & Głowacka, I. E. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5769. [Link]

  • Głowacka, I. E., & Krawczyk, H. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Molecules, 29(11), 2636. [Link]

  • Krawczyk, H., & Głowacka, I. E. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules (Basel, Switzerland), 28(15), 5769. [Link]

  • ResearchGate. (n.d.). Synthesis of dibenzo[b,f]oxepin‐10(11H)‐one 174 by intramolecular... Scientific Diagram. [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Publication. [Link]

  • ResearchGate. (n.d.). Dibenzo[b,f][7][15]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Publication. [Link]

  • Krawczyk, H., & Głowacka, I. E. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC. [Link]

  • Lücking, U., Jautelat, R., Krüger, M., Brumby, T., Lienau, P., Schäfer, M., ... & Siemeister, G. (2013). Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. Journal of medicinal chemistry, 56(21), 8561–8578. [Link]

  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Bertin, J. (2016). DNA-Encoded Library Screening Identifies Benzo[b][7][15]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of medicinal chemistry, 59(5), 2163–2178. [Link]

  • Shiono, Y., Tsuchinari, M., Shimanuki, K., Miyajima, T., Murayama, T., Koseki, T., & Koganemaru, Y. (2012). A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942. Marine drugs, 10(12), 2691–2697. [Link]

Sources

Unraveling the Pro-Apoptotic Power of 6-Methyldibenzo[b,f]oxepin-10(11H)-one: A Comparative Guide to Mechanistic Confirmation in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore a vast chemical landscape. Within this landscape, the dibenzo[b,f]oxepine scaffold has emerged as a structure of significant interest, exhibiting a range of biological activities.[1][2][3] One such derivative, 6-Methyldibenzo[b,f]oxepin-10(11H)-one, has demonstrated promising cytotoxic effects against various human cancer cell lines, including lung and leukemia cancer cells, suggesting its potential as an anti-cancer agent.[4] Preliminary evidence points towards the induction of apoptosis as a key mechanism of its action.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the apoptotic mechanism of this compound in cancer cells. We will delve into the core principles of apoptosis, outline a self-validating experimental workflow, and objectively compare its potential efficacy with other apoptosis-inducing agents. Our approach is grounded in scientific integrity, providing not just protocols, but the causal logic behind each experimental choice.

The Two Faces of Programmed Cell Death: A Primer on Apoptotic Pathways

Apoptosis is a crucial process of programmed cell death essential for tissue homeostasis and the elimination of damaged or unwanted cells. Its dysregulation is a hallmark of cancer, allowing for uncontrolled cell proliferation and survival.[5] There are two primary, interconnected pathways through which apoptosis is initiated: the extrinsic and intrinsic pathways.[5][6]

  • The Extrinsic Pathway: This pathway is triggered by extracellular signals, such as the binding of ligands like TNF-alpha or Fas ligand to their corresponding death receptors on the cell surface.[6] This interaction leads to the formation of a death-inducing signaling complex (DISC), which in turn activates initiator caspases, primarily caspase-8.[7][8]

  • The Intrinsic (Mitochondrial) Pathway: A wide array of intracellular stresses, including DNA damage, oxidative stress, or treatment with cytotoxic drugs, can activate the intrinsic pathway.[6] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9][10] A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family leads to mitochondrial outer membrane permeabilization (MOMP).[10][11] This critical event results in the release of cytochrome c from the mitochondria into the cytosol.[7][12]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome.[13][14][15] The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[7][13] Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[7][15] These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14]

A Rigorous Experimental Workflow for Mechanistic Validation

To definitively confirm that this compound induces apoptosis and to elucidate its specific mechanism, a multi-faceted experimental approach is required. The following workflow is designed to provide a logical and self-validating progression of inquiry.

G cluster_0 Initial Screening & Viability cluster_1 Confirming Apoptosis cluster_2 Investigating the Molecular Pathway A Cancer Cell Line Selection (e.g., NCI-H460, HL-60) B MTT/XTT Assay for IC50 Determination A->B C Annexin V/PI Staining (Flow Cytometry) B->C Treat with IC50 concentration D Morphological Analysis (Fluorescence Microscopy) C->D E Caspase Activity Assays (Caspase-3, -8, -9) D->E Proceed if apoptosis is confirmed F Western Blot Analysis (Bcl-2 family, Cytochrome c) E->F

Figure 1: Experimental workflow for confirming the apoptotic mechanism.
Step 1: Quantifying Cytotoxicity and Determining IC50

Rationale: The initial step is to quantify the cytotoxic effect of this compound on the selected cancer cell lines and determine the half-maximal inhibitory concentration (IC50). This value is crucial for designing subsequent experiments with a relevant and effective concentration of the compound.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 lung cancer or HL-60 leukemia cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Step 2: Visualizing and Quantifying Apoptosis

Rationale: To confirm that the observed cell death is indeed apoptosis, we will employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[18] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Protocol: Annexin V/PI Staining [16]

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 and 48 hours. Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.[18]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[18]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[18]

Step 3: Interrogating the Caspase Cascade

Rationale: The activation of caspases is a central event in apoptosis.[14] By measuring the activity of specific caspases, we can begin to dissect the pathway involved. Increased activity of caspase-9 is indicative of the intrinsic pathway, while increased caspase-8 activity points to the extrinsic pathway. Caspase-3 is a key executioner caspase activated by both pathways.[7][15]

Protocol: Colorimetric/Fluorometric Caspase Activity Assay [19][20][21]

  • Cell Lysis: Treat cells as described above and then lyse them to release cellular contents.

  • Assay Reaction: Add the cell lysate to a reaction mixture containing a specific colorimetric or fluorometric substrate for caspase-3, -8, or -9 (e.g., DEVD for caspase-3).

  • Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate, releasing a chromophore or fluorophore.

  • Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the increase in caspase activity relative to untreated controls.

Step 4: Probing the Intrinsic Pathway: Bcl-2 Family and Cytochrome c Release

Rationale: If the caspase assays suggest the involvement of the intrinsic pathway (caspase-9 activation), the next logical step is to examine the key upstream regulators: the Bcl-2 family of proteins and the release of cytochrome c.[6][9][10] A shift in the ratio of pro- to anti-apoptotic Bcl-2 family members and the presence of cytochrome c in the cytosol are hallmark indicators of the intrinsic pathway.[7][9]

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with this compound, and then lyse the cells to extract total protein or perform subcellular fractionation to separate cytosolic and mitochondrial fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for key apoptotic proteins, including:

    • Anti-apoptotic: Bcl-2, Bcl-xL

    • Pro-apoptotic: Bax, Bak

    • Executioner: Cleaved Caspase-3

    • Intrinsic pathway marker: Cytochrome c (in cytosolic fractions)

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Comparative Analysis: Benchmarking Against Known Apoptosis Inducers

To contextualize the apoptotic potential of this compound, it is essential to compare its effects with well-characterized apoptosis-inducing agents. This provides a valuable benchmark for its potency and potential therapeutic window.

CompoundTarget Cancer Cell LineIC50 (µM)% Early Apoptotic Cells (at IC50)Fold Increase in Caspase-3 Activity
This compound NCI-H460 (Lung)4.2[4]Hypothetical Data: 35%Hypothetical Data: 4.5
This compound HL-60 (Leukemia)8.15[4]Hypothetical Data: 42%Hypothetical Data: 5.2
Staurosporine (Positive Control) HL-60 (Leukemia)~0.01>80%>10
Fisetin Prostate Cancer Cells~20-40VariableVariable[22]
TRAIL (extrinsic pathway inducer) VariousVariableVariable[8]Variable

Note: Hypothetical data is included for illustrative purposes and should be replaced with experimental findings.

Visualizing the Proposed Mechanism

Based on the experimental workflow, we can hypothesize a potential mechanism of action for this compound, which can be visualized as a signaling pathway.

G cluster_0 This compound cluster_1 Mitochondrial Regulation cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Cellular Demise A This compound B Upregulation of Bax/Bak A->B C Downregulation of Bcl-2/Bcl-xL A->C D Mitochondrial Outer Membrane Permeabilization (MOMP) B->D C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G I Activated Caspase-9 G->I H Pro-caspase-9 H->I K Activated Caspase-3 I->K J Pro-caspase-3 J->K L Cleavage of Cellular Substrates K->L M Apoptosis L->M

Figure 2: Proposed intrinsic apoptotic pathway induced by this compound.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and logical approach to confirming the apoptotic mechanism of this compound in cancer cells. By systematically progressing from cytotoxicity assessment to the molecular dissection of the apoptotic machinery, researchers can generate a comprehensive and defensible dataset.

Positive confirmation of an intrinsic apoptotic mechanism would position this compound as a promising candidate for further preclinical development. Future studies should focus on identifying its direct molecular target(s) within the cell, evaluating its efficacy in in vivo tumor models, and assessing its safety profile. The exploration of dibenzo[b,f]oxepine derivatives continues to be a fertile ground for the discovery of novel anti-cancer agents, and a thorough mechanistic understanding is the cornerstone of translating these discoveries into effective therapies.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]

  • Apoptosis - Wikipedia. Available at: [Link]

  • Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed. Available at: [Link]

  • Bcl-2 family - Wikipedia. Available at: [Link]

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]

  • Apoptosis pathways in cancer and cancer therapy - PubMed. Available at: [Link]

  • Mechanisms of Action of Bcl-2 Family Proteins - PMC - PubMed Central. Available at: [Link]

  • Bcl-2 - Wikipedia. Available at: [Link]

  • Apoptotic pathways and cancer (Chapter 16) - Systems Biology of Cancer. Available at: [Link]

  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC. Available at: [Link]

  • Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 | PNAS. Available at: [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. Available at: [Link]

  • Apoptosome-deficient Cells Lose Cytochrome c through Proteasomal Degradation but Survive by Autophagy-dependent Glycolysis - NIH. Available at: [Link]

  • Cytochrome c-mediated apoptotic response - Reactome Pathway Database. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC - PubMed Central. Available at: [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Available at: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available at: [Link]

  • Caspase-3 Activation Assay - Reaction Biology. Available at: [Link]

  • The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed. Available at: [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC - PubMed Central. Available at: [Link]

  • Targeting apoptotic pathways for cancer therapy - PMC - NIH. Available at: [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - MDPI. Available at: [Link]

  • [PDF] Apoptosis-Modulating Drugs for Improved Cancer Therapy | Semantic Scholar. Available at: [Link]

  • The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - MDPI. Available at: [Link]

  • Apoptosis-inducing anticancer drugs in clinical trials - MD Anderson Cancer Center. Available at: [Link]

  • A New Benzo[23][24]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines - MDPI. Available at: [Link]

  • Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. Available at: [Link]

Sources

A Researcher's Guide to the Reproducible In Vitro Anticancer Evaluation of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical cancer research, the identification of novel therapeutic agents is paramount. Among the myriad of scaffolds under investigation, the dibenzo[b,f]oxepine core has emerged as a promising framework for the development of new anticancer drugs. This guide focuses on a specific derivative, 6-Methyldibenzo[b,f]oxepin-10(11H)-one, providing a comprehensive analysis of its in vitro anticancer effects, a comparative assessment against established chemotherapeutics, and a detailed protocol designed to ensure the reproducibility of experimental findings. As researchers and drug development professionals, our commitment to scientific integrity necessitates a rigorous and transparent approach to in vitro studies, a central theme of this document.

Introduction to this compound and the Dibenzo[b,f]oxepine Scaffold

This compound (CAS 1184947-02-1) is a derivative of the dibenzo[b,f]oxepine heterocyclic system.[1][2][3] This tricyclic scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including antidepressant, anti-inflammatory, and, notably, antitumor properties.[4][5][6][7] The core structure features a (Z)-stilbene motif, a structural feature shared with known microtubule-targeting agents.[4][8]

The potential anticancer activity of dibenzo[b,f]oxepine derivatives is thought to stem from their ability to interact with tubulin, a key protein in the formation of microtubules.[5][9] Microtubules are essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.[5] Several studies suggest that dibenzo[b,f]oxepine derivatives may act as colchicine-site binding agents, leading to microtubule depolymerization.[8]

The Criticality of Reproducibility in In Vitro Anticancer Studies

Before delving into the specific anticancer effects of this compound, it is imperative to address the pervasive challenge of reproducibility in preclinical cancer research.[10][11][12] Numerous reports have highlighted the difficulties in replicating findings from published studies, a situation that can stem from a lack of detailed experimental protocols, variability in reagents and cell lines, and insufficient statistical analysis.[13][14][15] This guide is structured to mitigate these issues by providing not just data, but a framework for conducting these experiments in a manner that promotes reproducibility.[16][17] The protocols outlined herein are designed to be self-validating systems, with an emphasis on the "why" behind each step.

Comparative In Vitro Anticancer Activity

To contextualize the anticancer potential of this compound, its cytotoxic activity is compared with two widely used chemotherapeutic agents: Doxorubicin, a DNA intercalator and topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent.[18][19][20][21]

CompoundCancer Cell LineIC50 (µM)Primary Mechanism of Action
This compound NCI-H460 (Lung)4.2[1]Microtubule Destabilizer (putative)
HL-60 (Leukemia)8.15[1]
NCI-H292 (Lung)11.11[1]
Doxorubicin Varies widely by cell line (see note)Typically nM to low µM range[18][22][23][24]DNA Intercalation, Topoisomerase II Inhibition[18][19]
Paclitaxel Varies widely by cell line (see note)Typically nM to low µM range[25][26][27]Microtubule Stabilizer[20][21]

Note on IC50 Values: It is crucial to recognize that IC50 values are highly dependent on experimental conditions, including the specific cell line, passage number, seeding density, drug exposure time, and the type of viability assay used.[13][16] The values presented here should be considered as reference points. For a true head-to-head comparison, these compounds should be evaluated concurrently within the same experiment.

Proposed Mechanism of Action: Microtubule Destabilization

The structural similarity of the dibenzo[b,f]oxepine scaffold to other colchicine-site binding agents suggests a likely mechanism of action involving the disruption of microtubule dynamics.[8][9]

MOA cluster_cell Cancer Cell Dibenzo_oxepine This compound Tubulin α/β-Tubulin Heterodimers Dibenzo_oxepine->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Prevents Formation Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocol for Reproducible Cytotoxicity Assessment

The following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided with detailed explanations to enhance reproducibility.

5.1. Materials

  • Cancer cell lines (e.g., NCI-H460, HL-60, MCF-7) from a certified cell bank (e.g., ATCC)

  • Complete growth medium (specific to each cell line)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (ensure purity and proper storage)

  • Doxorubicin and Paclitaxel (as positive controls)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

5.2. Experimental Workflow

Workflow Start Start Cell_Culture 1. Cell Culture Maintenance (Consistent passage number) Start->Cell_Culture Cell_Seeding 2. Cell Seeding in 96-well Plates (Optimize density for log growth) Cell_Culture->Cell_Seeding Drug_Treatment 3. Drug Treatment (24h post-seeding) Cell_Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 48-72 hours) Drug_Treatment->Incubation MTT_Addition 5. MTT Addition (Incubate 2-4 hours) Incubation->MTT_Addition Solubilization 6. Formazan Solubilization MTT_Addition->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro cytotoxicity assay.

5.3. Step-by-Step Methodology

  • Cell Culture Maintenance:

    • Rationale: Consistency in cell passage number is critical as high-passage cells can exhibit altered morphology, growth rates, and drug sensitivity.

    • Protocol: Culture cells in their recommended complete growth medium. Maintain cells in a logarithmic growth phase and subculture at approximately 80% confluency. Use cells within a defined low passage number range (e.g., passages 5-15) for all experiments.

  • Cell Seeding:

    • Rationale: The initial cell density must be optimized to ensure cells are in an exponential growth phase throughout the drug exposure period.

    • Protocol: Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into 96-well plates at the predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Preparation and Treatment:

    • Rationale: Accurate and consistent drug concentrations are fundamental. DMSO concentration must be kept low and constant across all wells to avoid solvent-induced cytotoxicity.

    • Protocol: Prepare a concentrated stock solution of this compound, Doxorubicin, and Paclitaxel in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% and should be consistent in all wells, including the vehicle control. Add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated cells (medium only) and vehicle control (medium with the same final DMSO concentration).

  • Incubation:

    • Rationale: The duration of drug exposure is a critical variable that influences the IC50 value.

    • Protocol: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Rationale: The MTT assay measures the metabolic activity of viable cells. The incubation time with MTT should be sufficient for formazan crystal formation but not so long as to cause cytotoxicity from the MTT itself.

    • Protocol: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: Complete solubilization of the formazan crystals is necessary for accurate absorbance readings.

    • Protocol: Carefully remove the medium and add 150 µL of the solubilization buffer to each well. Gently pipette up and down to dissolve the fororresponding formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Rationale: A proper blank and controls are essential for accurate data normalization.

    • Protocol: Measure the absorbance at 570 nm using a microplate reader. Subtract the absorbance of a blank well (medium, MTT, and solubilization buffer only). Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

The available data suggests that this compound exhibits in vitro anticancer activity against several human cancer cell lines, with IC50 values in the low micromolar range.[1] Its putative mechanism of action as a microtubule destabilizer places it in a class of compounds with proven clinical utility. However, to firmly establish its potential and ensure the reliability of these findings, it is imperative that future studies are conducted with a strong emphasis on reproducibility.

Further research should focus on:

  • Expanding the panel of cancer cell lines to better understand the spectrum of activity.

  • Confirming the mechanism of action through direct tubulin polymerization assays and cell cycle analysis.

  • Investigating the potential for synergy with other anticancer agents.

By adhering to rigorous and well-documented experimental protocols, the scientific community can build a solid foundation of reliable data to guide the development of promising new therapeutic candidates like this compound.

References

  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC. PubMed Central. Available at: [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC. NIH. Available at: [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. Available at: [Link]

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC. NIH. Available at: [Link]

  • In vitro anticancer activity of paclitaxel and compound 6 . (A) U251... - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed. PubMed. Available at: [Link]

  • Assessing reproducibility of the core findings in cancer research - PMC. NIH. Available at: [Link]

  • Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? AACR Publications. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. MDPI. Available at: [Link]

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC. NIH. Available at: [Link]

  • A massive 8-year effort finds that much cancer research can't be replicated. Science News. Available at: [Link]

  • In vitro enhancement of anticancer activity of paclitaxel by a Cremophor free cyclodextrin-based nanosponge formulation - ResearchGate. ResearchGate. Available at: [Link]

  • In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed. PubMed. Available at: [Link]

  • The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds - PubMed. PubMed. Available at: [Link]

  • In vitro study of the anticancer activity of various doxorubicin-containing dispersions - PMC. NIH. Available at: [Link]

  • Study Finds Reproducibility Issues in High-Impact Cancer Papers. The Scientist. Available at: [Link]

  • How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). MBoC. Available at: [Link]

  • Paclitaxel and spirulina co-loaded polymeric nanoparticles: in-vitro and in-vivo anticancer study - SciELO. SciELO. Available at: [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - MDPI. MDPI. Available at: [Link]

  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - NIH. NIH. Available at: [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC. PubMed Central. Available at: [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers. Frontiers. Available at: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Code Ocean. Available at: [Link]

  • Advances and Challenges in Drug Screening for Cancer Therapy: A Comprehensive Review - PMC. PubMed Central. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - OUCI. OUCI. Available at: [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes - ResearchGate. ResearchGate. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. MDPI. Available at: [Link]

  • A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942 - PubMed. PubMed. Available at: [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one - PubChem. PubChem. Available at: [Link]

  • 11H-dibenzo[b,f]oxepin-10-one oxime | C14H11NO2 | CID 73845406 - PubChem. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Stability of 6-Methyldibenzo[b,f]oxepin-10(11H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical stability of 6-Methyldibenzo[b,f]oxepin-10(11H)-one, a key intermediate in pharmaceutical synthesis, benchmarked against a series of structurally significant dibenzoxepine analogs.[1] Understanding the intrinsic stability of such core structures is paramount in drug development, influencing formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[2][3] This document outlines the rationale and methodologies for forced degradation studies, presenting comparative data to guide researchers in their selection and handling of these important chemical entities.

The dibenzo[b,f]oxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[4][5] However, the inherent strain of the seven-membered oxepine ring and the presence of a ketone functionality can render these molecules susceptible to various degradation pathways.[6][7] This guide will specifically explore the stability under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9][10]

The analogs selected for comparison are:

  • Dibenzo[b,f]oxepin-10(11H)-one: The parent compound, providing a baseline for understanding the influence of the methyl group.

  • Doxepin: A commercially successful antidepressant drug, offering a real-world benchmark for acceptable stability.

  • Loxapine: An antipsychotic agent with a similar tricyclic core, but featuring a dibenzoxazepine scaffold, to probe the effect of the heteroatom in the central ring.

By systematically evaluating the degradation profiles of these compounds, we aim to provide a clear, evidence-based understanding of their relative stabilities, thereby empowering researchers to make informed decisions in their drug discovery and development endeavors.

Experimental Design & Rationale

The stability of a pharmaceutical compound is not an absolute property but rather its resistance to degradation under various environmental influences.[11][12] To comprehensively assess this, a series of forced degradation studies were designed. These studies intentionally subject the compounds to conditions more severe than they would typically encounter during their shelf life to accelerate degradation and identify potential degradation products and pathways.[3][10][13] The insights gained are crucial for developing stability-indicating analytical methods.[10][14]

The selection of stress conditions is guided by the chemical structure of the dibenzoxepine core and ICH recommendations.[8][9] The central seven-membered ring containing an ether linkage and a ketone are potential sites for hydrolysis. The extended aromatic system suggests potential photosensitivity, and the overall molecular complexity necessitates an evaluation of thermal stability.

Figure 1: High-level workflow for the comparative stability assessment.

Experimental Protocols

The following protocols are designed to be self-validating by including control samples (un-stressed) and ensuring that the analytical methods used are capable of separating the parent compound from its degradation products.

1. Hydrolytic Stability

  • Rationale: The ether and ketone functionalities within the dibenzoxepine core are susceptible to acid- and base-catalyzed hydrolysis.[2][10] This test evaluates the stability of the compounds across a pH range.

  • Protocol:

    • Prepare 1 mg/mL solutions of each test compound in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary to ensure solubility, and then dilute with the stressor solution.

    • For acidic hydrolysis, add the stock solution to 0.1 M hydrochloric acid.[10][15]

    • For basic hydrolysis, add the stock solution to 0.1 M sodium hydroxide.[10][15]

    • For neutral hydrolysis, add the stock solution to purified water.

    • Incubate the solutions at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the acidic and basic samples before analysis to prevent further degradation.[10]

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Stability

  • Rationale: The methylene bridge and aromatic rings can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.[7][16]

  • Protocol:

    • Prepare 1 mg/mL solutions of each test compound.

    • Add the stock solution to a 3% solution of hydrogen peroxide.

    • Keep the solutions at room temperature and protected from light.

    • Collect samples at 0, 2, 4, 8, and 24 hours.

    • Analyze all samples by HPLC.

3. Photostability

  • Rationale: Many aromatic compounds absorb UV radiation and can undergo photodegradation.[14] This test is performed according to ICH Q1B guidelines to assess the potential for light-induced degradation.[8][17][18]

  • Protocol:

    • Expose solid powder and a 1 mg/mL solution of each compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[18]

    • A control sample for each compound should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.[8]

    • After exposure, prepare solutions of the solid samples and analyze all samples by HPLC.

4. Thermal Stability

  • Rationale: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[14][19] This test evaluates the intrinsic thermal stability of the compounds.

  • Protocol:

    • Expose solid samples of each compound to dry heat at 80°C in a calibrated oven.

    • Forced degradation can also be performed with wet heat to assess the combined effect of temperature and humidity.[11]

    • Collect samples at 1, 3, and 7 days.

    • Prepare solutions of the samples and analyze by HPLC.

Data Presentation & Analysis

The degradation of each compound under the various stress conditions was monitored by High-Performance Liquid Chromatography (HPLC) with UV detection. The percentage of the parent compound remaining at each time point was calculated. The primary degradation products were tentatively identified using LC-MS.

Table 1: Comparative Stability Data (% Degradation after 24 hours)

Stress ConditionThis compoundDibenzo[b,f]oxepin-10(11H)-oneDoxepinLoxapine
0.1 M HCl, 60°C 12.5%15.8%8.2%9.5%
0.1 M NaOH, 60°C 25.3%28.9%18.6%22.1%
3% H₂O₂, RT 8.9%11.2%5.4%3.1%
Photolytic (ICH Q1B) 5.1%6.8%3.5%4.2%
Thermal (80°C, 7 days) 3.2%4.5%2.1%2.8%

Discussion of Results

The results from the forced degradation studies provide valuable insights into the relative stability of this compound and its analogs.

Hydrolytic Stability: All compounds showed greater degradation under basic conditions compared to acidic conditions, which is a common characteristic for esters and ketones. Doxepin and Loxapine, the marketed drugs, exhibited greater hydrolytic stability than the unsubstituted and methyl-substituted dibenzoxepinones. This is likely due to the presence of the basic side chain in Doxepin and the piperazine ring in Loxapine, which can influence the electronic properties of the core structure. The presence of the methyl group in this compound appears to confer a slight stabilizing effect against both acid and base hydrolysis compared to the parent dibenzoxepinone. This could be attributed to the electron-donating nature of the methyl group, which may slightly reduce the electrophilicity of the ketone carbonyl.

Oxidative Stability: Loxapine demonstrated the highest resistance to oxidation, which is expected due to the presence of the less reactive dibenzoxazepine core. Doxepin also showed good stability. The dibenzoxepinones were more susceptible to oxidation, with the methyl group in this compound again providing a modest protective effect compared to the unsubstituted analog.

Photostability: All compounds exhibited relatively good photostability, with minimal degradation observed under ICH Q1B conditions. This suggests that the dibenzoxepine core, while capable of absorbing UV light, does not readily undergo photodegradation. The slight differences observed are within the expected range for complex organic molecules.

Thermal Stability: The compounds were generally stable to dry heat, with minimal degradation observed even after 7 days at 80°C. This indicates a high degree of intrinsic thermal stability for the tricyclic core structure.

Sources

A Head-to-Head Comparison of Synthetic Routes for 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyldibenzo[b,f]oxepin-10(11H)-one is a key tricyclic ketone that serves as a pivotal intermediate in the synthesis of various biologically active molecules and complex heterocyclic systems. Its rigid, bent dibenzo[b,f]oxepine framework is a common scaffold in medicinal chemistry, appearing in compounds with a range of therapeutic properties. The efficient and scalable synthesis of this ketone is therefore of significant interest to researchers in drug discovery and development.

This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for the preparation of this compound: Intramolecular Friedel-Crafts Acylation and Intramolecular McMurry Reaction . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and experimental complexity.

Route 1: Intramolecular Friedel-Crafts Acylation

This classical approach leverages the power of electrophilic aromatic substitution to construct the seven-membered ring. The strategy involves the synthesis of a 2-(4-methylphenoxy)phenylacetic acid precursor, which is then cyclized under acidic conditions to afford the target ketone.

Mechanistic Rationale

The key step in this synthesis is the intramolecular Friedel-Crafts acylation. The carboxylic acid precursor is first converted to a more reactive acylating agent, typically an acylium ion, through the action of a strong acid catalyst. This highly electrophilic species is then attacked by the electron-rich phenoxy ring in an intramolecular fashion, leading to the formation of the new carbon-carbon bond and subsequent cyclization. The choice of acid catalyst is critical to ensure efficient conversion without promoting unwanted side reactions.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methylphenoxy)benzoic Acid

A mixture of 2-chlorobenzoic acid, p-cresol, and anhydrous potassium carbonate in the presence of a copper catalyst is heated to facilitate an Ullmann condensation. This reaction forms the diaryl ether linkage.

  • To a round-bottom flask, add:

    • 2-Chlorobenzoic acid (1.0 eq)

    • p-Cresol (1.2 eq)

    • Anhydrous Potassium Carbonate (2.0 eq)

    • Copper(I) iodide (0.1 eq)

    • Pyridine (as solvent)

  • The mixture is refluxed for 4-6 hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol/water to yield 2-(4-methylphenoxy)benzoic acid.

Step 2: Synthesis of 2-(4-Methylphenoxy)phenylacetic Acid

The carboxylic acid from the previous step is converted to its corresponding acid chloride, which then undergoes Arndt-Eistert homologation to extend the carbon chain by one, followed by hydrolysis to yield the phenylacetic acid derivative.

  • To a solution of 2-(4-methylphenoxy)benzoic acid (1.0 eq) in dry dichloromethane, add:

    • Oxalyl chloride (1.5 eq)

    • A catalytic amount of DMF

  • The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is dissolved in diethyl ether and added dropwise to a solution of diazomethane in diethyl ether at 0°C.

  • The resulting diazoketone is then treated with silver oxide in the presence of water to induce a Wolff rearrangement, followed by hydrolysis to afford 2-(4-methylphenoxy)phenylacetic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization

The 2-(4-methylphenoxy)phenylacetic acid precursor is cyclized using a strong acid catalyst to form the target ketone.

  • To a flask containing polyphosphoric acid (PPA) preheated to 80-90°C, add:

    • 2-(4-Methylphenoxy)phenylacetic acid (1.0 eq)

  • The mixture is stirred vigorously at this temperature for 30-60 minutes.

  • The reaction is quenched by carefully pouring the hot mixture onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with water and a saturated sodium bicarbonate solution.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

Visualization of the Friedel-Crafts Acylation Pathway

Friedel-Crafts Acylation Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Homologation cluster_2 Step 3: Friedel-Crafts Cyclization 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Diaryl Ether Acid 2-(4-Methylphenoxy)benzoic Acid 2-Chlorobenzoic Acid->Diaryl Ether Acid CuI, K2CO3 p-Cresol p-Cresol p-Cresol->Diaryl Ether Acid Phenylacetic Acid 2-(4-Methylphenoxy)phenylacetic Acid Diaryl Ether Acid->Phenylacetic Acid 1. (COCl)2 2. CH2N2 3. Ag2O, H2O Target Ketone This compound Phenylacetic Acid->Target Ketone Polyphosphoric Acid McMurry Reaction Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: McMurry Cyclization 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Dialdehyde 2-(2-formyl-4-methylphenoxy)benzaldehyde 2-Fluorobenzaldehyde->Dialdehyde Cs2CO3, DMSO, Microwave 4-Methylsalicylaldehyde 4-Methylsalicylaldehyde 4-Methylsalicylaldehyde->Dialdehyde Dibenzooxepine 6-Methyldibenzo[b,f]oxepine Dialdehyde->Dibenzooxepine TiCl4, Zn, THF

A Comparative Framework for Evaluating the Therapeutic Index of 6-Methyldibenzo[b,f]oxepin-10(11H)-one Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Wider Therapeutic Window in Oncology

The ultimate goal in the development of novel anticancer agents is to maximize efficacy against malignant cells while minimizing toxicity to the host. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, representing the ratio of the dose that produces toxicity to the dose that elicits a desired therapeutic effect.[1][2][3] A high therapeutic index is paramount, indicating a wide separation between the effective and toxic doses. Standard chemotherapeutic agents, while potent, often possess a narrow therapeutic index, leading to severe dose-limiting toxicities that compromise patient quality of life and treatment outcomes.[1][4]

This guide presents a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 6-Methyldibenzo[b,f]oxepin-10(11H)-one, in comparison to established chemotherapeutic agents such as Paclitaxel and Doxorubicin. This compound is a dibenzoxepin derivative that has demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including lung and leukemia cancer cells.[5] Preliminary evidence also suggests a degree of selectivity for cancer cells over normal cells, making it a compelling candidate for further preclinical development.[5]

This document will provide the theoretical underpinnings and detailed experimental protocols necessary for a rigorous, head-to-head comparison of the therapeutic indices of these compounds. The methodologies described herein are designed to be self-validating and are grounded in established preclinical oncology research standards.

Compound Profiles: Mechanisms of Action

A fundamental understanding of a compound's mechanism of action is crucial for interpreting its efficacy and toxicity profile.

This compound

This compound is a member of the dibenzo[b,f]oxepin class of compounds.[5] While its precise molecular target is still under investigation, initial studies suggest that its cytotoxic effects are mediated through the induction of apoptosis.[5] Further research is warranted to elucidate the specific signaling pathways involved. Some dibenzo[b,f]oxepine derivatives have been suggested to act as microtubule inhibitors, which could disrupt mitotic processes in cancer cells.[5]

Standard Chemotherapeutics
  • Paclitaxel: A member of the taxane family, paclitaxel is a microtubule-stabilizing agent.[6] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.[7] Paclitaxel is widely used in the treatment of breast, ovarian, and non-small cell lung cancers.[8][9][10]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action.[11][12] It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[11] It also generates reactive oxygen species, which induce oxidative stress and damage cellular components, contributing to its cytotoxic effects.[11] Doxorubicin has a broad spectrum of activity and is used to treat a variety of solid tumors and hematological malignancies, including breast and lung cancer.[11][12][13][14]

Experimental Framework for Therapeutic Index Determination

The therapeutic index is typically determined from in vivo studies by comparing the dose of a drug that is toxic to 50% of a population (TD50 or LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).[1] In preclinical oncology, this is often expressed as the ratio of the maximum tolerated dose (MTD) to the effective dose (ED50).

Phase 1: In Vitro Cytotoxicity and Selectivity Assessment

The initial evaluation of an anticancer compound involves determining its potency against cancer cell lines and its selectivity towards cancer cells over normal cells. This is often expressed as the Selectivity Index (SI), an in vitro analogue of the therapeutic index.[1]

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells [1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16][17][18]

  • Cell Culture: Culture human non-small cell lung cancer (NCI-H460) and human breast adenocarcinoma (MCF-7) cell lines, along with a non-cancerous human cell line (e.g., human peripheral blood mononuclear cells - PBMCs), in appropriate culture media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Paclitaxel, and Doxorubicin. Treat the cells with a range of concentrations of each compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Diagram: In Vitro Cytotoxicity Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis culture Culture Cancer & Normal Cell Lines seed Seed Cells in 96-well Plates culture->seed treat_cells Treat Cells for 48-72h seed->treat_cells prepare_drugs Prepare Serial Dilutions of Compounds prepare_drugs->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Phase 2: In Vivo Efficacy and Toxicity Assessment

The therapeutic index is definitively determined through in vivo studies using animal models.[19][20] Human tumor xenograft models in immunocompromised mice are a standard for evaluating the efficacy of anticancer drugs.[19]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject human cancer cells (e.g., NCI-H460 or MCF-7) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, multiple dose levels of this compound, and standard chemotherapeutics (Paclitaxel and Doxorubicin) at their known effective doses. Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Data Analysis: Plot tumor growth curves for each group. The effective dose 50 (ED50) is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group.

  • Animal Model: Use healthy, age- and weight-matched mice.

  • Dose Escalation: Administer escalating doses of this compound, Paclitaxel, and Doxorubicin to different groups of mice.

  • Toxicity Monitoring: Monitor the animals daily for signs of toxicity, including changes in body weight, behavior, and food/water intake. A body weight loss of up to 20% is often considered a key endpoint for the MTD.[1]

  • LD50 Determination: A separate study can be conducted to determine the lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, although MTD is more commonly used for therapeutic index calculations in oncology.[1]

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or unacceptable side effects.[1]

Diagram: In Vivo Therapeutic Index Determination Workflow

G cluster_0 Efficacy Study (ED50) cluster_1 Toxicity Study (MTD) cluster_2 Therapeutic Index Calculation implant_tumor Implant Human Tumor Cells in Mice tumor_growth Monitor Tumor Growth implant_tumor->tumor_growth treat_efficacy Treat with Various Drug Doses tumor_growth->treat_efficacy measure_tumor Measure Tumor Volume treat_efficacy->measure_tumor calculate_ti TI = MTD / ED50 measure_tumor->calculate_ti healthy_mice Use Healthy Mice dose_escalation Administer Escalating Doses healthy_mice->dose_escalation monitor_toxicity Monitor for Toxicity Signs dose_escalation->monitor_toxicity determine_mtd Determine Maximum Tolerated Dose monitor_toxicity->determine_mtd determine_mtd->calculate_ti

Caption: Workflow for in vivo determination of the therapeutic index.

Comparative Data Analysis

The following tables present a summary of the requisite data for a comparative analysis of the therapeutic index. The data for this compound is a combination of published in vitro data and plausible hypothetical in vivo values for illustrative purposes. The data for Paclitaxel and Doxorubicin are compiled from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) and Selectivity Index (SI)
CompoundCell LineCancer TypeIC50 (µM)Normal Cell Line (PBMCs) IC50 (µM)Selectivity Index (SI)
This compound NCI-H460Lung4.2[5]> 50 (Hypothetical)> 11.9
MCF-7Breast9.5 (Hypothetical)> 50 (Hypothetical)> 5.3
Paclitaxel NCI-H460Lung~0.01~0.1~10
MCF-7Breast~0.005~0.1~20
Doxorubicin NCI-H460Lung~0.1~1.0~10
MCF-7Breast~0.05~1.0~20

Note: IC50 values for Paclitaxel and Doxorubicin are approximate and can vary based on experimental conditions.

Table 2: In Vivo Efficacy (ED50), Toxicity (MTD), and Therapeutic Index (TI)
CompoundAnimal ModelTumor TypeED50 (mg/kg)MTD (mg/kg)Therapeutic Index (MTD/ED50)
This compound MouseLung (NCI-H460 Xenograft)20 (Hypothetical)100 (Hypothetical)5.0
Paclitaxel MouseLung/Breast Xenograft~10~30~3.0
Doxorubicin MouseLung/Breast Xenograft~2~8~4.0

Note: In vivo values for standard chemotherapeutics are generalized from preclinical data and can vary significantly based on the specific animal model, tumor type, and dosing schedule.

Discussion and Future Directions

The presented framework provides a robust methodology for the preclinical evaluation of this compound's therapeutic index against standard-of-care chemotherapeutics. The hypothetical data suggests that this compound may possess a favorable therapeutic index, potentially wider than that of paclitaxel and comparable to or exceeding that of doxorubicin. This is supported by its promising in vitro selectivity.[5]

The key to a successful evaluation lies in the rigorous and consistent application of the described protocols. It is imperative that the in vivo studies are well-designed, with appropriate sample sizes and statistical analyses to ensure the generated data is reliable and reproducible.

Future investigations should focus on:

  • Elucidating the precise mechanism of action of this compound to identify potential biomarkers for patient stratification.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of the compound, which can inform optimal dosing strategies.

  • Evaluation in orthotopic and patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant tumor microenvironment.

By systematically following this guide, researchers can generate the critical data necessary to determine if this compound warrants advancement into clinical trials as a potentially safer and more effective anticancer agent.

References

  • Alley, M. C., et al. (2006). Cytotoxic assays for screening anticancer agents.
  • Perez, E. A. (1998). One-hour paclitaxel via weekly infusion: dose-density with enhanced therapeutic index. Oncology (Williston Park), 12(1 Suppl 1), 19-22.
  • Wikipedia contributors. (2024). Doxorubicin. Wikipedia, The Free Encyclopedia.
  • de Faria, P. C., et al. (2008). Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies. Journal of Biomedical Science, 15(1), 85-96.
  • BenchChem. (2025).
  • Braz J Biol. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Valdivieso, M., et al. (1984). Increased therapeutic index of weekly doxorubicin in the therapy of non-small cell lung cancer: a prospective, randomized study. Journal of Clinical Oncology, 2(6), 642-648.
  • Onoda, J. M., et al. (1990). Improved therapeutic index of cisplatin by procaine hydrochloride. Journal of the National Cancer Institute, 82(8), 677-684.
  • Ovid. (1984). Increased Therapeutic Index of Weekly Doxorubicin in the Therapy of Non-Small Cell Lung Cancer: A Prospective, Randomized. Ovid.
  • BenchChem. (n.d.). This compound. BenchChem.
  • National Cancer Institute. (1989). Therapeutic index: a vital component in selection of anticancer agents for clinical trial.
  • Semantic Scholar. (n.d.). Improving the therapeutic index of anthracycline chemotherapy: focus on liposomal doxorubicin (Myocet). Semantic Scholar.
  • Joerger, M., et al. (2020). Paclitaxel Therapeutic Drug Monitoring: International Association of Therapeutic Drug Monitoring and Clinical Toxicology Recommendations. Clinical Pharmacology & Therapeutics, 108(2), 224-235.
  • Oxford Academic. (1989). Therapeutic Index: A Vital Component in Selection of Anticancer Agents for Clinical Trial.
  • NCBI Bookshelf. (n.d.). Systemic Therapy of Breast Cancer - Holland-Frei Cancer Medicine. NCBI.
  • Ciga, S., & Grewal, J. (2023). Doxorubicin. In StatPearls.
  • Rani Sebastian, et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(3), 338-344.
  • ResearchGate. (2013). (PDF) In vivo screening models of anticancer drugs.
  • Medscape. (2025).
  • Karger Publishers. (2015). Dose-Dense Chemotherapy in Metastatic Breast Cancer: Shortening the Time Interval for a Better Therapeutic Index. Karger.
  • Medscape. (n.d.). Cisplatin dosing, indications, interactions, adverse effects, and more. Medscape.
  • Medscape. (n.d.). Taxol (paclitaxel) dosing, indications, interactions, adverse effects, and more. Medscape.
  • CancerIndex. (2019). Paclitaxel. CancerIndex.
  • Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC)
  • ResearchGate. (n.d.). Selectivity index of complex(II) and cisplatin for cancer cells.
  • BC Cancer. (2019).
  • PLOS. (2015).
  • Liv Hospital. (n.d.).
  • Susan G. Komen. (n.d.). Chemotherapy Drugs for Early Breast Cancer. Susan G. Komen.
  • MDPI. (2021). Comparing the Therapeutic Efficacies of Lung Cancer: Network Meta-Analysis Approaches. Journal of Personalized Medicine.
  • PMC. (2017). Chemotherapy for Lung Cancer in the Era of Personalized Medicine. Precision and Future Medicine.
  • Spandidos Publications. (2016). Effectiveness of palliative care for non-small cell lung cancer. Oncology Letters.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • BLDpharm. (n.d.). 1184947-02-1|this compound. BLDpharm.
  • PubChem. (n.d.). 11H-dibenzo[b,f]oxepin-10-one oxime. PubChem.
  • ResearchGate. (2012). Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes. Journal of Heterocyclic Chemistry.
  • PubChem. (n.d.). Dibenzo[b,f]oxepin-10(11H)-one. PubChem.
  • PubMed. (2011). A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942. The Journal of Antibiotics.

Sources

A Researcher's Guide to Characterizing the Kinase Inhibitor Selectivity of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, particularly in oncology, the dibenzo[b,f]oxepine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3][4] The derivative, 6-Methyldibenzo[b,f]oxepin-10(11H)-one, has shown promising in vitro cytotoxicity against several human cancer cell lines, suggesting its potential as an anticancer agent.[5] However, the precise molecular targets and the broader kinase inhibitory profile of this compound remain largely uncharacterized. A thorough understanding of a compound's selectivity is paramount in drug development to predict its therapeutic window and potential off-target liabilities.[6][7]

This guide provides a comprehensive framework for researchers to assess the off-target kinase inhibitory activity of this compound. We will delve into the rationale behind selecting appropriate screening platforms, provide detailed experimental protocols, and discuss the interpretation of the resulting data in comparison to established kinase inhibitors.

The Rationale for Kinase Selectivity Profiling

The human kinome consists of over 500 kinases that play crucial roles in cellular signaling.[8] Due to the conserved nature of the ATP-binding site across many kinases, small molecule inhibitors often exhibit polypharmacology, binding to multiple kinases with varying affinities.[6] This can lead to unexpected side effects or, in some cases, beneficial therapeutic outcomes. Therefore, early and comprehensive profiling of a compound's kinase selectivity is a critical step in its development.[7]

For this compound, a compound with demonstrated cytotoxic effects, it is plausible that its mechanism of action involves the inhibition of one or more protein kinases critical for cancer cell survival and proliferation. Identifying these primary targets and any off-targets is essential for several reasons:

  • Mechanism of Action (MoA) Elucidation: Understanding the full spectrum of kinases inhibited by the compound will clarify its MoA.

  • Toxicity Prediction: Off-target kinase inhibition is a common source of adverse drug reactions.

  • Therapeutic Repurposing: Identifying unexpected kinase targets could open up new therapeutic avenues for the compound.[9][10]

  • Lead Optimization: A detailed selectivity profile can guide medicinal chemistry efforts to improve potency and reduce off-target effects.

A Multi-pronged Approach to Assessing Kinase Selectivity

A robust assessment of kinase inhibitor selectivity relies on a combination of in vitro biochemical assays, cell-based target engagement studies, and computational modeling. This guide will focus on two widely adopted and complementary experimental approaches: large-scale kinase panel screening and the Cellular Thermal Shift Assay (CETSA).

In Vitro Kinome Profiling: The Broad View

Large-scale kinase panels offer a comprehensive overview of a compound's activity across a significant portion of the human kinome.[7][11] Services like Eurofins' KINOMEscan™ provide high-throughput screening of hundreds of kinases.[12][13][14][15]

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of kinases.[15]

KINOMEscan™ Experimental Workflow
  • Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to a high concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against the kinase panel to identify initial hits.[11]

  • Binding Assay: The test compound is incubated with a specific kinase that is tagged with DNA, along with an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR. The results are reported as a percentage of the DMSO control.

  • Hit Identification: Kinases that show a significant reduction in binding (e.g., >90% inhibition) are considered "hits."

  • Dose-Response Analysis: For identified hits, a secondary screen is performed with a range of compound concentrations to determine the dissociation constant (Kd) or IC50 value, providing a quantitative measure of potency.

Cellular Target Engagement: Validating In Vitro Hits

While in vitro assays are powerful for identifying potential targets, it is crucial to confirm that the compound engages these targets within a cellular context.[16] The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[17][18][19][20][21]

Cellular Thermal Shift Assay (CETSA) Workflow
  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., NCI-H460, where the compound has shown activity) to approximately 80% confluency.[5] Treat the cells with this compound at a desired concentration or with DMSO as a vehicle control for 1-2 hours.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration and normalize the samples. Analyze the abundance of the target kinase in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Analysis with Standard Kinase Inhibitors

To put the selectivity profile of this compound into perspective, it is essential to compare it with well-characterized kinase inhibitors. The choice of comparators should ideally include both highly selective and more promiscuous inhibitors.

Compound Primary Target(s) Selectivity Profile
Imatinib ABL, KIT, PDGFRHighly selective for its primary targets, but with known off-targets that contribute to its therapeutic efficacy.[22]
Dasatinib BCR-ABL, SRC family kinasesA multi-targeted inhibitor with activity against a broader range of kinases compared to Imatinib.
Sorafenib VEGFR, PDGFR, RAF kinasesA promiscuous inhibitor known to hit a wide array of kinases.[9][10]
This compound To be determined To be determined

This table should be populated with the experimental data obtained for this compound.

Interpreting the Data and Future Directions

The data generated from kinome screening and CETSA will provide a comprehensive picture of the kinase inhibitory profile of this compound.

  • High-Affinity Hits from KINOMEscan™: These are potential primary targets responsible for the compound's cytotoxic effects. These hits should be prioritized for further validation in cell-based functional assays (e.g., assessing the phosphorylation of downstream substrates).

  • CETSA Validation: A positive thermal shift in CETSA for a kinase identified in the in vitro screen provides strong evidence of target engagement in a cellular environment.

  • Comparison with Known Inhibitors: Comparing the selectivity profile to that of compounds like imatinib and sorafenib will help classify this compound on the spectrum from highly selective to promiscuous. This has significant implications for its potential therapeutic index.

Should the initial screening reveal a promiscuous profile, further medicinal chemistry efforts could be directed towards modifying the dibenzo[b,f]oxepine scaffold to enhance selectivity for the desired target(s) while minimizing off-target interactions. Conversely, a multi-targeted profile may be advantageous for treating complex diseases like cancer, where hitting multiple signaling pathways can be more effective.

Conclusion

A thorough assessment of the off-target kinase inhibitory activity of this compound is a critical step in advancing this promising cytotoxic agent towards clinical development. The systematic approach outlined in this guide, combining broad in vitro profiling with cellular target validation, will provide the necessary data to elucidate its mechanism of action, anticipate potential toxicities, and guide future drug development efforts. The resulting comprehensive selectivity profile will be invaluable for the rational design of subsequent preclinical studies.

References

  • 238][17]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - ResearchGate

Sources

Safety Operating Guide

Navigating the Disposal of 6-Methyldibenzo[B,F]oxepin-10(11H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; its safe and compliant disposal is a critical final step. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methyldibenzo[B,F]oxepin-10(11H)-one (CAS No. 1184947-02-1), a dibenzoxepin scaffold with significant research interest, particularly in oncology.[1] Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

I. Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on available data for this compound and related dibenzoxepin compounds, the following hazards should be anticipated:

  • Toxicity: The GHS pictograms provided by suppliers indicate that this compound is a warning-level hazard.[2] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Structurally similar compounds can be toxic if swallowed, in contact with skin, or inhaled.[4]

  • Reproductive Toxicity: Some dibenzoxepin derivatives are suspected of damaging fertility or the unborn child.[3][4]

  • Environmental Hazards: Related compounds are noted as being very toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.[3]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Hazard StatementPrecautionary Statements
Acute Oral ToxicityH302: Harmful if swallowedP301+P312
Skin Corrosion/IrritationH315: Causes skin irritationP302+P352
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338
Specific Target Organ ToxicityH335: May cause respiratory irritationP261
Personal ProtectionP280

Source: BLDpharm[2]

II. Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If handling the solid compound where dust may be generated, a NIOSH-approved respirator is recommended.

III. Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Waste Identification: All waste containing this compound must be classified as hazardous chemical waste.

  • Container Selection:

    • Solid Waste: Dispose of the solid reagent in its original manufacturer's container if possible.[5] If not, use a clearly labeled, sealable, and chemically compatible container.

    • Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with the compound should be double-bagged in clear plastic bags.[5]

    • Liquid Waste: Solutions containing the compound should be collected in a dedicated, leak-proof container with a screw-on cap.[5] The container must be made of a material that is compatible with the solvent used.

  • Labeling: Every waste container must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date when waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Incompatible Wastes: Do not mix this waste with other incompatible chemicals. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.[6]

Caption: Decision workflow for the segregation and initial containment of this compound waste.

IV. Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is regulated and critical for safety.

  • Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste must establish SAAs.[6] These designated areas must be at or near the point of generation.

  • Secondary Containment: All waste containers must be placed in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container.[5] This is to contain any potential leaks or spills.

  • Container Management: Waste containers must be kept securely closed except when adding waste.[5][6] Containers should be inspected weekly for any signs of leakage or deterioration.[6]

  • Accumulation Time Limits: Adhere to institutional and regulatory time limits for waste accumulation. For example, waste must often be collected within 90 days of the start date on the label.[5]

V. Disposal Procedures

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[7] This is due to its potential toxicity and environmental hazards.[4]

The primary method for the final disposal of this compound will be through a licensed hazardous waste management company. The typical disposal route for this type of organic chemical waste is incineration at a permitted facility.

Step-by-Step Disposal Protocol:

  • Waste Pickup Request: Once the waste container is nearly full (e.g., ¾ full) or approaching its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[8]

  • Documentation: Ensure all accompanying paperwork, such as the hazardous waste tag, is complete and accurate. This documentation creates a necessary paper trail for regulatory compliance.[9]

  • Spill Management: In the event of a spill, contain the material immediately. For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a waste container. For liquid spills, use an absorbent material. The cleanup materials must also be disposed of as hazardous waste.[3]

VI. Decontamination and Empty Containers
  • Decontamination: Any surfaces or equipment that come into contact with this compound should be decontaminated. Use an appropriate solvent to rinse the surfaces, and collect the rinsate as hazardous waste.

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with an appropriate solvent.[10] The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[10] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste if possible.[10]

VII. Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is imperative to comply with all local, state, and federal regulations.[13] Your institution's EH&S department is the primary resource for ensuring compliance with these regulations.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from Lehigh University Campus Safety Division.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • BLDpharm. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (n.d.). This compound.
  • Pfizer. (2007, January 4). Material Safety Data Sheet - Sinequan (Doxepin hydrochloride) capsules.
  • Cayman Chemical. (2025, December 1). Safety Data Sheet - Doxepin (hydrochloride).

Sources

A Senior Application Scientist's Guide to Handling 6-Methyldibenzo[B,F]oxepin-10(11H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Methyldibenzo[B,F]oxepin-10(11H)-one (CAS No. 1184947-02-1). As a research chemical with significant biological activity, particularly noted for its in vitro cytotoxicity against various cancer cell lines, a rigorous and informed approach to safety is paramount.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols, ensuring personal protection and experimental integrity.

Hazard Identification and Risk Assessment: The Foundation of Safety

This compound is a member of the dibenzo[b,f]oxepine class of compounds, a scaffold known for diverse pharmacological activities.[1][2] While comprehensive toxicological data for this specific molecule is not fully available—a common scenario for research chemicals—the Globally Harmonized System (GHS) classifications provide a critical starting point for risk assessment.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The Causality Behind the Hazard: These classifications indicate that the compound can cause local irritation upon contact with the skin, eyes, and respiratory tract. The "Harmful if swallowed" classification, combined with its known cytotoxic potential, underscores the necessity of preventing any systemic exposure. The primary risks in a laboratory setting involve the inhalation of fine powder when weighing and handling the solid form, and skin/eye contact from splashes when working with solutions. Therefore, all handling procedures must be designed to mitigate these specific risks.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, more effective engineering and administrative controls must be implemented.

  • Engineering Controls: The most critical control is to handle the compound within a certified chemical fume hood or a similar ventilated enclosure, especially when manipulating the solid powder. This directly addresses the inhalation risk (H335) by capturing airborne particles at the source.

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling requirements.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be directly correlated to the specific tasks being performed. The following table summarizes the recommended PPE for common laboratory operations involving this compound.

Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Pre-use Inspection N/ASafety glassesLab coatN/A
Weighing Solid Powder Double-glove (nitrile)Chemical splash gogglesLab coat or disposable gownRequired. To be performed in a chemical fume hood.
Preparing Solutions Double-glove (nitrile)Chemical splash goggles and/or face shieldLab coat or disposable gownRequired. To be performed in a chemical fume hood.
Running Reactions/Transfers Chemical-resistant gloves (nitrile)Safety glasses with side shields (minimum); goggles for splash riskLab coatWork in a chemical fume hood.
Small Spill Cleanup (<50mg) Double-glove (nitrile)Chemical splash gogglesLab coat or disposable gownN95 respirator (minimum) if outside a fume hood.
Large Spill Cleanup Heavy-duty chemical-resistant glovesFace shield and chemical splash gogglesChemical-resistant apron or suitAir-purifying respirator with organic vapor/particulate cartridges.
Detailed PPE Specifications
  • Hand Protection: Always wear at least one pair of chemical-resistant, powder-free nitrile gloves.[4] Double-gloving is strongly recommended when handling the pure solid or concentrated solutions. This practice allows for the safe removal of the outer, potentially contaminated glove without compromising the barrier. Change gloves immediately if you suspect contamination and at regular intervals (e.g., every 30-60 minutes).[4]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory. When handling the solid powder, preparing solutions, or performing any task with a splash potential, upgrade to chemical splash goggles.[5] For larger volumes or significant splash risks, a face shield should be worn in conjunction with goggles to protect the entire face.[4]

  • Body Protection: A standard laboratory coat is the minimum requirement. For procedures involving larger quantities or a high risk of splashing, a disposable, chemically resistant gown that covers the wrists and forearms is recommended.[4]

  • Respiratory Protection: All manipulations of the solid compound or volatile solutions should be performed inside a certified chemical fume hood. This engineering control is the primary method for mitigating the respiratory irritation hazard (H335).[3] If a fume hood is not available for a specific task, a NIOSH-approved respirator is required. For weighing powders, an N95 or N100 particulate respirator is sufficient. For potential vapor exposure, a respirator with an organic vapor cartridge is necessary.[4][5] A formal respiratory protection program, including fit-testing, is an OSHA requirement for all respirator users.[4]

Operational and Disposal Plans

Receiving and Storage: Upon receipt, inspect the container for damage. The compound should be stored sealed in a dry environment, away from incompatible materials, at the recommended temperature of 2-8°C.[1][3]

Spill Response: In the event of a spill, evacuate the immediate area and alert colleagues. For small spills of solid material, gently cover with an absorbent material and carefully sweep into a designated hazardous waste container. Avoid raising dust. For liquid spills, absorb with a chemical-absorbent pad. All spill cleanup materials must be disposed of as hazardous waste.

Disposal: All waste materials, including contaminated PPE (gloves, gowns), empty containers, and spill cleanup debris, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow start Start: Plan to use This compound task_type What is the task? start->task_type weigh_solid Weighing Solid Powder task_type->weigh_solid Solid dissolve Preparing Solution task_type->dissolve Liquid (Concentrated) reaction Running Reaction / Transfer task_type->reaction Liquid (Dilute / Reaction) ppe_solid Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat / Gown weigh_solid->ppe_solid ppe_solution Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat / Gown dissolve->ppe_solution ppe_reaction Required PPE: - Chemical Fume Hood - Nitrile Gloves - Safety Glasses (min.) - Lab Coat reaction->ppe_reaction

Caption: PPE selection workflow for handling this compound.

References

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs . U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one . PubChem, National Center for Biotechnology Information. [Link]

  • Dibenzo[b,f]oxepin-10(11H)-one and dibenzo[b,f]thiepin-10(11H)-one as useful synthons in the synthesis of various dibenzo[e,h]azulenes . ResearchGate. [Link]

  • Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Exposure Hazards to Synthetic Opioids, Including Fentanyl and Fentanyl Analogues . The InterAgency Board. [Link]

  • 11H-dibenzo[b,f]oxepin-10-one oxime . PubChem, National Center for Biotechnology Information. [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine . National Center for Biotechnology Information. [Link]

  • Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems . MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyldibenzo[B,F]oxepin-10(11H)-one
Reactant of Route 2
6-Methyldibenzo[B,F]oxepin-10(11H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.